Product packaging for Methyl 6-formyl-2-pyridinecarboxylate(Cat. No.:CAS No. 69950-65-8)

Methyl 6-formyl-2-pyridinecarboxylate

Cat. No.: B3022676
CAS No.: 69950-65-8
M. Wt: 165.15 g/mol
InChI Key: CERBENZCBVYKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-formylpicolinate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B3022676 Methyl 6-formyl-2-pyridinecarboxylate CAS No. 69950-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERBENZCBVYKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503121
Record name Methyl 6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69950-65-8
Record name Methyl 6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-formylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8) is a bifunctional heterocyclic compound that has emerged as a valuable scaffold in organic synthesis and medicinal chemistry. Its unique structure, featuring both an electrophilic aldehyde and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Identification

This compound is a solid at room temperature, soluble in common organic solvents.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 69950-65-8[2]
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [3][4]
Melting Point 101-104 °C[5]
Boiling Point 296.6 °C at 760 mmHg[6]
SMILES COC(=O)C1=NC(C=O)=CC=C1
InChI InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3[7]
Storage Store in freezer, under -20°C, inert atmosphere[6]

Synthesis and Manufacturing

The most commonly cited method for the preparation of this compound involves the oxidation of its corresponding alcohol precursor, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Oxidation with Manganese Dioxide

A widely used and effective method employs activated manganese dioxide (MnO₂) as the oxidizing agent.[8] This method is advantageous due to its mild reaction conditions and high yields.

Experimental Protocol:

  • Dissolve methyl 6-(hydroxymethyl)-2-pyridinecarboxylate (1 equivalent) in a suitable organic solvent, such as dichloromethane.[8]

  • Add activated manganese dioxide (approximately 10 equivalents) to the solution.[8]

  • Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 4 days), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.[8]

  • Concentrate the filtrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography to afford this compound as a white solid.[8] A typical reported yield for this process is around 87%.[8]

Caption: Oxidation of methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Alternative Oxidation Methods

While the manganese dioxide method is prevalent, other modern oxidation reagents could be employed for this transformation, offering potential advantages such as shorter reaction times or easier workups. These include:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[9][10][11][12][13] It is known for its mild conditions and high yields in converting primary alcohols to aldehydes.[11]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes under neutral conditions.[8][14][15][16][17] Its high chemoselectivity makes it suitable for substrates with sensitive functional groups.[14]

The choice of oxidant would depend on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in more complex substrates.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester group can undergo hydrolysis, amidation, or reduction.

Reactions of the Aldehyde Group

The formyl group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Knoevenagel Condensation: The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems.[10][12] This reaction is fundamental for extending the carbon chain and introducing new functionalities.[18][19]

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a powerful method for the synthesis of alkenes with control over the double bond geometry. This allows for the introduction of various substituted vinyl groups at the 6-position of the pyridine ring.

  • Schiff Base Formation: The aldehyde condenses with primary amines to form imines (Schiff bases). This reaction is particularly relevant in the field of bioconjugation, where the molecule can be linked to biomolecules containing free amino groups, such as proteins and peptides.[7]

Reactions of the Ester Group

The methyl ester group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

  • Hydrolysis: Under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-formyl-2-pyridinecarboxylic acid. This carboxylic acid is a key intermediate in the synthesis of various derivatives, including amides and other esters.[9]

  • Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of specific catalysts.[14][16] Alternatively, the corresponding carboxylic acid can be coupled with amines using standard peptide coupling reagents.[18]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of scientific research.

Synthesis of Telomerase Inhibitors

A significant application of the 6-formyl-2-pyridinecarboxylate scaffold is in the development of telomerase inhibitors.[1][20][21] Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length, thereby enabling unlimited cell proliferation. A study by Jew et al. described the synthesis of a series of 6-formyl-2-pyridinecarboxylate derivatives where the corresponding carboxylic acid was coupled with various phenols, thiophenols, and anilines.[20][21] Among the synthesized compounds, the 3,4-dichlorothiophenol ester derivative demonstrated potent in vitro telomerase inhibitory activity and significant in vivo tumor suppression.[20][21] This highlights the potential of this scaffold in the design of novel anti-cancer agents. The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 2-position carboxylate is critical for the inhibitory activity.[4]

Bioconjugation and Labeling

The reactivity of the aldehyde group towards primary amines makes this compound and its derivatives useful for bioconjugation.[7] Through Schiff base formation, this molecule can be covalently attached to proteins, peptides, or other biomolecules, enabling their labeling with reporter groups or the construction of targeted drug delivery systems.[1]

Coordination Chemistry and Luminescent Materials

Pyridine carboxylates are well-known ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and formyl groups can coordinate with metal ions to form stable complexes. These complexes can exhibit interesting photophysical properties, such as luminescence.[6][20] Derivatives of pyridine dicarboxylic acids have been used to synthesize lanthanide complexes that show characteristic luminescence, suggesting potential applications in organic light-emitting devices (OLEDs) and as fluorescent probes in medical diagnostics.[22]

Analytical Characterization

While specific, publicly available experimental spectra for this compound are not readily found in the searched literature, its structure can be confirmed by standard analytical techniques. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[4][5][6][23] Based on its structure, the following characteristic spectral features would be expected:

  • ¹H NMR: Resonances for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~10 ppm), a singlet for the methyl ester protons (~4 ppm), and a singlet for the methyl protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the aldehyde carbonyl carbon (typically ~190-200 ppm), the ester carbonyl carbon (~160-170 ppm), and the methyl ester carbon (~50-60 ppm).

  • FT-IR: Characteristic stretching vibrations for the aldehyde C=O (around 1700 cm⁻¹), the ester C=O (around 1720 cm⁻¹), C-H bonds of the aromatic ring and the aldehyde, and C-O bonds of the ester.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (165.15). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).[24][25]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. Its demonstrated utility in the synthesis of potent telomerase inhibitors underscores its importance in medicinal chemistry. As research continues to uncover new synthetic methodologies and applications, the significance of this compound as a key intermediate in the development of novel therapeutics and functional materials is expected to grow.

References

An In-depth Technical Guide to the Physical Properties of Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an aldehyde and a methyl ester, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1][2] As a critical building block, a comprehensive understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its properties and the methodologies used for their validation.

Chemical Identity and Molecular Structure

The unique reactivity and physical behavior of this compound are direct consequences of its molecular structure. The presence of an electron-withdrawing formyl group and a methyl carboxylate group on the pyridine scaffold dictates its polarity, solubility, and spectroscopic signature.

Below is a summary of its key chemical identifiers.[1][2][3]

IdentifierValue
CAS Number 69950-65-8
IUPAC Name This compound
Synonyms Methyl 6-formylpicolinate, 2-Formyl-6-(methoxycarbonyl)pyridine
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol [4]
SMILES COC(=O)C1=NC(C=O)=CC=C1[3]
InChI Key CERBENZCBVYKEF-UHFFFAOYSA-N[5]

To visualize the arrangement of these functional groups, the following diagram illustrates the two-dimensional structure of the molecule.

molecular_structure cluster_ring cluster_ester cluster_aldehyde N1 N C1 C N1->C1 C2 C C1->C2 C8 C C1->C8 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2 C7 CH₃ O2->C7 O3 O C8->O3 H1 H C8->H1

Caption: 2D structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound, such as its melting and boiling points, are dictated by the intermolecular forces between its molecules. For this compound, these interactions are primarily dipole-dipole forces arising from the polar carbonyl groups and the nitrogen atom in the pyridine ring.

PropertyValueSource(s)
Appearance White to light-yellow solid/powder[5]
Melting Point 94-98 °C 101-104 °C[5] [2]
Boiling Point 296.6 °C (at 760 mmHg)[4]
Solubility Soluble in organic solvents[1]

Expertise & Experience: Interpreting Property Data

The observed discrepancy in the reported melting point ranges (94-98 °C vs. 101-104 °C) is not uncommon in technical literature. This variation can be attributed to several factors:

  • Purity: The presence of even minor impurities disrupts the crystalline lattice of a solid, typically leading to a depression and broadening of the melting point range. A sample melting at 101-104 °C is likely of higher purity than one melting at 94-98 °C.

  • Methodology: The rate of heating during melting point determination significantly impacts the observed range. A faster heating rate can lead to a higher, less accurate reading.

  • Polymorphism: While less common, the compound could potentially exist in different crystalline forms (polymorphs), each with a distinct melting point.

The compound's relatively high boiling point is consistent with its molecular weight and polarity. Significant thermal energy is required to overcome the intermolecular dipole-dipole attractions and transition the substance into the gaseous phase. Its solubility in organic solvents is expected due to the overall organic character of the molecule, allowing it to interact favorably with nonpolar or moderately polar solvent molecules.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and assessing the purity of this compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) would appear significantly downfield (δ ≈ 9.5-10.5 ppm). The three aromatic protons on the pyridine ring would appear in the aromatic region (δ ≈ 7.5-8.5 ppm), with splitting patterns determined by their coupling to each other. The methyl ester protons (-OCH₃) would appear as a sharp singlet upfield (δ ≈ 3.9-4.1 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms. The carbonyl carbons of the aldehyde and ester would be the most downfield (δ ≈ 160-190 ppm). The six carbons of the pyridine ring would appear in the aromatic region (δ ≈ 120-155 ppm), and the methyl carbon would be the most upfield signal (δ ≈ 50-55 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include a strong C=O stretching vibration for the aldehyde carbonyl (around 1700-1720 cm⁻¹) and another for the ester carbonyl (around 1720-1740 cm⁻¹). C-H stretching from the aromatic ring and aldehyde group would appear around 2800-3100 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (165.15). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

Experimental Protocol: Melting Point Determination

Trustworthiness: A Self-Validating System

The determination of a sharp melting point range is a trusted, foundational technique for assessing the purity of a crystalline organic compound.[6] A broad melting range indicates the presence of impurities. The following protocol describes a robust method using a capillary melting point apparatus (e.g., Mel-Temp).

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The sample must be completely dry and finely powdered.[6] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat distribution and efficient packing within the capillary tube.

    • Action: Place a small amount of this compound on a watch glass. If it is not a fine powder, gently crush it using a spatula.

  • Capillary Tube Loading:

    • Causality: A small, densely packed sample (2-3 mm high) is crucial for accurate measurement. Too much sample will result in a large temperature gradient across the sample, leading to a broad melting range.

    • Action: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the sample into the bottom.

  • Apparatus Setup and Measurement:

    • Causality: A slow heating rate (1-2 °C per minute) near the melting point is the most critical parameter for an accurate reading. If heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, and the thermometer reading will not reflect the true melting temperature.

    • Action: Place the loaded capillary tube into the heating block of the apparatus.[7] Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (e.g., to ~80 °C).

    • Action: Once this temperature is reached, adjust the heating control to slow the rate of temperature increase to 1-2 °C per minute.

    • Action: Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Causality: The melting range provides more information than a single point. The start of melting indicates the temperature at which the first liquid appears, while the end of melting is when the last solid crystal disappears. A pure compound has a sharp range (typically 0.5-2 °C).

    • Action: Record the temperature (T₁) when the first drop of liquid is visible.

    • Action: Continue observing and record the temperature (T₂) when the entire sample has completely melted into a clear liquid.

    • Action: Report the result as the melting range, T₁ - T₂.

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage of this compound are essential for maintaining its integrity and ensuring user safety.

  • Safety and Hazard Information: The compound is classified under GHS (Globally Harmonized System) with the following primary hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    Therefore, standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

  • Storage Conditions:

    • Recommended Storage: Inert atmosphere, store in a freezer, under -20°C.[5]

    • Expert Rationale: Aldehydes are susceptible to oxidation, where atmospheric oxygen can convert the formyl group into a carboxylic acid. Storing the compound at low temperatures (-20°C) significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere (e.g., nitrogen or argon) further protects the compound by displacing oxygen, ensuring its long-term purity and stability.

Conclusion

This compound is a white to light-yellow crystalline solid with a defined melting point range and a high boiling point, reflective of its polar molecular structure. Its identity and purity are best confirmed through a combination of spectroscopic methods (NMR, IR, MS) and physical property measurements, such as melting point determination. Understanding these fundamental properties, the reasoning behind them, and the proper protocols for their verification and for safe handling are critical for any researcher utilizing this versatile building block in their synthetic endeavors.

References

A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-formyl-2-pyridinecarboxylate (CAS No. 69950-65-8) is a bifunctional heterocyclic compound of significant interest to the chemical research and drug development sectors. Possessing both an aldehyde and a methyl ester group on a pyridine scaffold, it serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a validated, high-yield synthesis protocol, comprehensive characterization data, and a discussion of its reactivity and applications, particularly in the development of novel therapeutic agents.

Core Molecular Profile

This compound is an organic compound featuring a pyridine ring substituted at the 2- and 6-positions with a methyl carboxylate group and a formyl (aldehyde) group, respectively.[1] This unique arrangement of functional groups allows for selective and orthogonal chemical transformations, making it a strategic starting material in multi-step synthesis.

Chemical Structure

The structure consists of a central aromatic nitrogen-containing ring, which imparts specific electronic properties and steric conformations to the molecule.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Dissolve Methyl 6-hydroxymethyl-2-pyridinecarboxylate (1 eq) in Dichloromethane B Add Electrolytic Manganese Dioxide (10 eq) A->B Reagent Addition C Stir mixture at 25°C for 4 days B->C Initiate Reaction D Monitor reaction completion (e.g., by TLC) C->D Aging E Filter reaction mixture through diatomaceous earth D->E Quench/Filter F Concentrate filtrate under reduced pressure E->F Solvent Removal G Purify residue by silica gel column chromatography F->G Chromatography H Obtain pure this compound as a white solid G->H Isolation Reactivity_Hub cluster_ald cluster_ester Core Methyl 6-formyl- 2-pyridinecarboxylate Aldehyde Aldehyde (-CHO) Reactions Core->Aldehyde Ester Ester (-COOCH₃) Reactions Core->Ester Imine Imine/Schiff Base (Condensation) Aldehyde->Imine R-NH₂ Alcohol Primary Alcohol (Reduction, e.g., NaBH₄) Aldehyde->Alcohol NaBH₄ Oxime Oxime Formation (with Hydroxylamine) Aldehyde->Oxime NH₂OH Amide Amide (Aminolysis) Ester->Amide R-NH₂ / Heat Acid Carboxylic Acid (Hydrolysis) Ester->Acid LiOH / H₂O Hydrazide Hydrazide (Hydrazinolysis) Ester->Hydrazide N₂H₄

References

A Technical Guide to the Spectral Analysis of Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectral data for methyl 6-formyl-2-pyridinecarboxylate, a key organic compound utilized in various synthetic pathways, particularly in the development of pharmaceuticals and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that inform the interpretation of the spectra.

Introduction to this compound

This compound (CAS No: 69950-65-8) is a pyridine derivative featuring both a formyl and a methyl carboxylate substituent.[1] Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol .[1] The presence of these two functional groups on the pyridine ring makes it a versatile building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

The synthesis of this compound is often achieved through the oxidation of the corresponding alcohol, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate, using reagents such as manganese dioxide.[3] This synthetic route is important to consider when analyzing spectral data, as residual starting material or by-products could potentially be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

  • Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

  • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Data Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: The central peak of the CDCl₃ triplet at 77.16 ppm.

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the three aromatic protons on the pyridine ring, and the methyl protons of the ester group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
Aldehyde (-CHO)9.9 - 10.1Singlet (s)-1H
Pyridine H48.0 - 8.2Triplet (t)J ≈ 7.81H
Pyridine H37.8 - 8.0Doublet (d)J ≈ 7.61H
Pyridine H57.6 - 7.8Doublet (d)J ≈ 7.61H
Methyl (-OCH₃)3.9 - 4.1Singlet (s)-3H

Interpretation:

  • Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the π system. This results in a characteristic downfield chemical shift in the range of 9.9-10.1 ppm.

  • Pyridine Ring Protons: The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the positions of the electron-withdrawing formyl and ester groups. The H4 proton is expected to be a triplet due to coupling with both H3 and H5. The H3 and H5 protons will appear as doublets, coupling with H4.

  • Methyl Protons: The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet at approximately 3.9-4.1 ppm.

Diagram: ¹H NMR Spectral Correlation

H_NMR_Correlation cluster_molecule This compound cluster_spectrum ¹H NMR Spectrum mol N(=C(C=C(C=C1C=O)C1=O)OC)C p_cho ~10.0 ppm (s, 1H) mol:s->p_cho:w -CHO p_h4 ~8.1 ppm (t, 1H) mol:s->p_h4:w H4 p_h3_h5 ~7.9 ppm (d, 2H) mol:s->p_h3_h5:w H3, H5 p_och3 ~4.0 ppm (s, 3H) mol:s->p_och3:w -OCH₃

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 195
Ester Carbonyl (C=O)164 - 168
Pyridine C6152 - 156
Pyridine C2148 - 152
Pyridine C4137 - 141
Pyridine C3125 - 129
Pyridine C5120 - 124
Methyl Carbon (-OCH₃)52 - 56

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl appearing further downfield (190-195 ppm) than the ester carbonyl (164-168 ppm).

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the electron-withdrawing substituents. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will be the most deshielded among the ring carbons.

  • Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum, typically between 52 and 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the aldehyde and aromatic ester functional groups.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak to MediumAromatic C-H Stretch
~2850 and ~2750Weak to MediumAldehyde C-H Stretch (Fermi doublet)
~1730 - 1710StrongEster C=O Stretch
~1710 - 1690StrongAldehyde C=O Stretch
~1600, ~1580, ~1450Medium to WeakAromatic C=C Ring Stretching
~1300 - 1100StrongEster C-O Stretch

Interpretation:

  • C-H Stretching: The presence of both aromatic and aldehydic C-H stretches is a key feature. The aromatic C-H stretches appear above 3000 cm⁻¹, while the characteristic pair of aldehyde C-H stretches are found at lower wavenumbers.

  • Carbonyl Stretching: Two strong carbonyl (C=O) absorption bands are expected. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl, which is in conjugation with the aromatic ring.

  • Aromatic Ring Stretching: The characteristic C=C stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ester group will be present in the fingerprint region.

Diagram: Key IR Absorptions

IR_Absorptions cluster_functional_groups Functional Groups cluster_wavenumbers Wavenumber (cm⁻¹) ar_ch Aromatic C-H wn_ar_ch ~3100-3000 ar_ch->wn_ar_ch ald_ch Aldehyde C-H wn_ald_ch ~2850 & ~2750 ald_ch->wn_ald_ch ester_co Ester C=O wn_ester_co ~1730-1710 ester_co->wn_ester_co ald_co Aldehyde C=O wn_ald_co ~1710-1690 ald_co->wn_ald_co ar_cc Aromatic C=C wn_ar_cc ~1600, ~1580, ~1450 ar_cc->wn_ar_cc ester_c_o Ester C-O wn_ester_c_o ~1300-1100 ester_c_o->wn_ester_c_o

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.

Experimental Protocol for MS Data Acquisition

Sample Preparation (for LC-MS with Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

Mass Spectral Data and Interpretation

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular weight of the compound. In ESI, the protonated molecule [M+H]⁺ at m/z 166 is more likely to be observed.

  • Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 134 ([M-31]⁺).

  • Loss of the Formyl Group (-CHO): Fragmentation involving the loss of the formyl radical can result in a peak at m/z 136 ([M-29]⁺).

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also possible.

The mass spectral fragmentation of pyridine carboxylic acid esters can exhibit unique patterns due to the presence of the nitrogen atom in the ring.

Diagram: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M+H]⁺ m/z 166 M_minus_OCH3 [M-OCH₃]⁺ m/z 134 M->M_minus_OCH3 -OCH₃ M_minus_CHO [M-CHO]⁺ m/z 136 M->M_minus_CHO -CHO

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of this compound. The predicted and expected spectral features are in excellent agreement with the known principles of spectroscopy and the specific structural attributes of the molecule. This guide serves as a valuable resource for scientists and researchers, enabling confident structural elucidation and quality assessment of this important synthetic intermediate.

References

Methyl 6-formyl-2-pyridinecarboxylate NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of Methyl 6-formyl-2-pyridinecarboxylate

This guide provides a comprehensive, field-proven approach to the nuclear magnetic resonance (NMR) analysis of this compound (CAS 69950-65-8).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this and structurally related compounds. We will move beyond rote procedural steps to explore the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous methodology.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound featuring a pyridine ring substituted with a formyl group and a methyl ester group.[1] These functional groups, along with the nitrogen heteroatom, create a distinct electronic environment that is well-suited for characterization by NMR spectroscopy. Accurate structural elucidation and purity assessment are critical, as this molecule serves as a versatile building block in the synthesis of more complex molecules and potential pharmaceutical agents.[1]

NMR spectroscopy is the premier technique for this purpose, providing unambiguous, atom-level information about the molecular structure. This guide will detail the expected spectral features in both ¹H and ¹³C NMR and provide a validated protocol for their acquisition and analysis.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Predicted Spectral Analysis: What to Expect

Before entering the lab, a skilled scientist predicts the spectrum. This foreknowledge is crucial for setting correct experimental parameters and for distinguishing product signals from impurities.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show three distinct regions corresponding to the aromatic, methyl ester, and aldehyde protons.

  • Aldehyde Proton (H9): The proton of the formyl group is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. This results in a characteristic singlet peak in the far downfield region, typically δ 9.9-10.1 ppm .[5][6] Its integration value will be 1H.

  • Aromatic Protons (H3, H4, H5): The protons on the pyridine ring are deshielded by the ring current and the electron-withdrawing effects of the nitrogen atom and the two substituents. They will appear in the δ 7.5-8.5 ppm region.[7][8] Their coupling pattern is key to assignment:

    • H4: This proton is coupled to both H3 and H5. The ortho-coupling constants in a pyridine ring are similar, so it will likely appear as a triplet (or a doublet of doublets with J values around 7-8 Hz).

    • H3 and H5: These protons will appear as doublets of doublets. Each is coupled to H4 (ortho-coupling, ³J ≈ 7-8 Hz) and to each other (meta-coupling, ⁴J ≈ 1-2 Hz).[9] The precise chemical shifts will depend on the relative electron-withdrawing strength of the adjacent substituents.

  • Methyl Ester Protons (H8): The three equivalent protons of the methyl group are in a shielded environment. They will produce a sharp singlet at approximately δ 3.9-4.1 ppm with an integration value of 3H.

¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbons (C7, C9): Two low-intensity signals for the quaternary carbonyl carbons will be observed in the downfield region. The aldehyde carbonyl (C9) is typically more deshielded than the ester carbonyl (C7), appearing around δ 190-200 ppm .[10] The ester carbonyl (C7) is expected in the δ 160-170 ppm range.[11]

  • Aromatic Carbons (C2, C3, C4, C5, C6): The five carbons of the pyridine ring will resonate between δ 120-160 ppm .[11][12]

    • C2 and C6: These carbons, being directly attached to the electron-withdrawing nitrogen and the substituents, will be the most downfield of the ring carbons.

    • C3, C4, C5: These protonated carbons will appear in the middle of the aromatic region. Their precise assignment requires advanced 2D NMR techniques.

  • Methyl Ester Carbon (C8): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around δ 50-55 ppm .

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
H9 / C99.9 - 10.1Singlet (s)190 - 200
H3, H4, H57.5 - 8.5Multiplets (m)120 - 155
H8 / C83.9 - 4.1Singlet (s)50 - 55
C7 (Ester C=O)--160 - 170
C2, C6--145 - 160

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters.[13]

Sample Preparation

The objective is a clear, homogenous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[14]

  • Weighing the Sample: For a standard 400-600 MHz spectrometer, weigh 5-25 mg of this compound for ¹H NMR.[15][16] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[15][16]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that chemical shifts are solvent-dependent.[17][18] Use approximately 0.6-0.7 mL of solvent.[15][19]

  • Dissolution & Transfer: Dissolve the sample in the solvent in a small, clean vial. Once fully dissolved, filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.[20]

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').[20]

  • Spectral Width (sw): ~16 ppm, centered around 6-7 ppm.

  • Acquisition Time (aq): 2-4 seconds.[20]

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 8 to 16 scans.[20]

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').[20]

  • Spectral Width (sw): ~220 ppm, centered around 110-120 ppm.

  • Acquisition Time (aq): 1-2 seconds.[20][21]

  • Relaxation Delay (d1): 2-5 seconds.[20]

  • Number of Scans (ns): 128 to 1024 scans, depending on sample concentration.[20]

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

  • Integration: For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Advanced Analysis: Unambiguous Assignment with 2D NMR

While 1D NMR provides an excellent overview, complex spin systems or overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitive structural confirmation.[17]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2-4 bonds. This is invaluable for confirming the connectivity of the H3-H4-H5 spin system on the pyridine ring.[22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the aldehyde proton (H9) to the C6 and C5 carbons provides definitive assignments. Crucially, it allows for the assignment of quaternary carbons, like C2, C6, and C7, by observing their correlations to nearby protons.[22]

NMR Analysis Workflow

The entire process from sample to final assignment can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-25 mg ¹H, 50-100 mg ¹³C) prep2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 acq1d Acquire 1D Spectra (¹H and ¹³C) prep3->acq1d acq2d Acquire 2D Spectra (COSY, HMBC) acq1d->acq2d if needed proc1 Fourier Transform, Phase, & Baseline Correct acq1d->proc1 proc4 Assign Signals (1D & 2D Correlation) acq2d->proc4 proc2 Reference Spectra (Residual Solvent Peak) proc1->proc2 proc3 Integrate ¹H Spectrum proc2->proc3 proc3->proc4 final Final Structure Confirmation proc4->final

Caption: A typical workflow for NMR analysis and structural elucidation.

Conclusion: From Spectrum to Structure

The NMR analysis of this compound is a straightforward process when approached with a systematic and informed methodology. By predicting the spectral features based on established chemical shift principles and coupling constants for pyridine derivatives, aldehydes, and esters, the researcher is well-prepared for an accurate interpretation.[7][23][24] A meticulous experimental protocol, from sample preparation to the selection of appropriate 1D and 2D NMR experiments, ensures the acquisition of high-quality, unambiguous data. This guide provides the foundational expertise and practical framework necessary for any scientist to confidently characterize this molecule and apply these principles to new and related structures in their research.

References

An In-depth Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The IUPAC name for this compound is methyl 6-formylpyridine-2-carboxylate .[1][2][3]

Due to its structural features, it is also known by a variety of synonyms in commercial and academic literature. A comprehensive understanding of these synonyms is crucial for effective literature searches and procurement.

Common Synonyms:

  • Methyl 6-formylpicolinate[1][2][4]

  • 6-Formyl-2-pyridinecarboxylic acid methyl ester[2]

  • 2-Formyl-6-(methoxycarbonyl)pyridine[1][4]

  • Methyl 6-formylpyridine-2-carboxylate[1][2]

CAS Number: 69950-65-8[1][2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1][5]
Molecular Weight 165.15 g/mol [1][2]
Appearance White to light yellow solid[2]
Melting Point 94-104 °C[2][4]
Boiling Point 296.6±25.0 °C (Predicted)[2]
Solubility Soluble in organic solvents[1]
Storage Inert atmosphere, store in freezer, under -20°C[2]

Synthesis of this compound: A Tale of Selective Oxidation

The most prevalent and efficient synthesis of this compound involves the selective oxidation of its precursor, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. The choice of the oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.

Synthesis of the Precursor: Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

The synthesis of the alcohol precursor is a foundational step. A reliable method involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [6][7]

  • Dissolution: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 equiv) in a solvent mixture of methanol and dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.0-1.1 equiv) portion-wise, maintaining the temperature at 0°C. The selective reduction of one ester group is favored under these controlled conditions due to the deactivating effect of the first-formed carboxylate on the second ester group.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature, allowing it to slowly warm. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent system of ethyl acetate/petroleum ether to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.

Synthesis_Workflow_Precursor start Dimethyl 2,6-pyridinedicarboxylate step1 Dissolve in Methanol/DCM start->step1 Reactant step2 Cool to 0°C step1->step2 step3 Add NaBH4 (portion-wise) step2->step3 step4 Stir overnight at RT step3->step4 step5 Quench with aq. NH4Cl step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Dry (Na2SO4) and Concentrate step6->step7 step8 Purify by Silica Gel Chromatography step7->step8 product Methyl 6-(hydroxymethyl)pyridine-2-carboxylate step8->product Final Product Telomerase_Inhibitor_Synthesis start This compound step1 Hydrolysis (e.g., LiOH, H2O) start->step1 intermediate 6-Formyl-2-pyridinecarboxylic acid step1->intermediate step2 Coupling with 3,4-Dichlorothiophenol (e.g., DCC or EDC) intermediate->step2 product Thioester Telomerase Inhibitor step2->product

References

The Pyridine-2-Carboxylate Saga: From Classic Synthesis to a New Class of Anemia Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of Pyridine-2-Carboxylate Derivatives as Metalloenzyme Inhibitors

Introduction: The Emergence of a Privileged Scaffold

Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged structures" for their ability to bind to multiple, distinct biological targets. The pyridine-2-carboxylic acid (picolinic acid) moiety is a quintessential example of such a scaffold.[1] Simple in its design—a pyridine ring functionalized with a carboxylic acid at the adjacent position—this arrangement possesses the ideal stereoelectronic features for acting as a bidentate chelating agent for metal ions.[1][2] This fundamental property is the key to its biological activity and has propelled its derivatives from the annals of classic organic chemistry to the forefront of modern drug development, most notably in the creation of a new class of oral therapeutics for anemia.[3]

This guide provides a comprehensive technical overview of the journey of pyridine-2-carboxylate derivatives. We will trace their history from early synthetic preparations, delve into the pivotal discovery of their mechanism of action as potent metalloenzyme inhibitors, analyze their successful application in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, and provide field-proven methodologies for their evaluation.

Part 1: Early Discovery & Synthesis of the Core Scaffold

The history of pyridine-2-carboxylic acid, or picolinic acid, predates its modern therapeutic applications by over a century. Early preparations were rooted in classical oxidative chemistry. Landmark methods, such as the permanganate oxidation of its parent hydrocarbon, α-picoline, were described in the early 20th century and documented in publications by chemists like Weidel as early as 1879 and later by Dyson and Hammick in 1939.[4]

These early syntheses were often robust but lacked the subtlety required for creating the highly functionalized derivatives used in modern pharmaceuticals. The typical laboratory-scale preparation involved the oxidation of 2-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄).[1] While effective for producing the parent scaffold, isolating the highly water-soluble product from inorganic salts was a significant challenge, often requiring tedious extraction and crystallization steps.[4][5] Commercial-scale production has since evolved to methods like the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile.[1]

Part 2: The Leap to Biological Significance - Discovery of 2-Oxoglutarate Dependent Dioxygenase Inhibition

For much of its history, picolinic acid was a well-known chelating agent, naturally found as a catabolite of the amino acid tryptophan.[1][6] The turning point in its pharmaceutical relevance came with the discovery of its ability to inhibit a specific class of metalloenzymes: the Fe(II) and 2-oxoglutarate (2OG) dependent dioxygenases.[7] This large superfamily of enzymes plays a crucial role in a vast array of biological processes, from collagen biosynthesis to epigenetic regulation.[7]

A particularly vital member of this family is the group of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3.[8] These enzymes act as the master cellular oxygen sensors. In the presence of sufficient oxygen (normoxia), PHDs utilize Fe(II), 2-oxoglutarate, and molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit.[9][10] This hydroxylation event acts as a molecular tag, signaling the Von Hippel-Lindau (VHL) protein to bind and target HIF-α for rapid proteasomal degradation.[9]

When oxygen levels are low (hypoxia), the PHD enzymes are inactive. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting transcription factor complex then activates a cascade of genes that help the body adapt to hypoxia, including the gene for erythropoietin (EPO), the primary hormone responsible for red blood cell production.[9] Researchers realized that inhibiting the PHD enzymes with a small molecule could mimic a hypoxic state, leading to the stabilization of HIF-α and a subsequent increase in endogenous EPO production. This presented a novel therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD).[9][11]

Part 3: A Deep Dive into the Mechanism of Action

The efficacy of pyridine-2-carboxylate derivatives as PHD inhibitors stems from their remarkable ability to mimic the natural co-substrate, 2-oxoglutarate, at the enzyme's active site. The core mechanism is one of competitive inhibition, driven by the scaffold's bidentate chelation of the catalytic Fe(II) ion.[7][12]

Crystallographic studies of PHD2 in complex with inhibitors have provided definitive proof of this binding mode.[12] The inhibitor positions itself in the active site such that the pyridine nitrogen and the carboxylate oxygen coordinate directly with the Fe(II) ion, occupying the same positions that would normally be held by the C1-carboxylate and C2-carbonyl of 2-oxoglutarate. This coordination effectively locks the enzyme in an inactive state, preventing it from binding 2-oxoglutarate and hydroxylating its HIF-α substrate.[12]

Mechanism_of_Action cluster_0 PHD2 Active Site cluster_1 Substrates & Inhibitor Fe Fe(II) His313 His313 Fe->His313 coord Asp315 Asp315 Fe->Asp315 coord His374 His374 Fe->His374 coord TwoOG 2-Oxoglutarate (Natural Substrate) TwoOG->Fe Binds & enables catalysis Inhibitor Pyridine-2-Carboxylate Derivative (e.g., Vadadustat) Inhibitor->Fe Competitively binds & chelates, INHIBITING catalysis

Caption: Competitive inhibition at the PHD2 active site.

Part 4: Case Studies in Drug Development - The Rise of HIF-PHIs

The foundational understanding of this mechanism spurred the development of several orally available, small-molecule HIF-PH inhibitors based on the pyridine-2-carboxylate scaffold and related bioisosteres. Three prominent examples that have progressed to late-stage clinical trials or approval are Roxadustat, Vadadustat, and Daprodustat.

  • Roxadustat (FG-4592): Developed by FibroGen, Roxadustat is a first-in-class HIF-PHI.[3] It is a potent inhibitor of PHD enzymes and has been approved in multiple regions, including China, Japan, and Europe, for the treatment of anemia in CKD patients.[3]

  • Vadadustat (AKB-6548): Developed by Akebia Therapeutics, Vadadustat is another potent, orally active HIF-PHI. Its design is centered on a 3-hydroxypyridine-2-carbonyl]glycine core. Clinical trials have demonstrated its ability to effectively raise and maintain hemoglobin levels in patients with anemia from CKD.[11][13]

  • Daprodustat (GSK1278863): Developed by GlaxoSmithKline, Daprodustat also effectively inhibits all three PHD isoforms. It has been shown to stimulate erythropoiesis and has received approval in the US for the treatment of anemia in adult CKD patients on dialysis.[11]

The potency of these inhibitors against the key PHD isoforms is a critical determinant of their efficacy. While assay conditions can lead to variations, the reported IC₅₀ values demonstrate their nanomolar activity.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat 15.3611.837.63
Daprodustat 3.522.25.5
Roxadustat -591-
Data compiled from BenchChem Application Notes.[14]

Part 5: Evolution of Synthetic Strategies

The journey from simple picolinic acid to complex drug candidates like Vadadustat required a significant evolution in synthetic organic chemistry. While classical oxidation remains useful for the basic scaffold, accessing highly substituted and functionalized pyridine rings demanded more sophisticated and regioselective methods. Modern synthetic approaches employed in the field include:

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) allow for the precise installation of aryl, alkyl, and amino groups onto a pre-functionalized pyridine core (e.g., a halopyridine).

  • Directed Ortho-Metalation (DoM): Using the carboxylic acid or a related directing group, chemists can selectively deprotonate the pyridine ring at a specific position and then quench with an electrophile to install a desired substituent.

  • Multicomponent Reactions: These elegant reactions allow for the rapid assembly of complex pyridine rings from simpler, acyclic precursors in a single step, offering high efficiency.[15]

  • Diels-Alder Reactions: Aza-Diels-Alder reactions provide a powerful route to construct the pyridine heterocycle itself, with substituents dictated by the choice of diene and dienophile.[16]

These advanced methods provide the control and flexibility necessary to perform detailed Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties required for a successful drug candidate.

Part 6: Field-Proven Methodologies

Evaluating the efficacy of a novel pyridine-2-carboxylate derivative as a PHD inhibitor involves a cascade of in vitro and cell-based assays. The primary goal is to confirm that the compound can stabilize HIF-α and activate its downstream transcriptional program.

Experimental_Workflow cluster_0 In Vitro & Cellular Evaluation A 1. In Vitro PHD2 Enzyme Inhibition Assay B 2. Cell Culture Treatment (e.g., Hep3B, HK-2 cells) A->B Confirm Potency C 3. Cell Lysis & Protein Quantification B->C Prepare Samples E 5. HRE Luciferase Reporter Assay B->E Assess Transcriptional Activity F 6. qPCR for Target Gene Expression (e.g., EPO) B->F Assess Downstream Effects D 4. Western Blot for HIF-1α Stabilization C->D Assess Protein Level

Caption: A typical experimental workflow for evaluating HIF-PHD inhibitors.

Experimental Protocol 1: Western Blot for HIF-1α Stabilization

This protocol determines if the test compound increases the steady-state levels of HIF-1α protein in cultured cells.[9][14]

  • Cell Culture: Seed human cells (e.g., Hep3B, HeLa, or HK-2) in 6-well plates and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).[14][17]

  • Compound Treatment: Prepare a stock solution of the pyridine-2-carboxylate inhibitor in DMSO. Dilute the stock to final desired concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with the treatment medium.

  • Incubation: Incubate the cells for a set time period, typically 4 to 8 hours, under normoxic conditions.

  • Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel (e.g., 7.5%) and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α.

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading. A significant increase in the HIF-1α band intensity in compound-treated lanes relative to the vehicle control indicates successful stabilization.[14]

Experimental Protocol 2: HRE-Luciferase Reporter Assay

This assay measures the functional consequence of HIF-1α stabilization: its ability to act as a transcription factor.[10][14]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple Hypoxia Response Elements (HREs), and a second control plasmid expressing Renilla luciferase (for normalization). Allow cells to express the plasmids for 24 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of the inhibitor for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.

  • Luminometry: Measure both the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each sample. A dose-dependent increase in the normalized luciferase activity indicates that the stabilized HIF-α is transcriptionally active.[10][14]

Part 7: Future Outlook & Emerging Applications

The clinical success of HIF-PH inhibitors for treating anemia has cemented the importance of the pyridine-2-carboxylate scaffold in modern medicine. However, the story is far from over. Given the central role of the HIF pathway in physiology, researchers are actively exploring the therapeutic potential of PHD inhibition in other areas, including ischemic diseases (e.g., myocardial infarction, stroke), inflammatory conditions, and wound healing.[3]

Furthermore, the broader family of 2-oxoglutarate dependent dioxygenases includes many other validated and emerging drug targets, such as those involved in epigenetic modifications (e.g., histone demethylases). The chemical principles learned from the development of PHD inhibitors, centered on the metal-chelating ability of scaffolds like pyridine-2-carboxylic acid, provide a powerful roadmap for designing novel inhibitors for these related enzymes, opening up new avenues for therapeutic intervention in oncology and beyond.[15]

References

Theoretical Frontiers of a Key Pharmaceutical Building Block: An In-depth Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 6-formyl-2-pyridinecarboxylate

This compound, a disubstituted pyridine derivative, holds a position of significant strategic importance in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring both an electrophilic aldehyde and a readily transformable methyl ester group on a pyridine scaffold, renders it a versatile precursor for a diverse array of complex heterocyclic molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and theoretical underpinnings to its application in the development of novel therapeutics, with a particular focus on its role in the synthesis of telomerase inhibitors. As a Senior Application Scientist, the following sections are designed to offer not just procedural details, but also the scientific rationale behind the methodologies, empowering researchers to leverage the full potential of this valuable chemical entity.

I. Synthesis and Characterization: Building the Core Scaffold

The efficient and scalable synthesis of this compound is paramount for its widespread application. The most common and reliable synthetic strategy involves a two-step process starting from the commercially available Dimethyl 2,6-pyridinedicarboxylate.

Step 1: Selective Reduction to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

The initial step focuses on the selective reduction of one of the two methyl ester groups. This is a critical transformation that requires a mild and selective reducing agent to avoid over-reduction to the diol or reduction of the pyridine ring itself.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl 2,6-pyridinedicarboxylate in a mixture of methanol and dichloromethane at 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The use of NaBH₄ is a key experimental choice due to its mild nature and excellent chemoselectivity for esters in the presence of a pyridine ring.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Workup and Purification: Quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl). Extract the product into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[1]

Step 2: Oxidation to this compound

The final step involves the oxidation of the primary alcohol to the corresponding aldehyde. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂) to the solution. MnO₂ is a preferred reagent for the oxidation of allylic and benzylic-type alcohols due to its high selectivity and mild reaction conditions, minimizing the risk of over-oxidation.[2] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[2]

  • Reaction Progression: Stir the reaction mixture at room temperature for an extended period (e.g., 4 days), monitoring the progress by TLC.[3]

  • Isolation and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain this compound as a white solid.[3]

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start Dimethyl 2,6-pyridinedicarboxylate Step1 Selective Reduction Start->Step1 NaBH4, MeOH/DCM Intermediate Methyl 6-(hydroxymethyl)pyridine-2-carboxylate Step1->Intermediate Step2 Oxidation Intermediate->Step2 MnO2, DCM End This compound Step2->End

Caption: Synthetic route to this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Dimethyl 2,6-pyridinedicarboxylateC₉H₉NO₄195.171462-81-3
Methyl 6-(hydroxymethyl)pyridine-2-carboxylateC₈H₉NO₃167.1639977-44-1
This compoundC₈H₇NO₃165.1569950-65-8

Table 1: Key physical properties of compounds in the synthetic pathway.

II. Theoretical and Computational Studies: Unveiling Molecular Properties

While specific experimental and theoretical studies on this compound are not extensively published, its electronic structure and reactivity can be reliably predicted using computational chemistry methods that have been successfully applied to similar pyridine derivatives.[4] Density Functional Theory (DFT) is a powerful tool for these investigations.

Methodology for Theoretical Analysis

A robust computational protocol for analyzing this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory allows for the prediction of the infrared (IR) spectrum and confirms that the optimized structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[5][6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into its reactivity.[7]

Predicted Reactivity

Based on the functional groups present, the following reactivity patterns are anticipated:

  • Aldehyde Group: The formyl group is a primary site for nucleophilic attack, making it a handle for chain extension and the introduction of diverse functionalities through reactions like Wittig olefination, aldol condensation, and reductive amination.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters. It can also be reduced to a primary alcohol.

  • Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the substituents at the 2 and 6 positions will influence the regioselectivity of these reactions.

Diagram of Key Reactive Sites:

Reactivity cluster_molecule This compound cluster_sites Potential Reactive Sites mol N(=C(C=O)C=C1)C1=C(C(=O)OC) aldehyde Aldehyde (Nucleophilic Attack) ester Ester (Hydrolysis, Reduction, Amidation) pyridine_N Pyridine Nitrogen (Basicity, Nucleophilicity)

Caption: Predicted reactive centers of this compound.

III. Applications in Drug Development: A Scaffold for Telomerase Inhibitors

A significant application of this compound is in the synthesis of novel telomerase inhibitors.[8] Telomerase is an enzyme that is overexpressed in the vast majority of cancer cells and plays a crucial role in their immortalization. Its inhibition is a promising strategy for cancer therapy.

Structure-Activity Relationship (SAR) of Pyridine-2-carboxylate Derivatives

Research has shown that derivatives of 6-formyl-pyridine-2-carboxylic acid can exhibit potent telomerase inhibitory activity. In one study, a series of twenty-one pyridine-2-carboxylate derivatives were synthesized by coupling the corresponding carboxylic acid with various phenols, thiophenols, and anilines.[1] The key findings from this study highlight a preliminary structure-activity relationship:

  • Ester and Thioester Moieties: The conversion of the carboxylic acid to various esters and thioesters was a key synthetic strategy.

  • Influence of Substituents: The nature and position of substituents on the appended phenyl, thiophenyl, or aniline ring significantly impacted the inhibitory activity.

  • Potent Analogs: The 3,4-dichlorothiophenol ester derivative was identified as a particularly potent inhibitor, demonstrating significant in vitro telomerase inhibitory activity and in vivo tumor suppression.[1]

This research underscores the value of this compound as a starting material. The aldehyde functionality can be further modified or used as a synthetic handle, while the methyl ester provides a convenient precursor to the carboxylic acid needed for coupling with various nucleophiles to explore the SAR of this class of inhibitors.

Diagram of the General Structure of Telomerase Inhibitors Derived from the Topic Compound:

SAR Scaffold Pyridine-2-carboxylate Scaffold R_group Variable Group (R) (e.g., substituted phenols, thiophenols, anilines) Scaffold->R_group Coupling Reaction Activity Telomerase Inhibitory Activity R_group->Activity Influences

Caption: General SAR for pyridine-2-carboxylate based telomerase inhibitors.

Conclusion

This compound is a high-value building block with a rich chemical potential. Its synthesis is well-established, and its reactivity can be rationally predicted through modern computational methods. The demonstrated utility of this compound in the synthesis of potent telomerase inhibitors highlights its importance for researchers in drug discovery and medicinal chemistry. This guide provides a solid foundation of knowledge and actionable protocols to facilitate further exploration and application of this versatile molecule in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Electron Density Distribution in Formyl Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Structure to Functional Insight

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a deep dive into the electron density distribution of formyl pyridine compounds. These molecules, characterized by a pyridine ring functionalized with an aldehyde group, are more than just structural motifs; they are key players in medicinal chemistry and materials science.[1][2] Their reactivity, interaction with biological targets, and physical properties are fundamentally governed by the subtle arrangement of electrons within their framework.

This document moves beyond a simple recitation of facts. It is structured to provide a cohesive narrative, grounding complex theory in practical application. We will explore not only how to determine and analyze electron density but why specific experimental and computational choices are made, empowering you to apply these principles with confidence in your own research endeavors. Our exploration will be built upon two powerful pillars: high-resolution single-crystal X-ray diffraction for experimental determination and Density Functional Theory (DFT) for computational modeling. By integrating insights from both, we can construct a holistic and validated understanding of the electronic landscape of formyl pyridine isomers.

The Electronic Tug-of-War: Theoretical Underpinnings

The electron density in formyl pyridines is a product of a delicate balance between the inherent properties of the pyridine ring and the influence of the formyl (-CHO) substituent. Understanding this interplay is crucial for predicting chemical behavior.

The Pyridine Ring: An Electron-Deficient Aromatic System

Unlike benzene, pyridine is a heteroaromatic system containing a nitrogen atom. Nitrogen is more electronegative than carbon, exerting a negative inductive effect (-I) that withdraws electron density from the ring.[3] This makes the pyridine ring electron-deficient, which has profound consequences for its reactivity, particularly its reduced susceptibility to electrophilic substitution compared to benzene.[3] Resonance effects further deplete electron density, especially at the ortho (2 and 6) and para (4) positions relative to the nitrogen atom.

The Formyl Group: A Deactivating Substituent

The formyl group is a classic electron-withdrawing group due to both resonance and inductive effects. The electronegative oxygen atom pulls electron density from the carbonyl carbon, which in turn draws density from the pyridine ring. The position of the formyl group (ortho, meta, or para to the nitrogen) dictates the extent and nature of this electronic perturbation.

  • 2- and 4-Formylpyridine: The formyl group is in conjugation with the nitrogen atom. Resonance structures show a delocalization of positive charge onto the ring, further deactivating it.

  • 3-Formylpyridine: The formyl group is not in direct conjugation with the nitrogen atom. Its electron-withdrawing effect is primarily inductive, leading to a different charge distribution compared to the 2- and 4-isomers.[1]

This positional isomerism is the central theme of our investigation, as it directly translates to differences in reactivity, intermolecular interactions, and, ultimately, biological activity.

Experimental Determination: High-Resolution X-ray Charge Density Analysis

To experimentally visualize the nuances of electron distribution, we turn to high-resolution, low-temperature single-crystal X-ray diffraction. This technique allows us to move beyond simple atomic positions and map the subtle asphericities in electron density caused by chemical bonding and lone pairs.[4]

Causality in Experimental Design: A Self-Validating Protocol

The integrity of an experimental charge density study hinges on a meticulously planned and executed protocol. Each step is designed to minimize systematic errors and maximize the quality of the extracted electronic information.

Protocol 1: High-Resolution Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting:

    • Action: Select a single crystal of a formyl pyridine isomer (e.g., 2-formylpyridine) of high quality, typically 0.1-0.3 mm in size, free from cracks and defects. Mount it on a suitable loop (e.g., a MiTeGen mount).

    • Causality: Crystal quality is paramount. Defects and twinning will corrupt the diffraction data, making a reliable charge density refinement impossible. A single, well-formed crystal ensures that the diffraction pattern arises from a single, repeating lattice.

  • Low-Temperature Data Collection:

    • Action: Cool the crystal to a stable, low temperature (typically 100 K) using a nitrogen or helium cryostream.

    • Causality: At low temperatures, atomic thermal vibrations are significantly reduced. This is critical because thermal motion smears the electron density. By "freezing" the atoms in place, we obtain a sharper, more detailed picture of the static electron distribution, which is essential for resolving subtle bonding features.[5]

  • High-Angle Diffraction Data Collection:

    • Action: Collect X-ray diffraction data to a very high resolution, aiming for a sin(θ)/λ value of at least 1.0 Å⁻¹ or higher, using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or pixel array detector) and a bright X-ray source (e.g., Mo Kα radiation or synchrotron radiation).[6]

    • Causality: The information about the valence electrons, which are most affected by chemical bonding, is predominantly found in the high-angle (high-resolution) diffraction data. Low-angle data primarily describes the core electrons. Collecting a complete, highly redundant dataset to high angles is non-negotiable for a meaningful charge density study.

  • Data Processing:

    • Action: Integrate the raw diffraction images and apply necessary corrections for Lorentz factor, polarization, and absorption using software like SAINT or XDS.

    • Causality: These corrections account for geometric and experimental artifacts that would otherwise distort the measured reflection intensities. An accurate absorption correction, often based on the crystal's shape (multi-scan), is particularly crucial for obtaining accurate structure factors.

From Structure Factors to Electron Density: The Multipole Model

The corrected structure factors do not directly yield the electron density map. We must first refine a model of the crystal structure against this data. For charge density studies, the simple independent atom model (IAM), which assumes spherical atoms, is insufficient. We employ the Hansen-Coppens multipole formalism , which models the aspherical nature of atomic electron density.[7]

In this model, the electron density of each pseudoatom is described as: ρ(r) = Pcρcore(r) + Pvκ³ρvalence(κr) + Σl=0lmax κ'³Rl(κ'r) Σm=0l Plm±dlm±(θ,φ)

This equation accounts for a spherical core, a spherical valence shell that can expand or contract (via κ), and a series of aspherical functions (spherical harmonics dlm±) that describe the deformation of the valence density due to bonding and lone pairs.

Protocol 2: Multipole Refinement using XD2016

  • Initial IAM Refinement:

    • Action: Perform a standard independent atom model refinement using high-angle data (sin(θ)/λ > 0.8 Å⁻¹) to obtain accurate atomic positions and anisotropic displacement parameters (ADPs).

    • Causality: The core electrons are responsible for the bulk of X-ray scattering at high angles. By refining the structural parameters against this data, we minimize bias from the valence electron distribution, providing a robust framework for the subsequent multipole refinement.

  • Multipole Model Refinement:

    • Action: Using the full dataset, introduce the multipole parameters (Pv, Plm, κ, κ') into the refinement. This is typically done in a stepwise manner using a program like XD2016.[8]

    • Stepwise Causality:

      • Monopole (Pv) and Kappa (κ) Refinement: First, refine the valence population and the expansion/contraction parameter. This adjusts the overall charge of the atom and the diffuseness of its valence shell.

      • Dipole (l=1), Quadrupole (l=2), etc., Refinement: Sequentially introduce higher-order multipoles (Plm). Dipoles describe charge flow into bonds, while quadrupoles and octupoles model lone pairs and more complex features. This stepwise approach ensures a stable and physically meaningful refinement.

  • Constraint and Restraint Application:

    • Action: Apply chemical and local symmetry constraints where appropriate. For example, the methylene protons in a freely rotating methyl group might be constrained to have similar electronic properties.

    • Causality: Constraints reduce the number of refined parameters, improving the data-to-parameter ratio and preventing overfitting. This is a key aspect of a self-validating protocol, ensuring the model is not just fitting noise but representing chemical reality.

  • Model Validation:

    • Action: Analyze the residual density map. A successful refinement will result in a flat, featureless residual map, indicating that the model has accurately described the electron density.

    • Causality: Any significant peaks or troughs in the residual map highlight regions where the model is deficient, pointing to unaccounted-for electronic features or systematic errors in the data.

The following diagram illustrates the workflow for experimental charge density determination.

experimental_workflow cluster_data_collection Data Collection & Processing cluster_refinement Charge Density Refinement (e.g., XD2016) cluster_analysis Topological Analysis (e.g., QTAIM) crystal High-Quality Single Crystal xray Low-T, High-Resolution X-ray Diffraction crystal->xray Mount & Cool (100K) process Data Integration & Corrections xray->process Collect Data (sin(θ)/λ > 1.0 Å⁻¹) iam IAM Refinement (High-Angle Data) process->iam multipole Multipole Model (Hansen-Coppens) iam->multipole Fix Positions & ADPs refine Stepwise Multipole Refinement multipole->refine Refine P_lm, κ validate Validation (Residual Map Analysis) refine->validate bcp Bond Critical Point Analysis validate->bcp esp Electrostatic Potential (ESP) validate->esp charges Atomic Charges & Moments validate->charges

Figure 1: Experimental workflow for charge density analysis.

Computational Modeling: Density Functional Theory (DFT)

DFT provides a powerful theoretical lens to complement and validate our experimental findings. It allows us to calculate the electron density of an isolated molecule in the gas phase, free from crystal packing effects, providing a crucial point of comparison.

Causality in Computational Design: A Self-Validating Protocol

The choice of functional and basis set is not arbitrary; it is a deliberate decision based on a balance between computational cost and the accuracy required to describe the electronic phenomena of interest.

Protocol 3: DFT Electron Density Calculation using Gaussian

  • Geometry Optimization:

    • Action: Optimize the molecular geometry of the formyl pyridine isomer. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[9][10]

    • Causality:

      • Functional (B3LYP): B3LYP is a hybrid functional that includes a portion of exact Hartree-Fock exchange. This makes it effective at describing the electronic structure of many organic molecules, providing a good balance of accuracy and computational efficiency.

      • Basis Set (6-311+G(d,p)): This is a triple-zeta split-valence basis set. The "11" indicates a better description of the valence region. The "+" adds diffuse functions, which are essential for accurately describing lone pairs and regions of space far from the nuclei. The "(d,p)" adds polarization functions, which allow for orbital shapes to distort, a critical feature for describing the polarization of the electron cloud in polar molecules like formyl pyridines.[11]

  • Frequency Calculation:

    • Action: Perform a frequency calculation at the same level of theory on the optimized geometry.

    • Causality: This step is a crucial validation check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Wavefunction and Density Generation:

    • Action: Using the optimized geometry, perform a single-point energy calculation, requesting that the wavefunction be saved and the electron density be calculated. In Gaussian, this is often done by adding density=current and output=wfn to the route section.[3]

    • Causality: This calculation generates the high-quality wavefunction file needed for subsequent analysis. The density=current keyword ensures the final, converged electron density is used.

  • Cube File Generation:

    • Action: Use a utility like cubegen in Gaussian to generate a cube file of the electron density from the formatted checkpoint file.

    • Causality: The cube file is a 3D grid of electron density values, which is the primary input for visualization software and for topological analysis programs.

The following diagram outlines the computational workflow.

dft_workflow cluster_setup Setup cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Post-Processing & Analysis mol Build Molecule (e.g., 3-Formylpyridine) method Choose Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311+G(d,p)) mol->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq Validate Minimum sp Single-Point Calculation (output=wfn, density=current) freq->sp Use Optimized Geometry cube Generate Cube File (cubegen) sp->cube qtaim QTAIM Analysis (e.g., AIMAll) cube->qtaim viz Visualization (ESP, Deformation Density) cube->viz

Figure 2: Computational workflow for DFT-based charge density analysis.

Synthesizing the Data: Analysis and Interpretation

With both experimental and theoretical electron densities in hand, the final step is a rigorous analysis to extract chemically meaningful information. The primary tool for this is the Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader.[12][13]

QTAIM analyzes the topology of the electron density (ρ). The gradient of the density reveals critical points where ∇ρ = 0. Of particular interest are the Bond Critical Points (BCPs) , which are found between two bonded atoms.[14] The properties of the electron density at these points provide a quantitative description of the chemical bond.[15]

  • Electron Density at the BCP (ρbcp): Correlates with the bond order or strength.

  • Laplacian of the Electron Density (∇²ρbcp): Indicates whether charge is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of closed-shell interactions like ionic or hydrogen bonds).

  • Ellipticity (ε): Measures the deviation of the density from cylindrical symmetry, indicating the π-character of a bond.

Comparative Analysis of Formyl Pyridine Isomers

By applying QTAIM to both our experimental and theoretical densities, we can compile a quantitative comparison of the isomers. The following table summarizes expected trends based on the principles discussed.

Property2-Formylpyridine3-Formylpyridine4-FormylpyridineRationale
Ring N Atomic Charge (QTAIM) Less NegativeMore NegativeLess NegativeDirect resonance withdrawal by -CHO at C2 and C4 pulls density away from the nitrogen.[1]
C=O Bond ρbcp HigherLowerHigherEnhanced conjugation in the 2- and 4-isomers strengthens the C=O bond character.
C-CHO Bond ρbcp LowerHigherLowerThe C-CHO bond in the 2- and 4-isomers has more single-bond character due to resonance.
Molecular Dipole Moment (Debye) HighModerateVery HighIn the 4-isomer, the electron-withdrawing effects of the N atom and the CHO group are additive.
Visualizing the Electron Distribution

Quantitative data is powerfully complemented by visual representations of the electron density.

  • Deformation Density Maps (Δρ): These maps show the difference between the total (experimental or theoretical) electron density and the density of a promolecule (sum of spherical atoms). They vividly illustrate the accumulation of electron density in bonds and lone pair regions. For formyl pyridines, we expect to see significant density accumulation in the C=O bond and the nitrogen lone pair, and a depletion around the hydrogen atoms.

  • Molecular Electrostatic Potential (ESP) Maps: The ESP is the potential experienced by a positive point charge near the molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor. In all formyl pyridine isomers, the most negative ESP will be localized on the nitrogen lone pair and the carbonyl oxygen, highlighting their roles as hydrogen bond acceptors.

The diagram below illustrates the expected influence of the formyl group's position on the electron density of the pyridine ring.

substituent_effects cluster_isomers Influence of Formyl Group Position on Pyridine Ring Electron Density cluster_effects Electronic Effects cluster_outcome Predicted Outcome 2-FP 2-Formylpyridine (ortho) Resonance Strong Resonance (-R Effect) 2-FP->Resonance 3-FP 3-Formylpyridine (meta) Inductive Strong Inductive (-I Effect) 3-FP->Inductive 4-FP 4-Formylpyridine (para) Combined Combined -R & -I (Additive with N) 4-FP->Combined OrthoParaDeact Strong deactivation at C2, C4, C6 positions. Reduced N basicity. Resonance->OrthoParaDeact MetaDeact Moderate, primarily inductive deactivation. N is more basic than 2- & 4- isomers. Inductive->MetaDeact ParaDeact Strongest overall deactivation. Lowest N basicity. Largest dipole moment. Combined->ParaDeact

Figure 3: Logical relationship between substituent position and electronic effects.

Conclusion: A Bridge to Drug Discovery and Materials Design

The detailed characterization of the electron density distribution in formyl pyridine compounds provides a fundamental roadmap for researchers in drug development and materials science. By understanding how the formyl group's position modulates the electronic landscape of the pyridine ring, we can make informed predictions about:

  • Reactivity and Synthesis: Guiding the regioselectivity of further functionalization.[2]

  • Drug-Receptor Interactions: The ESP map is a powerful surrogate for how the molecule will be "seen" by a biological target, highlighting regions critical for hydrogen bonding and electrostatic complementarity.

  • Crystal Engineering: Understanding the charge distribution allows for the rational design of cocrystals and solid forms with desired physical properties, such as solubility and stability, by predicting and controlling intermolecular interactions.[16]

The protocols and principles outlined in this guide provide a robust, self-validating framework for obtaining and interpreting this critical information. By bridging the gap between experimental observation and theoretical computation, we unlock a deeper, more predictive understanding of molecular behavior, accelerating the journey from fundamental science to transformative application.

References

Methodological & Application

Synthesis of Methyl 6-formyl-2-pyridinecarboxylate: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Methyl 6-formyl-2-pyridinecarboxylate is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. The pyridine scaffold is a privileged structure, present in numerous natural products and FDA-approved drugs, owing to its ability to engage in various biological interactions.[1] The introduction of formyl and carboxylate functionalities at the 2 and 6 positions of the pyridine ring provides a versatile platform for the synthesis of a wide array of more complex molecules. These functional groups serve as handles for diverse chemical transformations, enabling the construction of novel molecular architectures with potential therapeutic applications, including as enzyme inhibitors.[2] This guide provides a detailed, field-proven protocol for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for its successful preparation and characterization in a research setting.

Synthetic Strategy: Oxidation of Methyl 6-hydroxymethyl-2-pyridinecarboxylate

The most common and reliable method for the synthesis of this compound is the selective oxidation of its corresponding alcohol, Methyl 6-hydroxymethyl-2-pyridinecarboxylate. This transformation requires a mild oxidizing agent that can convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or reaction with the ester functionality. While several reagents can achieve this, activated manganese dioxide (MnO₂) is a widely used and effective choice for the oxidation of benzylic and allylic alcohols.[3][4]

Reaction Mechanism: A Heterogeneous Oxidation Pathway

The oxidation of alcohols by manganese dioxide is a heterogeneous reaction that is thought to proceed through a radical mechanism on the surface of the MnO₂ solid.[5][6] The alcohol adsorbs onto the surface of the manganese dioxide, followed by a rate-determining homolytic cleavage of the C-H bond of the hydroxymethyl group to form a radical intermediate. This is followed by further steps on the MnO₂ surface, ultimately leading to the formation of the aldehyde and manganese(II) oxide. The reaction is driven by the formation of the stable carbonyl group and the reduction of Mn(IV) to Mn(II).

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the starting material, Methyl 6-hydroxymethyl-2-pyridinecarboxylate, and its subsequent oxidation to the target compound, this compound.

Part 1: Synthesis of Methyl 6-hydroxymethyl-2-pyridinecarboxylate

The starting material can be conveniently prepared by the selective reduction of the commercially available Dimethyl 2,6-pyridinedicarboxylate using a mild reducing agent such as sodium borohydride (NaBH₄).[7][8]

Protocol 1: Preparation of Methyl 6-hydroxymethyl-2-pyridinecarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane (typically a 2:1 to 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:4 and gradually increasing the polarity) to afford Methyl 6-hydroxymethyl-2-pyridinecarboxylate as a white solid.[7]

Part 2: Synthesis of this compound

This protocol details the oxidation of the prepared alcohol to the desired aldehyde using activated manganese dioxide.[9]

Protocol 2: Oxidation to this compound

  • Reaction Setup: Dissolve Methyl 6-hydroxymethyl-2-pyridinecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5-10 eq by weight) to the solution. The MnO₂ should be of high activity for optimal results.

  • Reaction Progression: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from several hours to a few days depending on the activity of the MnO₂.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® or diatomaceous earth to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane and methanol (e.g., a 5% solution of methanol in dichloromethane) to yield this compound as a white solid.[9]

Alternative Oxidation Methodologies: A Comparative Overview

While manganese dioxide is a robust and cost-effective reagent, other modern oxidation methods offer milder reaction conditions and potentially easier work-up procedures. These can be particularly advantageous when dealing with sensitive substrates.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][10] The reaction is typically carried out in chlorinated solvents at room temperature and is known for its high yields and tolerance of a wide range of functional groups.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C). The Swern oxidation is another very mild and efficient procedure for generating aldehydes from primary alcohols.[11][12][13] A drawback is the formation of the volatile and malodorous dimethyl sulfide as a byproduct.

The choice of oxidant will depend on the scale of the reaction, the sensitivity of the substrate, and the available laboratory resources.

Data Presentation

ParameterProtocol 1: ReductionProtocol 2: Oxidation
Starting Material Dimethyl 2,6-pyridinedicarboxylateMethyl 6-hydroxymethyl-2-pyridinecarboxylate
Key Reagents Sodium borohydrideActivated Manganese Dioxide
Solvent Methanol/DichloromethaneDichloromethane or Chloroform
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time Overnight24-96 hours
Work-up Aqueous quench, extractionFiltration through Celite®
Purification Silica Gel ChromatographySilica Gel Chromatography
Expected Yield High (typically >90%)Good to Excellent (typically 80-95%)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons on the pyridine ring, and the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will display a resonance for the aldehyde carbonyl carbon (typically around 190-200 ppm), the ester carbonyl carbon, and the carbons of the pyridine ring and the methyl ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (around 1700-1730 cm⁻¹) and the ester C=O stretch (around 1720-1740 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (165.15 g/mol ).

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_main Main Synthesis cluster_analysis Characterization A Dimethyl 2,6-pyridinedicarboxylate B Protocol 1: NaBH4 Reduction A->B C Methyl 6-hydroxymethyl-2-pyridinecarboxylate B->C D Protocol 2: MnO2 Oxidation C->D E Crude Product D->E F Purification (Silica Gel Chromatography) E->F G This compound F->G H NMR Spectroscopy G->H I IR Spectroscopy G->I J Mass Spectrometry G->J

Caption: Synthetic workflow for this compound.

Oxidation_Mechanism Start Alcohol (R-CH2OH) + MnO2 Surface Step1 Adsorption Alcohol adsorbs onto the MnO2 surface Start:f0->Step1 Interaction Step2 Radical Formation Homolytic cleavage of C-H bond forms a radical intermediate Step1->Step2 Rate-determining step Step3 Electron Transfer & Proton Loss Further reaction on the surface Step2->Step3 Fast Product Aldehyde (R-CHO) + Mn(II) Species Step3->Product:f0 Desorption

Caption: Simplified mechanism of MnO₂ oxidation of a primary alcohol.

Troubleshooting and Key Considerations

  • Activity of Manganese Dioxide: The success of the oxidation is highly dependent on the activity of the MnO₂. Commercially available "activated" MnO₂ is recommended. If the reaction is sluggish, consider using a freshly prepared batch of active MnO₂.

  • Over-oxidation: While MnO₂ is generally selective for benzylic and allylic alcohols, over-oxidation to the carboxylic acid can occur with prolonged reaction times or highly active MnO₂. Careful monitoring by TLC is crucial.

  • Purification: Aldehydes can sometimes be sensitive to decomposition on silica gel. It is advisable to use a relatively non-polar eluent system and to perform the chromatography efficiently.[14] Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes be beneficial if the aldehyde is particularly sensitive.

Conclusion

The synthesis of this compound via the manganese dioxide oxidation of Methyl 6-hydroxymethyl-2-pyridinecarboxylate is a reliable and scalable method for accessing this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently prepare this compound for their drug discovery and development programs. The availability of alternative mild oxidation methods provides additional flexibility for synthesizing this and other sensitive pyridine aldehydes.

References

Application Notes & Protocols: Selective Oxidation of 6-Methyl-2-Pyridinecarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the selective oxidation of the methyl group in 6-methyl-2-pyridinecarboxylate esters to the corresponding 2-formyl-6-pyridinecarboxylate. This transformation yields a critical bifunctional building block widely utilized in medicinal chemistry and drug development, notably in the synthesis of novel therapeutic agents such as telomerase inhibitors.[1] The primary challenge in this synthesis is achieving selective oxidation of the activated methyl group while preserving the ester functionality and avoiding over-oxidation to the carboxylic acid. This guide focuses on the most reliable and field-proven method: the Riley oxidation using selenium dioxide (SeO₂). We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Introduction: The Synthetic Challenge and Strategic Importance

The selective oxidation of activated methyl groups on heteroaromatic rings is a cornerstone transformation in organic synthesis. The target molecule, an ester of 6-formyl-pyridine-2-carboxylic acid, is a valuable intermediate due to its orthogonal reactive handles: an aldehyde for nucleophilic additions or reductive aminations, and an ester for amide bond formation or hydrolysis.

However, the oxidation is not trivial. The electron-withdrawing nature of the pyridine ring and the adjacent ester group activates the C-H bonds of the 6-methyl group, making it susceptible to oxidation. This same activation, however, makes the resulting aldehyde product highly prone to over-oxidation to the corresponding carboxylic acid, which is often the thermodynamically favored product.[2][3] Aggressive oxidizing agents like potassium permanganate typically lead to the formation of the dicarboxylic acid, cleaving the desired aldehyde intermediate.[4][5] Therefore, a reagent with finely tuned reactivity is required.

Selenium dioxide (SeO₂) has emerged as the oxidant of choice for this class of transformation.[2][6] It demonstrates a strong preference for oxidizing activated methyl and methylene groups, a reaction known as the Riley oxidation.[7][8] This method offers a reliable pathway to the desired aldehyde in moderate to good yields, provided the reaction conditions are carefully controlled.

Mechanistic Insight: The Riley Oxidation Pathway

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The SeO₂ oxidation of an activated methyl group, such as in 6-methyl-2-pyridinecarboxylate, does not proceed via a simple oxygen insertion. Instead, it follows a more intricate pathway involving an ene reaction and a sigmatropic rearrangement.[8][9]

The key steps are:

  • Ene Reaction: The reaction initiates with an Alder-ene type reaction where the selenium dioxide acts as the enophile and the pyridine substrate provides the allylic-like proton from the methyl group.[10]

  • [10]-Sigmatropic Rearrangement: The initial adduct rapidly undergoes a[11]-sigmatropic rearrangement, a highly favorable and stereoselective process, to form an allylselenite ester intermediate.[7]

  • Hydrolysis & Elimination: This intermediate is unstable and undergoes hydrolysis, followed by the elimination of water and elemental selenium (Se⁰), to yield the final aldehyde product. The formation of a red or black precipitate of elemental selenium is a visual indicator of reaction progress.

Riley_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Products SM Methyl 6-methyl- 2-pyridinecarboxylate Ene Ene Reaction SM->Ene SeO2 Selenium Dioxide (SeO₂) SeO2->Ene Sigmatropic [2,3]-Sigmatropic Rearrangement Ene->Sigmatropic Allylic Seleninic Acid Intermediate Hydrolysis Hydrolysis & Elimination Sigmatropic->Hydrolysis Allylselenite Ester Intermediate Product Methyl 6-formyl- 2-pyridinecarboxylate Hydrolysis->Product Byproduct Selenium (Se⁰) + H₂O Hydrolysis->Byproduct

References

Application Notes and Protocols: A Guide to the Knoevenagel Condensation of Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyridine Scaffolds in Modern Synthesis

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction, enabling the synthesis of α,β-unsaturated compounds from aldehydes or ketones and active methylene species.[4][5][6] This reaction is particularly valuable for creating complex molecular architectures with potential therapeutic applications.

This guide provides an in-depth technical overview of the Knoevenagel condensation utilizing Methyl 6-formyl-2-pyridinecarboxylate. This bifunctional molecule, possessing both an aldehyde and a methyl ester, offers a strategic entry point to a diverse range of substituted pyridine derivatives. These products are of significant interest in drug discovery and materials science due to the potential for further functionalization of the newly formed double bond and the ester group.

Mechanistic Insights: The Engine of the Knoevenagel Condensation

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine salt.[5] The reaction proceeds through a three-step mechanism:

  • Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate ion. The presence of two electron-withdrawing groups on the methylene carbon is crucial for facilitating this deprotonation with a mild base.[4]

  • Nucleophilic Addition: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the final α,β-unsaturated product.[6] This dehydration step is often spontaneous and drives the reaction to completion.

Knoevenagel_Mechanism

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the Knoevenagel condensation of this compound with common active methylene compounds. Optimization of reaction conditions, such as catalyst, solvent, and temperature, may be necessary to achieve the best results for a specific substrate combination.

Protocol 1: Synthesis of Methyl 6-(2,2-dicyanovinyl)picolinate using Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Cold ethanol (for washing)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 6-(2-cyano-2-ethoxycarbonylvinyl)picolinate using Ethyl Cyanoacetate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (promoter, optional)

  • Water

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of this compound (10 mmol) and ethyl cyanoacetate (12 mmol), add DABCO (20 mmol). An ionic liquid promoter such as [HyEtPy]Cl in water can also be used.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the aldehyde is consumed, dilute the reaction mixture with water (30 mL).

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phases with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure on a rotary evaporator to yield the product. Further purification can be achieved by column chromatography if necessary.

Experimental_Workflow

Comparative Data and Characterization

While specific experimental data for the Knoevenagel condensation of this compound is not extensively reported in publicly available literature, the following table provides representative data for analogous reactions with other pyridine carbaldehydes. This information can serve as a valuable benchmark for researchers.

Active Methylene CompoundCatalyst/SolventProductYield (%)Spectroscopic Data (Analogous Pyridine Products)
MalononitrileCatalyst-free / H₂O:EtOH2-((6-(methoxycarbonyl)pyridin-2-yl)methylene)malononitrileHigh (expected)¹H-NMR (CDCl₃): δ 7.86 (s, 1H, vinyl H), 7.53 (dd, 1H, ArH), 8.48 (d, 1H, ArH), 8.83 (d, 1H, ArH), 8.91 (s, 1H, ArH). ¹³C-NMR (CDCl₃): δ 86.1, 112.5, 113.4, 124.7, 127.4, 136.1, 152.8, 155.1, 156.1. IR (KBr): ν 2226 (C≡N) cm⁻¹.
Ethyl CyanoacetateDABCO / [HyEtPy]Cl–H₂OEthyl 2-cyano-3-(6-(methoxycarbonyl)pyridin-2-yl)acrylate83-99 (expected)¹H-NMR (CDCl₃): δ 1.37 (t, 3H, CH₃), 3.87 (s, 3H, OCH₃), 4.35 (q, 2H, CH₂), 6.97 (d, 2H, ArH), 7.98 (d, 2H, ArH), 8.15 (s, 1H, vinyl H). ¹³C-NMR (CDCl₃): δ 14.1, 55.8, 62.4, 99.4, 114.7, 116.2, 124.3, 133.6, 154.3, 163.1, 163.7. IR (KBr): ν 2213 (C≡N), 1712 (C=O) cm⁻¹.
CyanoacetamidePiperidine / Methanol2-Cyano-3-(6-(methoxycarbonyl)pyridin-2-yl)acrylamideModerate to High (expected)¹H NMR (DMSO-d₆): δ 8.53 (s, 1H, CH=C), 7.93 (d, 2H, amide), 7.81 (s, 1H, ArH), 7.50 (s, 1H, ArH), 3.95 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).

Note: The provided spectroscopic data is for analogous compounds and should be used as a reference. Actual shifts for the products of this compound may vary.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst, insufficient reaction time or temperature.Use a fresh or more active catalyst (e.g., piperidinium acetate). Gently heat the reaction mixture. Increase reaction time.
Formation of Side Products Self-condensation of the aldehyde, Michael addition.Use a weaker base. Carefully control stoichiometry. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Product Isolation Product is soluble in the reaction solvent.Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system or purify by column chromatography.

Conclusion and Future Outlook

The Knoevenagel condensation of this compound provides a direct and efficient route to a variety of highly functionalized pyridine derivatives. These products are valuable intermediates for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to explore this versatile reaction. Further investigation into different catalysts, including heterogeneous and green catalysts, as well as expanding the scope of active methylene compounds, will undoubtedly lead to the discovery of new and valuable molecules.

References

Application Notes and Protocols: The Versatile Role of Methyl 6-formyl-2-pyridinecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 6-formyl-2-pyridinecarboxylate, a bifunctional heterocyclic compound, has emerged as a scaffold of significant interest. Its unique arrangement of an electrophilic aldehyde and a readily modifiable methyl ester on a pyridine core provides medicinal chemists with a versatile platform for constructing complex molecules with diverse biological activities. This guide delves into the practical applications of this valuable intermediate, offering detailed protocols and mechanistic insights for its use in the development of potent enzyme inhibitors for oncology and virology.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 69950-65-8[1][2]
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1]
Appearance Light-yellow to white solid[1]
Melting Point 94-98 °C
Solubility Soluble in organic solvents like dichloromethane, methanol[1]
Storage Inert atmosphere, store in freezer, under -20°C[1]

Core Synthetic Protocol: Preparation of this compound

The most common laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, Methyl 6-(hydroxymethyl)pyridine-2-carboxylate. Manganese dioxide (MnO₂) is a preferred oxidant for this transformation due to its high selectivity for benzylic and allylic alcohols, minimizing over-oxidation to the carboxylic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 6-(hydroxymethyl)pyridine-2-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂, ~10 equivalents) in portions. The reaction is heterogeneous.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds over 24-96 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane as the eluent, to afford this compound as a white solid.[1]

Application 1: Synthesis of Potent Telomerase Inhibitors for Oncology

Telomerase is a reverse transcriptase that is crucial for the maintenance of telomere length in cancer cells, and its inhibition is a promising strategy for cancer therapy. Derivatives of 6-formyl-pyridine-2-carboxylic acid have been identified as potent telomerase inhibitors.[3] The aldehyde functionality allows for the introduction of various aromatic and heteroaromatic moieties, leading to the exploration of the structure-activity relationship (SAR).

Featured Application: Synthesis of S-(3,4-dichlorophenyl) 6-formylpyridine-2-carbothioate

One of the most potent compounds identified in a study by Jew et al. is the 3,4-dichlorothiophenol ester derivative, which demonstrates significant in vitro telomerase inhibitory activity and in vivo tumor suppression.[3]

Causality Behind Experimental Choices:
  • Hydrolysis: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is necessary to activate the carboxyl group for subsequent coupling with the thiophenol.

  • Amide Coupling: The use of a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDCI) with an activator (e.g., HOBt) is a standard and efficient method for forming ester or thioester bonds from carboxylic acids. This avoids the need to form a more reactive acyl chloride, which can be less stable.

  • Thioester Formation: Thioesters are often more stable than their oxygen ester counterparts and can exhibit different biological activities and pharmacokinetic properties. The choice of 3,4-dichlorothiophenol is based on SAR studies indicating that this substitution pattern leads to high potency.[3]

Detailed Step-by-Step Protocol:

Part A: Hydrolysis of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-formyl-2-pyridinecarboxylic acid.

Part B: Thioester Formation

  • Reaction Setup: To a solution of 6-formyl-2-pyridinecarboxylic acid (1 equivalent) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI, ~1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

  • Thiophenol Addition: Add 3,4-dichlorothiophenol (1.1 equivalents) to the reaction mixture.

  • Reaction Completion and Work-up: Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield S-(3,4-dichlorophenyl) 6-formylpyridine-2-carbothioate.

Experimental Workflow Diagram:

G cluster_0 Part A: Hydrolysis cluster_1 Part B: Thioester Formation A This compound B Dissolve in THF/Water A->B C Add LiOH B->C D Acidify with 1N HCl C->D E Extract with Ethyl Acetate D->E F 6-formyl-2-pyridinecarboxylic acid E->F G 6-formyl-2-pyridinecarboxylic acid F->G H Dissolve in THF, Add CDI G->H I Add 3,4-dichlorothiophenol H->I J Purify by Chromatography I->J K S-(3,4-dichlorophenyl) 6-formylpyridine-2-carbothioate J->K

Caption: Workflow for the synthesis of a telomerase inhibitor.

Application 2: A Building Block for Allosteric HIV-1 Integrase Inhibitors

HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host genome. While many inhibitors target the active site, allosteric inhibitors that bind to a different site on the enzyme represent a promising class of antiretrovirals. Pyridine-based allosteric integrase inhibitors (ALLINIs) have been shown to induce hyper-multimerization of the integrase enzyme, disrupting its function.[4][5]

Mechanistic Insight: Allosteric Inhibition of HIV-1 Integrase

Pyridine-based ALLINIs bind to a pocket at the dimer interface of the integrase's catalytic core domain, a site normally occupied by the host protein LEDGF/p75.[6] This binding event promotes an aberrant conformational change that leads to the aggregation or "hyper-multimerization" of integrase tetramers.[4][5] This prevents the proper formation of the viral maturation complex, rendering the resulting virions non-infectious.

Signaling Pathway Diagram:

G IN_Dimer HIV-1 Integrase Dimer IN_Tetramer Functional IN Tetramer IN_Dimer->IN_Tetramer Normal Oligomerization Binding ALLINI Binds to LEDGF/p75 Pocket IN_Tetramer->Binding Maturation Normal Viral Maturation IN_Tetramer->Maturation ALLINI Pyridine-based ALLINI ALLINI->Binding HyperMultimer Aberrant IN Hyper-Multimerization Binding->HyperMultimer Block Disrupted Maturation HyperMultimer->Block Infection Infectious Virion Maturation->Infection NonInfectious Non-Infectious Virion Block->NonInfectious

Caption: Mechanism of pyridine-based allosteric HIV-1 integrase inhibitors.

Synthetic Pathway Overview:

While a direct, single-protocol transformation from this compound to a complex ALLINI is not established, the pyridine scaffold is a key component. Synthetic routes to these inhibitors often involve multi-step processes where a functionalized pyridine core is assembled and elaborated. For instance, a synthetic strategy might involve the condensation of the aldehyde group with an appropriate amine, followed by cyclization and further functionalization to build the complex polycyclic systems characteristic of many ALLINIs. The ester group can be hydrolyzed and used as a handle for amide bond formation to introduce other pharmacophoric elements.

Quantitative Biological Data

CompoundTargetIC₅₀ / EC₅₀Cell Line / AssayReference
S-(3,4-dichlorophenyl) 6-formylpyridine-2-carbothioateTelomerase~1.0 µMin vitro telomerase assay[3]
Pyridine-based ALLINI (KF116)HIV-1 Integrase~7 nM (EC₅₀)Wild-type HIV-1 in cell culture[5][7]
Pyridine-based ALLINI (STP0404)HIV-1 Integrase0.41 nM (IC₅₀)HIV-1 in human PBMCs[6]

Conclusion

This compound is a high-value starting material in medicinal chemistry. Its dual functionality allows for orthogonal chemical transformations, making it an ideal scaffold for building diverse libraries of bioactive compounds. The detailed protocols and mechanistic discussions provided herein for the synthesis of telomerase and HIV-1 integrase inhibitors underscore the utility of this compound in addressing critical challenges in oncology and virology. Researchers and drug development professionals can leverage these insights to accelerate their discovery programs.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyridine-2-Carboxylate-Based Telomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Telomerase in Cancer Therapy

Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length at the ends of chromosomes.[1] While its activity is generally suppressed in most somatic cells, it is reactivated in approximately 85-95% of cancer cells, contributing to their immortal phenotype.[2] This selective upregulation in malignant tissues makes telomerase an attractive and promising target for the development of novel anticancer therapeutics.[3] The inhibition of telomerase can lead to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis in cancer cells.[4]

A variety of small molecules have been investigated for their telomerase inhibitory potential. Among these, derivatives of pyridine-2-carboxylic acid have emerged as a promising scaffold.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of telomerase inhibitors derived from pyridine-2-carboxylate. We will focus on a representative series of 6-formyl-pyridine-2-carboxylate esters and thioesters, detailing the synthetic protocols, in vitro and cell-based assays for activity assessment, and insights into their structure-activity relationships and mechanism of action.

Synthesis of 6-Formyl-Pyridine-2-Carboxylate Derivatives

The synthesis of the target compounds involves a key coupling reaction between 6-formyl-pyridine-2-carboxylic acid and a variety of substituted phenols, thiophenols, or anilines.[5] The general synthetic scheme is outlined below.

Synthesis_Scheme cluster_0 Preparation of Starting Material cluster_1 Coupling Reaction Start 6-Methyl-2-pyridinecarboxylic acid Intermediate1 Methyl 6-methyl-2-pyridinecarboxylate Start->Intermediate1 SOCl2, MeOH Intermediate2 Methyl 6-(dibromomethyl)-2-pyridinecarboxylate Intermediate1->Intermediate2 NBS, AIBN, CCl4 Intermediate3 Methyl 6-formyl-2-pyridinecarboxylate Intermediate2->Intermediate3 AgNO3, H2O Acid 6-Formyl-pyridine-2-carboxylic acid Intermediate3->Acid LiOH, THF/H2O Product 6-Formyl-pyridine-2-carboxylate Derivative Acid->Product EDC, HOBt, DIPEA, CH2Cl2 Phenol Ar-XH (X = O, S, NH) Phenol->Product

Caption: General synthetic scheme for 6-formyl-pyridine-2-carboxylate derivatives.

Protocol 1: Synthesis of a Representative Telomerase Inhibitor - 3,4-Dichlorothiophenyl 6-formylpyridine-2-carboxylate

This protocol details the synthesis of 3,4-dichlorothiophenyl 6-formylpyridine-2-carboxylate, a compound that has demonstrated significant telomerase inhibitory activity.[5]

Materials and Reagents:

  • 6-Formyl-pyridine-2-carboxylic acid

  • 3,4-Dichlorothiophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-formyl-pyridine-2-carboxylic acid (1.0 mmol), 3,4-dichlorothiophenol (1.2 mmol), and HOBt (1.2 mmol).

  • Solvent Addition: Add anhydrous DCM (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 mmol) and DIPEA (2.0 mmol) sequentially to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][8]

Biological Evaluation of Telomerase Inhibitory Activity

The inhibitory potential of the synthesized pyridine-2-carboxylate derivatives against telomerase can be assessed using both in vitro and cell-based assays.

Protocol 2: In Vitro Telomerase Activity Assay (Fluorescent TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive method for measuring telomerase activity.[9][10] This non-radioactive version utilizes a fluorescently labeled primer for detection.[11][12]

TRAP_Assay_Workflow Start Prepare Cell Lysate Step1 Telomerase Extension: Incubate lysate with TS primer, dNTPs, and inhibitor Start->Step1 Step2 PCR Amplification: Amplify extended products with fluorescently labeled primers Step1->Step2 Step3 Detection: Separate products by PAGE Step2->Step3 Step4 Analysis: Quantify fluorescence and determine IC50 Step3->Step4

Caption: Workflow for the fluorescent TRAP assay.

Materials and Reagents:

  • Telomerase-positive cancer cell line (e.g., HeLa, A549)

  • NP-40 or CHAPS lysis buffer

  • Synthesized inhibitor compounds

  • TRAP reaction buffer

  • dNTP mix

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX reverse primer

  • Fluorescently labeled forward primer (e.g., Cy5-TS)

  • Taq DNA polymerase

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Cell Lysate Preparation: Prepare cell extracts from a telomerase-positive cell line using a suitable lysis buffer (e.g., NP-40 based) on ice.[13] Determine the protein concentration of the lysate.

  • Telomerase Extension Reaction:

    • In PCR tubes, prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the synthesized inhibitor at various concentrations.

    • Add a standardized amount of cell lysate to each tube.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification:

    • Add the ACX reverse primer, fluorescently labeled forward primer, and Taq DNA polymerase to each tube.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.

  • Detection and Analysis:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Visualize the fluorescently labeled DNA fragments using a fluorescence imager.

    • Quantify the intensity of the characteristic 6-base pair ladder.

    • Calculate the percentage of telomerase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce telomerase activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Cellular Assay for Telomere Length Analysis (Telomere Restriction Fragment - TRF)

To assess the long-term effects of the inhibitors on telomere maintenance in a cellular context, telomere length can be measured using the Telomere Restriction Fragment (TRF) Southern blot analysis.[3]

Materials and Reagents:

  • Cancer cell line

  • Synthesized inhibitor compound

  • Cell culture medium and supplements

  • Genomic DNA isolation kit

  • Restriction enzymes that do not cut telomeric repeats (e.g., HinfI, RsaI)

  • Agarose gel electrophoresis system

  • Nylon membrane for Southern blotting

  • Telomere-specific probe (e.g., (TTAGGG)n), labeled with a non-radioactive tag (e.g., DIG)

  • Hybridization buffer and detection reagents

Procedure:

  • Long-Term Cell Culture: Culture the cancer cell line in the presence of a non-cytotoxic concentration of the inhibitor for an extended period (e.g., several weeks to months).[3]

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from both inhibitor-treated and untreated control cells at various time points.

  • Restriction Digestion: Digest the genomic DNA with a cocktail of restriction enzymes that do not cleave the telomeric repeats.

  • Gel Electrophoresis and Southern Blotting:

    • Separate the digested DNA fragments on a large agarose gel.

    • Transfer the DNA to a nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a labeled telomere-specific probe.

    • Detect the probe using a chemiluminescent or colorimetric substrate.

  • Analysis: Analyze the resulting autoradiogram or image to determine the average telomere length in treated versus untreated cells. A progressive shortening of telomeres in the inhibitor-treated cells indicates effective telomerase inhibition in a cellular environment.

Structure-Activity Relationship (SAR) and Mechanism of Action

The inhibitory potency of 6-formyl-pyridine-2-carboxylate derivatives is significantly influenced by the nature of the substituent on the ester or thioester group.[5]

Compound X Ar IC₅₀ (µM)
1 O4-Chlorophenyl>50
2 SPhenyl15.6
3 S4-Chlorophenyl6.3
4 S3,4-Dichlorophenyl1.8
5 NH4-Chlorophenyl>50

Data adapted from Jew et al., Bioorg. Med. Chem. Lett. 2003, 13(4), 609-12.[5]

From the data, several key SAR insights can be drawn:

  • Thioesters are more potent than esters and amides: Replacing the ester oxygen with a sulfur atom significantly enhances the inhibitory activity.

  • Electron-withdrawing groups on the aromatic ring increase potency: The presence of chloro substituents on the phenyl ring of the thioester derivatives leads to a marked increase in activity, with the 3,4-dichloro derivative being the most potent.

The proposed mechanism of action for many small molecule telomerase inhibitors, including those with planar aromatic structures, involves the stabilization of G-quadruplex structures in the telomeric DNA.[12][14] The G-rich single-stranded overhang of telomeres can fold into these four-stranded structures, which are thought to inhibit the binding and processivity of telomerase.[14] Pyridine-based ligands have been shown to effectively bind to and stabilize G-quadruplexes.[11][13][15]

Mechanism_of_Action cluster_0 Normal Telomerase Function cluster_1 Inhibition by Pyridine-2-carboxylate Derivative Telomere_unfolded Unfolded Telomere Elongation Telomere Elongation Telomere_unfolded->Elongation binds Telomere_folded G-Quadruplex Formation Telomere_unfolded->Telomere_folded Telomerase Telomerase Telomerase->Elongation Stabilized_G4 Stabilized G-Quadruplex Telomere_folded->Stabilized_G4 Inhibitor Pyridine-2-carboxylate Inhibitor Inhibitor->Stabilized_G4 stabilizes Inhibition Telomerase Inhibition Stabilized_G4->Inhibition

Caption: Proposed mechanism of telomerase inhibition via G-quadruplex stabilization.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of pyridine-2-carboxylate derivatives as telomerase inhibitors. The protocols outlined herein offer a robust starting point for researchers aiming to explore this promising class of anticancer agents. The favorable structure-activity relationship and the potential for G-quadruplex stabilization highlight the therapeutic potential of these compounds. Further optimization of this scaffold could lead to the development of potent and selective telomerase inhibitors for clinical applications.

References

Application Notes and Protocols for Methyl 6-Formyl-2-Pyridinecarboxylate as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Pyridine Ligand

Methyl 6-formyl-2-pyridinecarboxylate is a heterocyclic compound of significant interest in coordination chemistry. Its structure is distinguished by a pyridine ring functionalized with a methyl carboxylate group at the 2-position and a formyl (aldehyde) group at the 6-position[1]. This unique arrangement of a classic pyridine nitrogen donor, an ester group, and a reactive aldehyde makes it a highly versatile building block for designing a wide array of metal complexes.

The pyridine nitrogen and the carbonyl oxygen of the ester can act as a bidentate chelating system, forming stable five-membered rings with metal ions. Crucially, the aldehyde group provides a reactive handle for post-coordination modification or, more commonly, for the pre-synthesis of more elaborate polydentate ligands, primarily through Schiff base condensation[2][3]. This allows for the systematic tuning of the steric and electronic properties of the resulting metal complexes, influencing their geometry, stability, and reactivity.

These tailored metal complexes have shown remarkable potential in diverse fields, including homogeneous catalysis, materials science, and medicinal chemistry, with notable applications as anticancer and antimicrobial agents[4][5]. This guide provides detailed insights and laboratory-proven protocols for the synthesis of ligands and metal complexes derived from this compound, their characterization, and their application in key research areas.

Part 1: Ligand Synthesis and Modification

The primary utility of the formyl group in this compound is its ability to readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction transforms the initial bidentate ligand into a tri- or tetradentate ligand, significantly enhancing its coordination capabilities and the stability of the resulting metal complexes.

Protocol 1: Synthesis of this compound

The starting ligand can be synthesized via the oxidation of its corresponding alcohol precursor.

Principle: This procedure utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent, to convert the primary alcohol (methyl 6-hydroxymethyl-2-pyridinecarboxylate) to the desired aldehyde. The reaction is heterogeneous and proceeds under neutral conditions, minimizing over-oxidation to the carboxylic acid.

Materials:

  • Methyl 6-hydroxymethyl-2-pyridinecarboxylate

  • Activated Manganese Dioxide (electrolytic)

  • Dichloromethane (DCM), anhydrous

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Dissolve methyl 6-hydroxymethyl-2-pyridinecarboxylate (1 equivalent) in anhydrous dichloromethane (approx. 25 mL per gram of starting material).

  • To this solution, add activated manganese dioxide (10 equivalents). The large excess is crucial for driving the reaction to completion.

  • Stir the resulting black suspension vigorously at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 2-4 days for completion.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ solid. Wash the pad thoroughly with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford this compound as a white solid. An expected yield is approximately 85-90%.

Protocol 2: General Synthesis of a Tridentate Schiff Base Ligand

This protocol describes the condensation of this compound with a primary amine (e.g., 2-amino-3-methylpyridine) to form a tridentate N,N,N-donor Schiff base ligand.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by refluxing in an appropriate solvent, yields the stable C=N (imine) bond characteristic of a Schiff base.

Materials:

  • This compound

  • A primary amine (e.g., 2-amino-3-methylpyridine)

  • Ethanol or Methanol, absolute

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol (approx. 20 mL per gram) in a round-bottom flask.

  • Add a solution of the primary amine (1 equivalent) in absolute ethanol to the flask.

  • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The Schiff base product will often precipitate upon cooling or further concentration.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in vacuo. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Part 2: Synthesis of Metal Complexes

The synthesized Schiff base ligands can be readily complexed with a variety of transition metal salts. The choice of metal and counter-ion can influence the final geometry and properties of the complex.

Protocol 3: Synthesis of a Cu(II) Schiff Base Complex

Principle: The Schiff base ligand displaces weakly coordinating ligands (e.g., water, acetate) from the metal salt to form a thermodynamically stable chelate complex. The reaction is typically a straightforward mixing of ligand and metal salt solutions.

Materials:

  • Schiff base ligand (from Protocol 2)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in warm methanol (approx. 30 mL) in a flask.

  • In a separate beaker, dissolve the copper(II) salt (1 equivalent) in methanol (approx. 15 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • A color change and/or precipitation of the complex is typically observed immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with methanol and then a non-coordinating solvent like diethyl ether.

  • Dry the complex in a desiccator. Yields are generally high (>80%).

Synthesis_Workflow

Part 3: Characterization of Ligands and Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

TechniqueLigand (Schiff Base)Metal ComplexCausality & Key Insights
FT-IR (cm⁻¹) Strong C=N stretch (~1630-1645)[6]. Disappearance of C=O (~1700) and N-H stretches.Shift of C=N stretch to lower frequency (~1605-1620)[7]. Appearance of M-N (~400-450) and M-O (~500-550) bands.The shift in the C=N (azomethine) stretching frequency upon complexation is direct evidence of coordination through the imine nitrogen. The appearance of new bands in the far-IR region confirms the formation of metal-ligand bonds.
¹H NMR Azomethine proton (CH=N) signal (~8.5-9.0 ppm). Aromatic and methyl protons in expected regions.Paramagnetic broadening or shifting of signals for paramagnetic metals (e.g., Cu(II), Co(II)). Diamagnetic complexes (e.g., Zn(II)) show sharp signals with downfield shifts of protons near coordination sites.For diamagnetic complexes, the downfield shift of pyridine and imine protons confirms coordination in solution. For paramagnetic complexes, the broadening of signals is a strong indicator of the proximity of those protons to the metal center.
UV-Vis Intense π-π* transitions in the UV region. n-π* transition of the imine group.Ligand-based transitions may be shifted. Appearance of d-d transition bands in the visible region for colored complexes (e.g., Cu(II)).The low-intensity d-d transitions are characteristic of transition metal complexes and provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).
Elemental Analysis C, H, N percentages match calculated values.C, H, N percentages confirm the metal-to-ligand stoichiometry (e.g., 1:2).This provides fundamental proof of the bulk composition and purity of the synthesized complex.
X-ray Crystallography N/AProvides definitive solid-state structure, including bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and intermolecular interactions[8][9].This is the gold standard for structural characterization, confirming the coordination mode of the ligand and the precise geometry around the metal center.

Part 4: Applications and Protocols

The true value of these complexes lies in their functional applications. Below are protocols for evaluating their potential in catalysis and as therapeutic agents.

Application 1: Catalytic Oxidation of Alcohols

Complexes of palladium and copper with pyridine-based ligands are known to catalyze the aerobic oxidation of alcohols to aldehydes and ketones, a crucial transformation in organic synthesis.

Principle: The proposed mechanism for a Pd(II)/pyridine catalyst involves the formation of a palladium-alkoxide intermediate, followed by a turnover-limiting β-hydride elimination to produce the carbonyl compound and a Pd(0)-hydride species. The Pd(0) is then re-oxidized by an oxidant (e.g., O₂) to complete the catalytic cycle[10][11].

Catalytic_Cycle

Protocol 4: Screening for Catalytic Activity in Benzyl Alcohol Oxidation

  • To a reaction vial, add the metal complex (e.g., a Pd(II) complex, 1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., toluene or DMF, 5 mL).

  • Add any required co-catalysts or bases if indicated by literature for the specific complex type (e.g., pyridine).

  • Pressurize the vial with O₂ (balloon or regulated supply) or introduce another oxidant like hydrogen peroxide (H₂O₂)[12].

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Compare the activity of the synthesized complex against a control reaction without the complex to confirm its catalytic role.

Application 2: Anticancer and Antimicrobial Agents

Metal complexes, particularly of copper and zinc, often exhibit enhanced biological activity compared to the free ligands. This is attributed to factors like increased lipophilicity (facilitating cell membrane penetration) and the ability to interact with biological targets like DNA or enzymes[13][14].

Principle (Anticancer): The cytotoxicity of the complexes is assessed by measuring their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.

Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay) [4]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized complexes in DMSO. Serially dilute the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Replace the media in the wells with the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like cisplatin (positive control).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Principle (Antimicrobial): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values[15][16].

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test complexes in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the complex in which no visible turbidity (bacterial growth) is observed.

Table of Representative Biological Activity Data

Complex TypeOrganism / Cell LineAssayIC₅₀ / MIC (µM)Reference
Cu(II)-Pyridine Schiff BaseMCF-7 (Breast Cancer)MTT5.95[4]
Cu(II)-Pyridine Schiff BaseHeLa (Cervical Cancer)MTT~1.5 - 4.0[4]
Zn(II)-Pyridine Schiff BaseHCT-116 (Colon Cancer)MTT~10 - 20[4]
Ni(II)-Pyridine Schiff BaseHepG-2 (Liver Cancer)MTT~15 - 25[4]
Co(II)-Pyridine Schiff BaseS. aureusMIC< 8 - 512 µg/mL
Mn(II)-Pyridine Schiff BaseE. coliMIC< 8 - 512 µg/mL

Conclusion and Future Outlook

This compound serves as an exceptional platform for the development of functional metal complexes. The ease of its conversion into a diverse range of Schiff base ligands allows for precise control over the coordination environment of the metal center. This "tunability" is paramount for optimizing performance in both catalytic and medicinal applications. The protocols outlined herein provide a robust framework for researchers to synthesize, characterize, and evaluate these promising compounds. Future work in this area will likely focus on the development of chiral ligands for asymmetric catalysis, the elucidation of detailed mechanisms of biological action, and the exploration of these complexes in materials science, for instance, as components of metal-organic frameworks (MOFs) or as luminescent sensors.

References

Application Notes & Protocols: The Coordination Chemistry of Formyl-Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Formyl Group as a Gateway to Functional Pyridine-Based Metal Complexes

In the vast landscape of coordination chemistry, the pyridine ring stands as a cornerstone ligand, valued for its simple yet robust coordination to a wide array of metal ions.[1] However, the true potential of pyridine as a molecular scaffold is unlocked through functionalization. The introduction of a formyl (-CHO) group onto the pyridine ring transforms it from a simple monodentate ligand into a versatile precursor for sophisticated, multidentate systems. These formyl-substituted pyridines, such as the common 2-formylpyridine, are not merely ligands in their own right; they are pivotal building blocks for constructing complex molecular architectures with tailored functions.[2]

The aldehyde functionality serves as a reactive handle, most notably for Schiff base condensation, which allows for the facile creation of iminopyridine derivatives.[3][4] This reaction opens the door to a nearly limitless library of ligands with varying denticity, donor atoms, and steric and electronic properties. The resulting metal complexes have found profound applications across diverse scientific fields, acting as powerful catalysts, innovative therapeutic agents, and advanced functional materials.[5][6][7]

This guide provides an in-depth exploration of the synthesis, coordination chemistry, and application of formyl-substituted pyridine ligands. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind experimental choices, empowering researchers to innovate and adapt these powerful molecular tools for their specific needs.

Section 1: Synthesis of Formyl-Pyridine Ligand Precursors

The accessibility of formyl-substituted pyridines is the first crucial step. While classical methods remain relevant, modern techniques have enabled unprecedented control over regioselectivity.

1.1. Synthetic Strategies: An Overview

  • Classical Oxidation: The most traditional route involves the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines.[2] This method is effective but can sometimes suffer from over-oxidation to the carboxylic acid. The choice of oxidant and careful control of reaction conditions are paramount.

  • Modern C-H Formylation: Recent advances in catalysis have introduced methods for the direct, site-selective formylation of the pyridine C-H bond. These strategies offer operational simplicity and can provide access to meta- and para-isomers that are otherwise difficult to synthesize.[8][9] This approach is particularly valuable for the late-stage functionalization of complex molecules.

1.2. Workflow for Ligand Synthesis

The following diagram illustrates the general workflow from a simple starting material to a functional formyl-pyridine ligand, which then serves as a precursor for more complex Schiff base ligands.

G cluster_0 Ligand Precursor Synthesis cluster_1 Schiff Base Ligand Formation Start Methylpyridine (Picoline) Oxidation Controlled Oxidation (e.g., with SeO2, MnO2) Start->Oxidation FormylPy Formyl-Substituted Pyridine (e.g., 2-Formylpyridine) Oxidation->FormylPy Condensation Schiff Base Condensation (Acid or Base Catalyzed) FormylPy->Condensation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Condensation SchiffBase Iminopyridine Ligand Condensation->SchiffBase

Caption: General workflow from methylpyridine to a versatile iminopyridine ligand.

Section 2: The Power of Schiff Base Condensation

The true versatility of formyl-pyridines is realized through their condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry because it is typically thermodynamically controlled, reversible, and can often be driven to completion by the presence of a metal ion that acts as a template.[10][11]

The C=N imine bond is robust, yet the reaction to form it is reversible, allowing for "proof-reading" and self-assembly, leading to the most thermodynamically stable product.[10][11] This simple, one-step reaction converts a simple monodentate or potentially bidentate ligand into a multidentate chelator, dramatically enhancing the stability and modifying the properties of the resulting metal complex.

G FormylPy Formylpyridine (Precursor) Plus + Amine Primary Amine (Functionality Carrier) Reaction [H+] or [OH-] - H2O SchiffBase Iminopyridine Ligand (Multidentate Chelator)

Caption: Schiff base condensation: creating multidentate ligands from simple precursors.

By choosing a primary amine with additional donor groups (e.g., another pyridine, a phenol, a thiol), ligands with denticities from two to six or more can be readily synthesized, providing precise control over the coordination sphere of the metal ion.

Section 3: Applications in Catalysis

Metal complexes derived from formyl-pyridine Schiff base ligands are highly effective catalysts. The ligand framework allows for fine-tuning of the metal center's steric and electronic environment, which directly influences catalytic activity and selectivity.[12][13]

Application Area Typical Metal Ions Reaction Type Role of Ligand
Oxidation Catalysis Fe(II/III), Mn(II/III), Cu(II)Alkene epoxidation, alcohol oxidationStabilizes high-valent metal-oxo species; controls access to the active site.[14]
Cross-Coupling Pd(II), Ni(II)Suzuki-Miyaura, Heck reactionsEnhances catalyst stability and solubility; electronic effects modulate reductive elimination.[12]
Hydrogenation Rh(I), Ru(II), Ir(I)Reduction of unsaturated bondsTunes the electronic density on the metal, influencing substrate binding and activation.[1]
Polymerization Ti(IV), Zr(IV)Olefin polymerizationDictates the geometry around the metal center, controlling polymer stereochemistry.

The increased conformational rigidity imposed by incorporating the pyridine ring into a macrocyclic Schiff base ligand, for example, can stabilize metal complexes in high oxidation states, making them competent for challenging oxidation reactions.[5]

Section 4: Applications in Medicinal Chemistry and Drug Development

The structural versatility and diverse coordination geometries of these complexes make them prime candidates for therapeutic and diagnostic applications.[7][15][16]

4.1. Therapeutic Potential

  • Anticancer Agents: Many complexes show significant cytotoxic activity against cancer cell lines.[3] The mechanism can involve DNA intercalation or cleavage, inhibition of key enzymes like telomerase, or generation of reactive oxygen species (ROS).[15][17] The metal ion itself can be the active component, with the ligand serving to deliver it to the target site and modulate its reactivity.

  • Antimicrobial Agents: The lipophilicity of the metal complexes can be tuned by the ligand to facilitate penetration of microbial cell walls. Once inside, they can disrupt cellular processes. Complexes of Co(II), Cu(II), and Zn(II) have shown significant bactericidal activity.[18]

  • Enzyme Inhibition: The specific geometries and functionalities of these complexes allow them to bind to the active sites of enzymes, acting as potent inhibitors.

4.2. Chemosensors

Schiff bases derived from formyl-pyridines can exhibit strong binding affinities for specific cations and anions. Upon binding, a change in their photophysical properties (e.g., a change in color or fluorescence) can be observed, making them highly effective chemosensors for environmental and biological monitoring.[3]

Medicinal Application Typical Metal Ions Mechanism/Target Key Advantage
Anticancer Pt(II), Ru(II/III), Ga(III), Au(III)DNA binding, enzyme inhibition, ROS generationOvercoming resistance to traditional drugs like cisplatin; novel mechanisms of action.[15][16][19]
Antibacterial/Antifungal Cu(II), Zn(II), Co(II), Ni(II)Cell wall disruption, disruption of metabolic pathwaysBroad-spectrum activity; potential to combat resistant strains.[3][18]
Chemosensing Zn(II), Fe(III), Cu(II)Selective ion binding leading to optical changesHigh selectivity and sensitivity for detecting specific ions in biological media.[3]

Section 5: Protocols for Synthesis and Characterization

The following protocols are provided as a validated starting point. Researchers are encouraged to adapt them based on their specific substrates and target molecules.

Protocol 1: Synthesis of a Representative Schiff Base Ligand (N-((pyridin-2-yl)methylene)aniline)

This protocol details the synthesis of a simple bidentate [N,N] iminopyridine ligand.

Materials:

  • 2-Formylpyridine (Pyridine-2-carbaldehyde)

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.07 g (10 mmol) of 2-formylpyridine in 20 mL of absolute ethanol. Stir until a clear solution is formed.

    • Causality: Ethanol is an excellent solvent for both reactants and the product. Using an absolute (anhydrous) solvent helps to shift the equilibrium of the condensation reaction towards the product by minimizing the presence of water.

  • Amine Addition: To the stirring solution, add 0.93 g (10 mmol) of freshly distilled aniline dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the formyl group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This significantly accelerates the rate of imine formation.

  • Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction and helps to remove the water byproduct as an azeotrope with the solvent, further driving the reaction to completion.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Purification: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator. Recrystallization from ethanol can be performed for higher purity if needed.

Protocol 2: Synthesis of a Metal Complex ([Ni(L)₂Cl₂] where L = N-((pyridin-2-yl)methylene)aniline)

This protocol describes the complexation of the ligand synthesized in Protocol 1 with Nickel(II) chloride.

Materials:

  • N-((pyridin-2-yl)methylene)aniline (from Protocol 1)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Methanol

Procedure:

  • Ligand Solution: Dissolve 0.364 g (2 mmol) of the Schiff base ligand in 15 mL of warm methanol in a 50 mL flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.238 g (1 mmol) of NiCl₂·6H₂O in 10 mL of methanol.

    • Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the desired octahedral complex. Methanol is a good solvent for both the ligand and the hydrated metal salt.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation should be observed almost immediately.

    • Causality: The formation of the coordination bond is typically a rapid, thermodynamically favorable process. The change in color is indicative of the d-orbital splitting of the Ni(II) ion upon complexation.

  • Reaction Completion: Stir the resulting mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid complex by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the complex under vacuum.

Protocol 3: Standard Characterization

A self-validating protocol requires thorough characterization to confirm the identity and purity of the products.

Technique Ligand (Protocol 1) Complex (Protocol 2) Rationale for Observation
FT-IR (cm⁻¹) Disappearance of C=O (~1700) and N-H (~3400). Appearance of strong C=N (~1620-1640).Shift of C=N stretch to lower frequency (~1600-1620). Appearance of M-N bands (~400-500).The C=N (imine) bond is formed. Coordination of the imine nitrogen to the metal center weakens the C=N bond, causing a shift in its vibrational frequency.
¹H NMR Appearance of imine proton (-CH=N-) singlet (~8.5-9.0 ppm).Broadening of ligand peaks due to the paramagnetic Ni(II) center.Confirms the formation of the imine. Paramagnetism significantly affects nuclear relaxation times, leading to broad signals.
UV-Vis π→π* transitions of aromatic rings. n→π* of the imine.Ligand-based transitions are still present. Appearance of d-d transitions in the visible region.The new, often weak, absorption bands correspond to the electronic transitions between the d-orbitals of the Ni(II) ion in its new coordination environment.
Elemental Analysis C, H, N analysis matches calculated values.C, H, N analysis matches calculated values for the proposed formula.Confirms the empirical formula and purity of the synthesized compounds.

Section 6: Conclusion and Future Outlook

Formyl-substituted pyridine ligands represent a powerful and highly adaptable platform in coordination chemistry. The simplicity of Schiff base condensation allows for the rational design of ligands that can precisely control the properties of a metal center. This control has led to significant advances in catalysis, with new complexes offering higher efficiency and selectivity, and in medicine, where they present novel mechanisms to combat disease.

Future research will likely focus on:

  • Asymmetric Catalysis: Developing chiral Schiff base ligands to induce stereoselectivity in chemical transformations.

  • Multifunctional Materials: Integrating these complexes into polymers or metal-organic frameworks (MOFs) to create materials with unique catalytic, sensing, or optical properties.

  • Targeted Drug Delivery: Functionalizing the ligand framework with biocompatible or targeting moieties to improve the therapeutic index of metallodrugs.

The foundational chemistry discussed in this guide provides the tools necessary for researchers and developers to continue innovating in this exciting and impactful field.

References

Application Notes & Protocols: A Guide to Condensation Reactions with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Active Methylene Compounds

In the landscape of organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the most versatile tools for this purpose are condensation reactions involving active methylene compounds . These are organic molecules featuring a methylene group (-CH2-) flanked by two electron-withdrawing groups (EWGs).[1][2] This specific arrangement dramatically increases the acidity of the α-protons, making the methylene carbon a potent nucleophile upon deprotonation.[1][3]

The reactivity stems from the ability of the EWGs (such as esters, ketones, nitriles, or nitro groups) to stabilize the resulting carbanion, known as an enolate, through resonance.[3][4][5] This delocalization of the negative charge makes the enolate sufficiently stable to be formed by moderately strong bases, allowing for controlled reactions. This guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for three pivotal condensation reactions: the Knoevenagel Condensation, the Claisen Condensation, and the Michael Addition.

Table 1: Acidity of Common Active Methylene Compounds

CompoundStructureElectron-Withdrawing GroupspKa (in DMSO)
Diethyl MalonateCH₂(COOEt)₂Two Esters~16
Ethyl AcetoacetateCH₃COCH₂COOEtKetone, Ester~14
MalononitrileCH₂(CN)₂Two Nitriles~11
AcetylacetoneCH₃COCH₂COCH₃Two Ketones~13

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[6][7] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[7]

Causality of the Mechanism

The reaction is a modification of the aldol condensation.[6][7] Its success hinges on the use of a mild base. A strong base, like an alkoxide, could induce self-condensation of the aldehyde or ketone starting material.[7] The weak base is sufficient to deprotonate the highly acidic active methylene compound, generating the nucleophilic enolate without significantly affecting the carbonyl partner. The subsequent dehydration is often spontaneous, driven by the formation of a stable, conjugated π-system.[6]

An important variation is the Doebner Modification , which uses pyridine as a solvent and catalyst when one of the activating groups is a carboxylic acid (e.g., malonic acid).[7][8] In this case, the initial condensation is followed by a concerted decarboxylation and elimination, providing direct access to α,β-unsaturated carboxylic acids.[7][8][9]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene Z-CH₂-Z' B Enolate Ion (Resonance Stabilized) A->B Base (e.g., Piperidine) D Tetrahedral Intermediate B->D B->D C Aldehyde/Ketone R-CO-R' C->D F β-Hydroxy Intermediate D->F Proton Transfer E E->D G α,β-Unsaturated Product F->G - H₂O (Spontaneous) Claisen_Workflow A Setup Anhydrous Apparatus (Flame-dried flask, inert atmosphere) B Prepare Alkoxide Base (e.g., Na in absolute EtOH) A->B C Add Enolizable Ester Dropwise (e.g., Ethyl Acetate) B->C D Heat to Reflux (1-2 hours) C->D E Cool Reaction Mixture D->E F Quench and Acidify (Pour onto ice/dilute acid) E->F G Liquid-Liquid Extraction (e.g., with Diethyl Ether) F->G H Wash & Dry Organic Layer G->H I Purify Product (Distillation under reduced pressure) H->I Michael_Addition_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Protonation A Michael Donor (Active Methylene Cmpd) B Enolate Ion A->B Base D Resonance-Stabilized Enolate Intermediate B->D B->D C Michael Acceptor (α,β-Unsaturated Carbonyl) C->D F 1,4-Adduct (Enolate) E E->D G Final Michael Adduct (1,5-Dicarbonyl) F->G Proton Source (e.g., H₂O, Acid Workup)

References

Application Notes & Protocols for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Bioactive Molecules in Drug Discovery

Bioactive molecules, compounds that exhibit a demonstrable effect on living tissue, are the cornerstone of modern pharmacology. Derived from a vast array of natural sources like plants, fungi, and marine organisms, or synthesized in laboratories, these molecules form the primary pool of candidates for new therapeutic agents.[1] Their journey from initial discovery to a clinically approved drug is a complex, multi-stage process reliant on a suite of sophisticated biochemical and cellular techniques. Historically, natural products have been a prolific source of drugs, including landmark medicines like penicillin and paclitaxel.[1]

This guide provides an in-depth overview and detailed protocols for the key stages in the development of bioactive molecules: discovery through high-throughput screening, identification of the molecular target, and optimization of promising "hit" compounds into viable drug leads. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers to navigate the intricate path of drug discovery.

Section 1: High-Throughput Screening (HTS) for Bioactive Molecule Discovery

The initial step in finding novel bioactive molecules is often the screening of large chemical libraries, which can contain hundreds of thousands of compounds, against a specific biological target or cellular phenotype.[2][3] This process, known as High-Throughput Screening (HTS), utilizes automation and miniaturized assays to rapidly assess the activity of each compound.[4]

The HTS Funnel: A Workflow for Hit Identification

The goal of HTS is not just to find active compounds, but to find specifically active compounds that are suitable for further development. This is achieved through a multi-step screening funnel designed to identify promising "hits" while systematically eliminating false positives and undesirable compounds.[3][5]

graph HTS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

}

Figure 1. High-Throughput Screening (HTS) cascade from primary screen to validated hits for SAR studies.

Rationale Behind the HTS Workflow:

  • Primary Screen: The objective is to cast a wide net. A single, high concentration of each library compound is tested to identify any molecule with potential activity. The key here is sensitivity, accepting that a significant number of initial hits will be false positives.

  • Hit Confirmation: Reproducibility is a cornerstone of scientific validity. All hits from the primary screen are re-tested, often in triplicate, under the same conditions to ensure the observed activity is not a result of experimental error.

  • Counter-Screening: This is a critical step to ensure hits are acting via the desired mechanism. Counter-screens are designed to identify compounds that interfere with the assay technology itself or have undesirable properties, such as cytotoxicity.[2][5][6] For example, in a reporter-gene assay that uses luciferase, a counter-screen would test the compounds directly against the luciferase enzyme to eliminate any inhibitors of the reporter protein.[2][5][6]

  • Dose-Response Analysis: Confirmed, specific hits are then tested across a range of concentrations to determine their potency (IC50 or EC50 values). This quantitative data is essential for ranking hits and is the first step in understanding the structure-activity relationship.

Protocol 1: Cell Viability Counter-Screen using MTT Assay

Application: This protocol is a common counter-screen used in cell-based HTS campaigns to eliminate cytotoxic compounds, which can appear as hits in assays that measure a decrease in a cellular signal (e.g., inhibition of cell proliferation).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cells cultured in a 96-well flat-bottom plate

  • Test compounds (from hit confirmation)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Addition: Prepare serial dilutions of the hit compounds. Remove the culture medium from the cells and add the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for a period that matches the primary HTS assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis & Interpretation:

  • Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells (which represent 100% viability).

  • Self-Validation: A compound is considered cytotoxic if it causes a significant, dose-dependent decrease in cell viability. These compounds would be flagged as false positives from the primary screen and deprioritized.

Section 2: Target Identification of Bioactive Molecules

Once a bioactive molecule with a desirable phenotypic effect is identified, the next critical step is to determine its molecular target(s). Understanding the specific protein or pathway that a molecule interacts with is fundamental to its development as a drug and for elucidating its mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

A powerful and unbiased method for target identification is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[7] This technique uses the bioactive molecule as "bait" to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate.[7]

graph AC_MS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.9]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Workflow for identifying protein targets of a bioactive molecule using AC-MS.
Protocol 2: Target Identification using Small Molecule Affinity Chromatography

Application: To identify the direct protein binding partners of a novel bioactive molecule from a cell lysate.

Principle: The bioactive molecule is first chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that specifically bind to the bioactive molecule are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted, separated by gel electrophoresis, and identified using mass spectrometry.[7][8][9][10]

Materials:

  • Bioactive molecule with a functional group suitable for conjugation (e.g., -COOH, -NH2, -OH)

  • Affinity resin (e.g., NHS-activated Sepharose beads, CNBr-activated beads)

  • Cell culture and lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations and low concentrations of non-ionic detergent)

  • Elution buffer (e.g., low pH glycine buffer, high salt buffer, or a solution of the free bioactive molecule for competitive elution)

  • SDS-PAGE equipment and reagents

  • Mass spectrometry facility access (LC-MS/MS)

Step-by-Step Methodology:

  • Bait Preparation (Immobilization):

    • Chemically couple the bioactive molecule to the affinity resin according to the manufacturer's instructions. This typically involves reacting a functional group on the molecule with the activated resin.

    • Causality Check: The linker must be attached at a position on the molecule that does not interfere with its biological activity. This may require synthesizing several derivatives to find an optimal attachment point.

    • Thoroughly wash the beads to remove any uncoupled molecule. Block any remaining reactive sites on the beads (e.g., with Tris or ethanolamine).

  • Cell Lysate Preparation:

    • Culture cells of a relevant type (e.g., the cell line used in the primary screen) to a high density.

    • Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a total protein extract.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration (e.g., using a BCA assay).

  • Affinity Purification (The "Pull-down"):

    • Equilibrate the immobilized beads with lysis buffer.

    • Incubate the clarified cell lysate with the beads (typically for 2-4 hours at 4°C with gentle rotation).

    • Control: In parallel, incubate lysate with "mock" beads (beads that have been blocked but have no bioactive molecule attached). This is a critical control to identify proteins that bind non-specifically to the resin itself.

  • Washing:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers. Typically, this involves increasing the stringency (e.g., by increasing the salt concentration) to remove proteins that are weakly or non-specifically bound.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Changing the pH (e.g., 0.1 M glycine, pH 2.5).

      • Using a high concentration of salt.

      • Competitive elution with a high concentration of the free (non-immobilized) bioactive molecule. This is often the most specific method.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE. Visualize the proteins with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the "bait" elution but absent or significantly reduced in the "mock" control elution.

    • Submit the excised bands for in-gel digestion (typically with trypsin) followed by LC-MS/MS analysis to identify the proteins.[11]

Data Analysis & Interpretation:

  • The primary output from the mass spectrometer will be a list of identified proteins for each gel band.

  • Self-Validation: True binding partners will be highly enriched in the sample eluted from the bioactive molecule beads compared to the control beads. The strength of the evidence is increased if multiple unique peptides are identified for a given protein.

  • Candidate proteins must be further validated using orthogonal methods, such as a target engagement assay.

Section 3: Hit-to-Lead Optimization & Target Validation

Identifying a hit and its target is a major milestone, but it is only the beginning. The initial hit compound often has suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The Hit-to-Lead (H2L) process is an iterative cycle of chemical synthesis and biological testing aimed at transforming a promising hit into a more drug-like "lead" compound.[12]

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of the H2L process. It involves systematically modifying the chemical structure of the hit compound and measuring the effect of each modification on its biological activity.[12] This process allows medicinal chemists to understand which parts of the molecule (pharmacophores) are essential for activity and which can be altered to improve other properties.[12]

Data Presentation for SAR Analysis:

A well-structured table is essential for interpreting SAR data. It allows for a clear comparison of chemical modifications and their impact on biological activity.

Compound IDR1 GroupR2 GroupTarget Potency (IC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Hit-001-H-Cl1250>50>40
Analog-1A-CH3-Cl850>50>59
Analog-1B-F-Cl1300>50>38
Analog-2A-H-F25045180
Analog-2B-H-Br980>50>51
Lead-01 -H -CF3 45 >50 >1111

Table 1: Example of a Structure-Activity Relationship (SAR) table. Modifications to the R1 and R2 positions of a hypothetical hit compound are correlated with changes in target potency and cytotoxicity. The goal is to decrease the IC50 while maintaining a high CC50, thereby increasing the selectivity index.

Interpreting the SAR:

  • From Table 1, we can infer that modifications at the R2 position have a more significant impact on potency than at R1.

  • Replacing the chlorine at R2 with a fluorine (Analog-2A) or a trifluoromethyl group (Lead-01) dramatically increases potency.

  • The trifluoromethyl group provides the best combination of high potency and low cytotoxicity, making Lead-01 a promising candidate for further lead optimization.

Protocol 3: Cell-Based Target Engagement ELISA

Application: To validate that a bioactive molecule enters the cell and binds to its intended intracellular target. This is a crucial step in confirming the mechanism of action and validating the target identified by AC-MS.

Principle: This in-cell ELISA protocol quantifies the amount of a target protein in fixed and permeabilized cells.[13] To measure target engagement, cells are pre-treated with the bioactive compound. If the compound binds to the target protein, it may stabilize it or block the binding of the detection antibody, leading to a measurable change in the ELISA signal compared to untreated cells.

Materials:

  • Cells expressing the target protein, seeded in a 96-well plate

  • Bioactive compound (e.g., Lead-01 from SAR study)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Buffer (e.g., PBS with 1% H2O2)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader (absorbance at 450 nm)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of the bioactive compound for a defined period (e.g., 1-4 hours). Include vehicle-only control wells.

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.[14]

    • Wash the cells three times with 1x Wash Buffer.

    • Quench endogenous peroxidase activity by adding 100 µL of Quenching Buffer for 20 minutes.[14]

    • Wash the cells, then add 100 µL of Permeabilization Buffer for 10 minutes to allow the antibodies to access intracellular targets.

  • Immunodetection:

    • Wash the cells and block non-specific antibody binding sites with 100 µL of Blocking Buffer for 1 hour.[13]

    • Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.

  • Signal Development and Reading:

    • Wash the plate thoroughly to remove unbound secondary antibody.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm immediately.

Data Analysis & Interpretation:

  • A dose-dependent change in the 450 nm absorbance in compound-treated wells compared to vehicle-treated wells indicates that the compound is engaging the target within the cell.

  • Self-Validation: The specificity of the assay is confirmed by including control wells with no primary antibody, which should yield a very low background signal. The results provide crucial evidence that the bioactive molecule not only binds to its purified target but also engages it in its native cellular environment.

Conclusion

The development of bioactive molecules is a systematic process of discovery, characterization, and optimization. The workflows and protocols detailed in this guide—from high-throughput screening and hit validation to target identification and structure-activity relationship studies—represent a robust framework for advancing promising compounds through the early stages of the drug discovery pipeline. Each step is built upon the last, with integrated controls and validation points to ensure scientific rigor and increase the probability of success. By understanding the principles behind these techniques and executing them with precision, researchers can effectively unlock the therapeutic potential of novel bioactive molecules.

References

Application Notes and Protocols: Versatile Derivatization of the Formyl Group in Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2] Its strategic placement of a reactive formyl group, an electron-withdrawing methyl ester, and a nitrogenous pyridine ring offers a trifecta of functionalities for intricate molecular engineering.[1] The derivatization of the aldehyde moiety, in particular, serves as a gateway to a diverse array of chemical entities, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of molecular properties for advanced materials.[3][4] Pyridine derivatives are integral components in the synthesis of numerous drugs and pesticides due to their potential for high biological activity and favorable toxicological profiles.[2][4] This guide provides an in-depth exploration of key derivatization strategies for the formyl group of this compound, complete with detailed, field-proven protocols and the underlying chemical principles.

Core Derivatization Strategies

The reactivity of the formyl group can be harnessed through several robust chemical transformations. This document will focus on the most prevalent and versatile of these: reductive amination for the synthesis of secondary and tertiary amines, Wittig reaction for olefination, Knoevenagel condensation for the formation of α,β-unsaturated systems, and the condensation with nitrogen nucleophiles to yield imines, oximes, and hydrazones.

Derivatization_Pathways cluster_products Derivatization Products This compound This compound Amines Amines This compound->Amines Reductive Amination Alkenes Alkenes This compound->Alkenes Wittig Reaction α,β-Unsaturated Systems α,β-Unsaturated Systems This compound->α,β-Unsaturated Systems Knoevenagel Condensation Imines Imines This compound->Imines Condensation (Primary Amine) Oximes Oximes This compound->Oximes Condensation (Hydroxylamine) Hydrazones Hydrazones This compound->Hydrazones Condensation (Hydrazine)

Caption: Overview of key derivatization pathways for the formyl group.

Reductive Amination: Accessing Novel Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced by a selective reducing agent.[6]

Scientific Principles and Mechanistic Insight

The reaction is typically carried out in a one-pot fashion. The initial condensation to form the C=N bond is often the rate-determining step and can be facilitated by mild acidic conditions or the use of dehydrating agents like molecular sieves.[7] The choice of reducing agent is critical for success. Mild hydride reagents such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are favored as they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[6] STAB is often preferred due to its lower toxicity and effectiveness in a variety of solvents.[6][8] For larger scale synthesis, catalytic hydrogenation over a supported metal catalyst is an ideal and green alternative.[9]

Reductive_Amination_Workflow Start Start Combine Aldehyde & Amine Combine Methyl 6-formyl-2- pyridinecarboxylate and Amine Start->Combine Aldehyde & Amine Add Reducing Agent Add Sodium Triacetoxyborohydride Combine Aldehyde & Amine->Add Reducing Agent Reaction Reaction Add Reducing Agent->Reaction Work-up Aqueous Work-up Reaction->Work-up Reaction Complete Purification Column Chromatography Work-up->Purification Product Product Purification->Product

Caption: General workflow for reductive amination.

Protocol: Synthesis of Methyl 6-((benzylamino)methyl)-2-pyridinecarboxylate
Reagent/ParameterQuantityMolar Eq.Notes
This compound1.00 g1.0---
Benzylamine0.72 mL1.1---
Sodium Triacetoxyborohydride (STAB)1.92 g1.5Handle in a fume hood.
Dichloromethane (DCM), anhydrous20 mL---Solvent
Acetic Acid (optional)1-2 dropscatalyticCan accelerate imine formation.
Reaction Time4-12 h---Monitor by TLC.
TemperatureRoom Temp.------

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Add benzylamine (0.72 mL) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added if imine formation is slow.

  • In a separate container, weigh sodium triacetoxyborohydride (1.92 g) and add it portion-wise to the reaction mixture over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[10][11] This reaction is highly versatile and allows for the introduction of a variety of substituents at the newly formed double bond.[12]

Scientific Principles and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[13] This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force of the reaction.[12] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.[10]

Protocol: Synthesis of Methyl 6-(2-ethoxy-2-oxoethyl)-2-pyridinecarboxylate
Reagent/ParameterQuantityMolar Eq.Notes
This compound1.00 g1.0---
(Carbethoxymethylene)triphenylphosphorane2.31 g1.1A stabilized ylide.
Toluene, anhydrous25 mL---Solvent
Reaction Time12-24 h---Monitor by TLC.
TemperatureReflux------

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.00 g) in anhydrous toluene (25 mL).

  • Add (Carbethoxymethylene)triphenylphosphorane (2.31 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.

Knoevenagel Condensation: Synthesis of Conjugated Systems

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[14] This reaction is instrumental in the formation of electron-deficient α,β-unsaturated systems.[15]

Scientific Principles and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a stabilized carbanion.[14] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to afford the thermodynamically stable conjugated product.[14][16] The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[14]

Protocol: Synthesis of Methyl 6-(2,2-dicyanovinyl)-2-pyridinecarboxylate
Reagent/ParameterQuantityMolar Eq.Notes
This compound1.00 g1.0---
Malononitrile0.44 g1.1Active methylene compound.
Piperidine0.1 mLcatalyticWeak base catalyst.
Ethanol20 mL---Solvent
Reaction Time2-4 h---Monitor by TLC.
TemperatureRoom Temp.------

Step-by-Step Procedure:

  • Dissolve this compound (1.00 g) and malononitrile (0.44 g) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.

Formation of Imines, Oximes, and Hydrazones

The condensation of aldehydes with primary amines, hydroxylamine, and hydrazines provides a straightforward route to imines, oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further transformations.

Scientific Principles and Mechanistic Insight

These reactions are classic examples of nucleophilic addition to a carbonyl group, followed by dehydration.[17] The initial addition of the nitrogen nucleophile to the carbonyl carbon forms a carbinolamine intermediate. This intermediate is then protonated at the oxygen, and a subsequent loss of water yields the C=N double bond.[17] The reactions are often catalyzed by mild acids and are reversible, so the removal of water can be employed to drive the reaction to completion.[18]

Condensation_Reactions cluster_nucleophiles Nitrogen Nucleophiles cluster_products Products Aldehyde Methyl 6-formyl-2- pyridinecarboxylate Imine Imine Aldehyde->Imine + Primary Amine - H₂O Oxime Oxime Aldehyde->Oxime + Hydroxylamine - H₂O Hydrazone Hydrazone Aldehyde->Hydrazone + Hydrazine - H₂O Primary_Amine R-NH₂ Hydroxylamine NH₂OH Hydrazine R-NHNH₂

Caption: Condensation reactions with nitrogen nucleophiles.

Protocol: General Procedure for Imine, Oxime, and Hydrazone Synthesis
Reagent/ParameterImine (Aniline)Oxime (Hydroxylamine)Hydrazone (Hydrazine)
This compound1.00 g (1.0 eq)1.00 g (1.0 eq)1.00 g (1.0 eq)
NucleophileAniline (0.61 mL, 1.1 eq)Hydroxylamine HCl (0.46 g, 1.1 eq)Hydrazine hydrate (0.33 mL, 1.1 eq)
Base (for Oxime/Hydrazone)---Sodium Acetate (0.60 g, 1.2 eq)---
SolventEthanol (20 mL)Ethanol/Water (4:1, 25 mL)Ethanol (20 mL)
CatalystAcetic Acid (catalytic)---Acetic Acid (catalytic)
Reaction Time2-6 h1-3 h1-3 h
TemperatureRefluxRoom Temp. to 60 °CRoom Temp. to Reflux

Step-by-Step Procedure (Example for Oxime Synthesis):

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (0.46 g) and sodium acetate (0.60 g) in a mixture of ethanol and water (4:1, 25 mL).

  • Add this compound (1.00 g) to the solution.

  • Stir the mixture at room temperature or gently heat to 60 °C. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate. If so, cool the mixture and collect the solid by filtration.

  • If the product remains in solution, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime.

  • Purify the product by recrystallization or column chromatography as needed.

Purification and Characterization

Purification of pyridine derivatives can be achieved through standard laboratory techniques such as recrystallization or column chromatography on silica gel.[19][20] For column chromatography, a gradient of ethyl acetate in hexanes is often effective. It is important to note that pyridine compounds can be sensitive, and prolonged exposure to silica gel may lead to decomposition in some cases. Neutralizing the silica gel with triethylamine may be beneficial. The purity and identity of the synthesized derivatives should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Conclusion

This compound is a versatile scaffold that provides ready access to a wide range of derivatives through well-established synthetic transformations of its formyl group. The protocols detailed in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones offer reliable and reproducible methods for the synthesis of novel compounds for applications in drug discovery and materials science. By understanding the underlying principles of these reactions, researchers can effectively leverage this key building block to advance their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 6-formyl-2-pyridinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile pyridine building block.[1][2] The presence of both an aldehyde and a methyl ester on the pyridine ring makes it a valuable intermediate, but also introduces specific synthetic and purification hurdles.[1][3] This guide provides in-depth, experience-driven answers to frequently asked questions, focusing on the prevalent method of oxidizing Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Section 1: Synthesis & Reaction Troubleshooting

This section addresses common issues that arise during the core oxidation reaction, providing causal explanations and actionable protocols.

Q1: My oxidation of Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate is stalling, resulting in low conversion. What are the likely causes and how can I improve the yield?

A1: Incomplete conversion is a frequent issue, typically stemming from the oxidant's activity, reaction conditions, or substrate purity. The most common method is the oxidation of the corresponding primary alcohol, often using manganese dioxide (MnO₂) or Swern-type conditions.[4][5]

Causality & Troubleshooting Steps:

  • Oxidant Inactivity (Manganese Dioxide):

    • Cause: Manganese dioxide (MnO₂) is a surface-based oxidant, and its activity can vary significantly between suppliers and even batches. "Activated" MnO₂ is crucial. Material that has been stored improperly may have adsorbed moisture, reducing its efficacy.

    • Solution:

      • Activation: Activate the MnO₂ by heating it at 110-120 °C under a high vacuum for several hours just before use to drive off any adsorbed water.

      • Stoichiometry: For MnO₂ oxidations, a large excess is often required (e.g., 5-10 molar equivalents or more by weight).[4] If you observe a stalled reaction, consider adding another portion of freshly activated MnO₂.

      • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform to ensure the substrate can interact with the solid oxidant surface.[4]

  • Improper Swern Oxidation Conditions:

    • Cause: The Swern oxidation relies on the formation of a highly reactive chlorosulfonium salt from DMSO and oxalyl chloride, which is thermally unstable and moisture-sensitive.[6][7] The reaction must be kept at very low temperatures (typically -78 °C) until the addition of the base.[6][8] Adding the alcohol at a higher temperature can lead to the decomposition of the active oxidant.

    • Solution:

      • Strict Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath is standard) during the addition of DMSO, oxalyl chloride, and the alcohol substrate.

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. Moisture will rapidly quench the active electrophile.

      • Order of Addition: The correct order is critical: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base (e.g., triethylamine).

Q2: My reaction is producing the 6-carboxy-2-pyridinecarboxylic acid methyl ester impurity. How do I prevent this over-oxidation?

A2: Over-oxidation of the target aldehyde to a carboxylic acid is a classic problem, especially when using powerful or non-selective oxidizing agents.

Causality & Prevention:

  • Choice of Oxidant: Strong, chromium-based oxidants (like Jones reagent) or permanganate will readily oxidize both the starting alcohol and the product aldehyde to the carboxylic acid. The Swern oxidation is highly regarded for its ability to stop at the aldehyde stage without over-oxidation.[7][9] Similarly, Dess-Martin Periodinane (DMP) is another excellent choice for mild and selective oxidation to the aldehyde.

  • Reaction Conditions: Even with milder oxidants, prolonged reaction times or elevated temperatures can sometimes lead to minor amounts of over-oxidation, particularly if atmospheric oxygen is not excluded.

  • Preventative Measures:

    • Use a Mild, Aldehyde-Selective Oxidant: The Swern[5][8] or Parikh-Doering oxidations are highly recommended for this transformation as they are known to be very mild and efficient for preparing aldehydes.[6]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. Once the starting material is consumed, promptly quench the reaction and proceed with the workup to avoid potential side reactions.

    • Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidation by atmospheric oxygen, particularly during long reactions or workup procedures.

Section 2: Impurity Identification & Characterization

A key part of troubleshooting is identifying the impurities present in your crude product. The table below summarizes the most common impurities and their expected analytical signatures.

Impurity NameStructureCommon CauseTypical ¹H NMR Signature (CDCl₃, δ ppm)Expected Mass (ESI+) [M+H]⁺
Starting Material Methyl 6-(hydroxymethyl)-2-pyridinecarboxylateIncomplete ReactionSinglet ~4.7-4.9 ppm (-CH₂OH); Singlet ~3.9-4.0 ppm (-OCH₃)168.06
Over-Oxidation Product 6-Carboxy-2-pyridinecarboxylic acid methyl esterHarsh Oxidizing ConditionsAbsence of aldehyde proton; Broad singlet >10 ppm (-COOH); Singlet ~4.0 ppm (-OCH₃)182.04
Aldehyde Hydrate Methyl 6-(dihydroxy-methyl)-2-pyridinecarboxylateAqueous WorkupSinglet ~5.5-6.0 ppm (-CH(OH)₂); Disappearance of aldehyde proton at ~10 ppm184.05
Ester Hydrolysis Product 6-Formyl-2-pyridinecarboxylic acidAcidic/Basic conditions during workup or storageAbsence of methyl ester singlet; Broad singlet >10 ppm (-COOH); Singlet ~10.1 ppm (-CHO)152.03
Section 3: Purification & Stability
Q1: I'm struggling to separate my product from the starting alcohol via column chromatography. What strategies can I use?

A1: The starting alcohol and the product aldehyde have similar polarities, which can make baseline separation on silica gel challenging.

Causality & Strategies:

  • Polarity Similarity: Both molecules contain a polar pyridine ring and an ester group. The primary difference is the alcohol versus the slightly less polar aldehyde, leading to close Rf values on TLC.

  • Chromatography Optimization:

    • Solvent System: Switch from standard ethyl acetate/hexane systems to a dichloromethane/methanol or dichloromethane/acetone gradient. The different solvent interactions can often improve separation. Start with a very low percentage of the polar solvent (e.g., 0.5-1%) and increase it slowly.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel ("dry loading") before adding it to the column can result in a tighter band and better separation than loading in a solvent.

  • Chemical Derivatization (Purify-then-Release):

    • Bisulfite Adduct Formation: Aldehydes reversibly form solid, water-soluble adducts with sodium bisulfite. You can selectively precipitate the aldehyde from a solution, filter it, and then regenerate the pure aldehyde by treating the adduct with a mild base (like NaHCO₃ solution) followed by extraction. This is an effective, non-chromatographic method for separating aldehydes from non-aldehyde impurities.

Q2: My purified product seems to degrade over time, turning yellow and showing new spots on TLC. What is causing this instability and how can I store it properly?

A2: Aldehydes, particularly those on electron-deficient rings, can be susceptible to oxidation and other degradation pathways.

Causality & Storage Protocol:

  • Oxidation: The formyl group is easily oxidized by atmospheric oxygen to the corresponding carboxylic acid, which is a common degradation pathway for many aldehydes. This process can be accelerated by light.

  • Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid if exposed to moisture, especially under trace acidic or basic conditions.

  • Recommended Storage Protocol:

    • Inert Atmosphere: Store the solid product under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Low Temperature: Keep the material in a freezer, preferably at -20 °C, to slow down any potential degradation reactions.[2]

    • Desiccation: Store in a desiccator or with a drying agent to protect against moisture-induced hydrolysis.

    • Protection from Light: Use an amber vial or store the container in the dark.

Visual Troubleshooting Guides
General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G Troubleshooting Workflow for this compound Synthesis start Low Yield / Impure Product (Post-Workup) analyze Analyze Crude Mixture (TLC, ¹H NMR, LC-MS) start->analyze q_conversion Is Starting Material (SM) Present? analyze->q_conversion incomplete Incomplete Reaction q_conversion->incomplete Yes q_impurities Are Major Side Products Present? q_conversion->q_impurities No incomplete_sol 1. Check Oxidant Activity/Stoichiometry 2. Verify Anhydrous/Temp Conditions 3. Increase Reaction Time incomplete->incomplete_sol overox Over-Oxidation Product (Carboxylic Acid) q_impurities->overox Yes (Acid) other_imp Other Impurities (e.g., from Swern) q_impurities->other_imp Yes (Other) purify Purification Issue q_impurities->purify No (Minor Impurities) overox_sol 1. Switch to Milder Oxidant (Swern, DMP) 2. Monitor Reaction Closely (TLC) 3. Ensure Prompt Quenching overox->overox_sol other_imp_sol 1. Re-verify Temperature Control (-78°C) 2. Check Reagent Purity other_imp->other_imp_sol purify_sol 1. Optimize Chromatography (Solvent, Column) 2. Consider Bisulfite Adduct Method purify->purify_sol

Caption: A step-by-step guide to diagnosing synthesis problems.

Key Impurity Formation Pathways

This diagram illustrates the main reaction and common side reactions originating from the starting alcohol.

G Reaction and Impurity Formation Pathways SM Methyl 6-(hydroxymethyl)- 2-pyridinecarboxylate (Starting Material) Product Methyl 6-formyl- 2-pyridinecarboxylate (Desired Product) SM->Product Mild Oxidation (e.g., Swern) OverOx 6-Carboxy-2-pyridinecarboxylic acid methyl ester (Over-Oxidation) SM->OverOx Harsh Oxidation Product->OverOx Further Oxidation (Air, Time) Hydrolysis 6-Formyl-2-pyridinecarboxylic acid (Ester Hydrolysis) Product->Hydrolysis H₂O / Acid or Base (Workup/Storage) Hydrate Aldehyde Hydrate (Workup Artifact) Product->Hydrate Aqueous Workup

Caption: Formation of the target product and key impurities.

References

Stability and storage conditions for Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile reagent. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Expertise & Experience: The molecule possesses two reactive functional groups: an aldehyde (formyl group) and a methyl ester. The aldehyde is susceptible to oxidation and the ester to hydrolysis. Freezing temperatures significantly slow down the rates of these potential degradation reactions. An inert atmosphere is crucial to prevent oxidation of the aldehyde group by atmospheric oxygen.[3]

Q2: Can I store the compound at room temperature for a short period?

Short-term storage at room temperature is generally not recommended. If unavoidable, it should be for the briefest possible time and in a desiccator to protect from atmospheric moisture. Prolonged exposure to ambient conditions can lead to degradation.

Q3: How should I prepare and store stock solutions of this compound?

It is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, use anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Store these solutions at -20°C or -80°C in vials with Teflon-lined caps to prevent solvent evaporation and moisture ingress.[4] It is best to warm vials to ambient temperature before opening to minimize water condensation into the solvent.[4]

  • Trustworthiness: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, and any residual water can cause hydrolysis of the methyl ester.

Q4: What are the visible signs of degradation?

A pure sample of this compound should be a white to off-white solid. Any significant color change, such as yellowing or browning, can indicate degradation. A change in physical state, such as clumping or becoming oily, may also suggest the uptake of water and subsequent hydrolysis.

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent or Poor Yields in Reactions

Potential Cause: Degradation of the starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Expert Commentary on Analysis:

  • ¹H NMR Spectroscopy: The aldehyde proton of this compound typically appears as a singlet around δ 10.0 ppm. The methyl ester protons will be a singlet around δ 3.9-4.0 ppm. Oxidation of the aldehyde to a carboxylic acid will result in the disappearance of the aldehyde proton peak and the appearance of a broad singlet for the acidic proton, typically downfield (>10 ppm). Hydrolysis of the methyl ester to the carboxylic acid would lead to the disappearance of the methyl singlet.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A stability-indicating HPLC method can be used to resolve the parent compound from its potential degradation products.[5] The carboxylic acid resulting from aldehyde oxidation or ester hydrolysis will be more polar and thus have a shorter retention time on a C18 column compared to the parent compound.

Issue 2: Solubility Problems

Potential Cause: Use of an inappropriate solvent or degraded material.

Troubleshooting Steps:

  • Confirm Purity: As outlined in Issue 1, first confirm the purity of your compound. Degraded, potentially polymerized material may have altered solubility.

  • Solvent Selection: this compound is generally soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). For reactions, ensure the chosen solvent is anhydrous.

  • Aqueous Solubility: The compound has limited solubility in water. If your reaction requires aqueous conditions, consider using a co-solvent system or a phase-transfer catalyst.

III. Scientific Basis for Stability and Storage

The recommended storage conditions are directly linked to the chemical nature of the aldehyde and methyl ester functional groups present in the molecule.

Degradation Pathways

There are two primary pathways through which this compound can degrade:

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The product of this degradation is 6-carboxy-2-pyridinecarboxylic acid methyl ester.[3]

  • Hydrolysis of the Methyl Ester: The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and either acid or base catalysts. This would yield 6-formyl-2-pyridinecarboxylic acid.

G cluster_0 Degradation Pathways A This compound B 6-carboxy-2-pyridinecarboxylic acid methyl ester A->B Oxidation (O₂) C 6-formyl-2-pyridinecarboxylic acid A->C Hydrolysis (H₂O)

References

Technical Support Center: Synthesis of Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block.[2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve consistent, high-yield results.

Synthesis Overview: Strategic Pathways

This compound is a bifunctional molecule featuring both an aldehyde and an ester, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[2][3][4] The primary challenge in its synthesis lies in the selective oxidation of a precursor while preserving the ester functionality and the pyridine ring. Two principal pathways dominate the literature, starting from either a methyl or a hydroxymethyl precursor.

SynthesisPathways cluster_0 Route A: Oxidation of Methyl Group cluster_1 Route B: Oxidation of Primary Alcohol Start_A Methyl 6-methyl-2- pyridinecarboxylate Product_A Methyl 6-formyl-2- pyridinecarboxylate Start_A->Product_A SeO₂ Start_B Methyl 6-hydroxymethyl-2- pyridinecarboxylate Start_A->Start_B Reduction Step (Not part of main synthesis) Product_B Methyl 6-formyl-2- pyridinecarboxylate Start_B->Product_B Activated MnO₂ or Swern Oxidation

Caption: Primary synthetic routes to the target compound.

Route B, the oxidation of the primary alcohol, is generally preferred due to the availability of mild and selective oxidizing agents that minimize the risk of over-oxidation to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited and reliable method is the oxidation of Methyl 6-hydroxymethyl-2-pyridinecarboxylate using activated manganese dioxide (MnO₂).[5] This method is effective due to its selectivity for oxidizing allylic and benzylic-type alcohols while being generally inert towards other functional groups under neutral conditions. The heterogeneous nature of the reaction simplifies workup, as the excess oxidant and manganese byproducts can be removed by simple filtration.

Q2: How do different oxidizing agents compare for the alcohol oxidation step (Route B)?

Choosing the right oxidant is critical for maximizing yield and minimizing side reactions. Below is a comparison of common reagents.

OxidantTypical ReagentsTemp.Avg. TimeTypical YieldKey Advantages & Disadvantages
Manganese Dioxide Activated MnO₂RT24-96 h80-95%Pro: High selectivity, simple filtration workup. Con: Requires large excess, activity varies by source, can be slow.[5][6]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °C1-3 h85-98%Pro: Very mild, high yield, avoids over-oxidation, fast.[7][8] Con: Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[7][9]
Dess-Martin Periodinane DMPRT1-4 h90-98%Pro: Mild, fast, room temperature. Con: Reagent is expensive and potentially explosive under shock/heat.

Q3: Is it feasible to directly oxidize the methyl group of Methyl 6-methyl-2-pyridinecarboxylate (Route A)?

Yes, this is a known transformation, often employing selenium dioxide (SeO₂).[10][11] However, this route presents significant challenges. The reaction often requires harsh conditions (high temperatures) and can suffer from two major drawbacks:

  • Over-oxidation: The reaction can easily proceed past the aldehyde stage to form the carboxylic acid.[10]

  • Toxicity: Selenium compounds are highly toxic and require specialized handling and disposal procedures.[11] For these reasons, Route B is generally the more practical and safer approach for laboratory-scale synthesis.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexane). The starting alcohol is significantly more polar than the product aldehyde, resulting in a clear separation (lower Rf for the alcohol, higher Rf for the aldehyde). Co-spotting the reaction mixture with the starting material is essential for accurate tracking.

Q5: What is the best practice for purifying the final product?

Silica gel column chromatography is the standard method for purification.[5] A gradient elution starting with a non-polar solvent system (e.g., 10% Ethyl Acetate/Hexane) and gradually increasing the polarity is effective for separating the product from non-polar impurities and any remaining starting material. A reported eluent is a 5% methanol solution in dichloromethane.[5] If the purified product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) can be used for further purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, particularly when using the recommended MnO₂ oxidation method.

Troubleshooting Problem Problem Encountered LowYield Low Conversion/ Low Yield Problem->LowYield OverOx Over-oxidation to Carboxylic Acid Problem->OverOx Impure Difficult Purification/ Impure Product Problem->Impure Cause_A1 Cause: Inactive MnO₂ Solution: Use fresh, activated MnO₂. LowYield->Cause_A1 Cause_A2 Cause: Insufficient Stoichiometry Solution: Increase MnO₂ to 10-15 eq. LowYield->Cause_A2 Cause_A3 Cause: Inadequate Reaction Time Solution: Extend time to 48-96h, monitor by TLC. LowYield->Cause_A3 Cause_B1 Cause: Oxidant too Harsh Solution: Switch to milder method (Swern). OverOx->Cause_B1 Cause_B2 Cause: Water in Reaction Solution: Use anhydrous solvents and glassware. OverOx->Cause_B2 Cause_C1 Cause: Inefficient Workup Solution: Filter through Celite® to remove fine MnO₂. Impure->Cause_C1 Cause_C2 Cause: Incorrect Eluent Solution: Optimize TLC; use gradient elution. Impure->Cause_C2

Caption: A logical guide for troubleshooting common synthesis issues.

Q: My reaction shows very low conversion of the starting alcohol, even after 24 hours. What's wrong?

This is a common issue with heterogeneous MnO₂ oxidations and typically points to one of three causes:

  • Inactive Oxidant: The activity of manganese dioxide is highly dependent on its method of preparation and its surface area. Commercial MnO₂ can vary in quality.[6] If you suspect this, either purchase a high-purity, activated grade or prepare it fresh by reacting potassium permanganate with a manganese(II) salt.

  • Insufficient Stoichiometry: Unlike solution-phase reactions, heterogeneous oxidations require a significant excess of the solid reagent to ensure a sufficient number of active sites are available. A 10- to 15-fold molar excess of MnO₂ relative to the alcohol is often necessary for the reaction to proceed to completion.[6]

  • Inadequate Reaction Time: These reactions can be slow. It is not uncommon for them to require 48, 72, or even 96 hours of vigorous stirring at room temperature to achieve full conversion.[5] Continue to monitor the reaction by TLC until the starting material spot has completely disappeared.

Q: I am seeing a new, highly polar spot on my TLC plate that I suspect is the over-oxidized carboxylic acid. How can I prevent this?

While MnO₂ is generally selective, over-oxidation can occur if a particularly "hot" or acidic batch of the reagent is used.

  • Confirm the Cause: First, ensure the byproduct is indeed the carboxylic acid. It will have a very low Rf value and may streak on the TLC plate. You can confirm by LC-MS.

  • Switch to a Milder System: If over-oxidation is a persistent problem, the most robust solution is to switch to an alternative, milder oxidation protocol. The Swern oxidation is an excellent choice as it operates under conditions that are not conducive to over-oxidation and reliably stops at the aldehyde stage.[7][9]

Q: My crude product looks clean by NMR, but my yield is low after column chromatography. What is happening during purification?

Low recovery after chromatography often points to issues with the product's stability on silica gel or an inefficient workup.

  • Product Instability: Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation or irreversible adsorption. You can mitigate this by deactivating the silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v) in your eluent.

  • Inefficient Workup: Fine black particles of MnO₂ can pass through standard filter paper, contaminating the crude product and streaking on the column. Always filter the reaction mixture through a pad of Celite® or diatomaceous earth to ensure all solid manganese species are removed.[5] Rinsing the filter cake thoroughly with your reaction solvent (e.g., dichloromethane) is crucial to recover all the adsorbed product.

Detailed Experimental Protocols

Protocol 1: Preferred Method - Oxidation with Activated Manganese Dioxide

This protocol is adapted from a reported synthesis.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 6-hydroxymethyl-2-pyridinecarboxylate (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the starting material in dichloromethane (DCM), using approximately 25 mL per gram of alcohol. To this solution, add activated manganese dioxide (10.0 eq).

  • Reaction: Stir the resulting black suspension vigorously at room temperature (25 °C). The reaction must be well-agitated to ensure proper mixing of the heterogeneous components.

  • Monitoring: Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexane), checking for the disappearance of the starting alcohol. The reaction may take 48-96 hours.

  • Workup: Once the reaction is complete, assemble a filtration setup with a Büchner funnel containing a 1-2 inch pad of Celite® over filter paper.

  • Filtration: Wet the Celite® pad with DCM. Filter the reaction mixture through the pad, collecting the filtrate.

  • Washing: Wash the black filter cake extensively with DCM until the filtrate runs clear to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography (gradient elution, e.g., 5% to 30% Ethyl Acetate in Hexane) to afford the pure this compound as a white solid. An 87% yield has been reported for this procedure.[5]

Protocol 2: Alternative Method - Swern Oxidation

This protocol provides a milder, faster alternative for sensitive substrates.[7][8]

  • Setup: In a three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~15 mL per gram of alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cold DCM, slowly add oxalyl chloride (1.5 eq).

  • DMSO Addition: Prepare a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Prepare a solution of Methyl 6-hydroxymethyl-2-pyridinecarboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction, ensuring the internal temperature does not rise above -65 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Always perform a thorough safety review before beginning any experiment.

References

Technical Support Center: Formylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of pyridine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto this electron-deficient heterocycle. Here, we will dissect common side reactions, offer troubleshooting strategies, and answer frequently asked questions to help you achieve cleaner reactions and higher yields.

Part 1: Troubleshooting Guide for Common Issues

The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often leading to undesired side reactions.[1][2] This section is structured to help you diagnose and resolve common problems encountered during formylation experiments.

Issue 1: Low to No Product Yield

A low or complete lack of the desired formylated pyridine is one of the most frequent challenges. This can often be attributed to the deactivation of the pyridine ring or issues with the formylating agent.

Potential Causes & Troubleshooting Steps:

  • Insufficient Ring Activation: The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic attack.

    • Solution 1: Pyridine N-Oxide Formation. A common strategy is to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, directing formylation primarily to the 4-position, and can also facilitate reactions at the 2-position.[3][4] The N-oxide can be subsequently deoxygenated to yield the formylated pyridine.

    • Solution 2: Use of Activating Groups. If your pyridine substrate can be modified, the introduction of electron-donating groups (EDGs) such as alkyl or alkoxy groups can enhance the ring's reactivity.[1][5]

    • Solution 3: Alternative Strategies. For meta-formylation, which is particularly challenging, consider strategies involving temporary dearomatization via Zincke intermediates or the use of masked formylation reagents.[1][6][7]

  • Decomposition of Formylating Agent: Reagents used in Vilsmeier-Haack (e.g., POCl₃/DMF) or Gattermann reactions (e.g., HCN/HCl) can be sensitive to moisture and temperature.

    • Solution: Ensure all reagents and solvents are anhydrous.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For Vilsmeier-Haack, the Vilsmeier reagent should ideally be prepared in situ at a low temperature before the addition of the pyridine substrate.[9][10]

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.[11]

    • Solution: Experiment with a range of temperatures. While higher temperatures may be required to overcome the activation energy, they can also lead to decomposition. Start with lower temperatures and gradually increase if no reaction is observed.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Observing multiple spots on a TLC plate is a clear indicator of poor regioselectivity or the formation of byproducts.

Potential Causes & Troubleshooting Steps:

  • Competing Reaction Sites: Depending on the substituents present on the pyridine ring, multiple positions can be susceptible to formylation.

    • Solution 1: Directing Groups. Utilize existing substituents on the pyridine ring to direct the formylation to a specific position. The electronic and steric properties of these groups will influence the regiochemical outcome.[5][12][13]

    • Solution 2: Protecting Groups. If a particular functional group is interfering with the desired regioselectivity, consider protecting it before the formylation step.

  • Over-Formylation: In some cases, particularly with highly activated pyridine rings, diformylation can occur.

    • Solution: Use a stoichiometric amount of the formylating agent or even a slight sub-stoichiometric amount. Monitor the reaction closely by TLC and stop it once the desired product is predominantly formed.

Issue 3: Product Decomposition or Tar Formation

The formation of a dark, tarry reaction mixture indicates significant decomposition of either the starting material or the product.

Potential Causes & Troubleshooting Steps:

  • Harsh Reaction Conditions: Strong acids and high temperatures used in some formylation methods can lead to the degradation of sensitive substrates or products.[11]

    • Solution 1: Milder Formylation Methods. Explore alternative, milder formylation techniques. For instance, the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, can be effective for electron-rich aromatics and may be adaptable under milder conditions.[14][15]

    • Solution 2: Control of Exotherms. The addition of reagents, particularly in Vilsmeier-Haack reactions, can be exothermic. Ensure slow, controlled addition at a low temperature to prevent localized heating and subsequent decomposition.

  • Instability of the Product: The formyl group is an electron-withdrawing group that can further destabilize an already electron-deficient ring, making it susceptible to nucleophilic attack or polymerization under certain conditions.

    • Solution: Upon completion of the reaction, proceed with the workup and purification as quickly as possible. Ensure the pH during workup is carefully controlled to avoid degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for my substituted pyridine?

The choice of method depends heavily on the electronic properties and substitution pattern of your pyridine.

MethodTypical SubstratesAdvantagesDisadvantages
Vilsmeier-Haack Electron-rich pyridines, pyridine N-oxidesReadily available and inexpensive reagents.[10][16]Often requires harsh conditions; can fail for electron-deficient pyridines.[1][2]
Gattermann Aromatic compounds in generalCan be effective for a range of substrates.[17][18][19]Uses highly toxic HCN.[17]
Rieche Electron-rich aromatic compoundsCan be performed under relatively mild conditions.[14][15]The formylating agent is a potent carcinogen.
Ortho-lithiation followed by formylation Pyridines with ortho-directing groups (e.g., -OMe, -CONR₂)High regioselectivity for the ortho position.[2]Requires cryogenic temperatures and strictly anhydrous conditions.

Q2: My Vilsmeier-Haack reaction is not working for an electron-deficient pyridine. What can I do?

Direct Vilsmeier-Haack formylation of electron-deficient pyridines is often unsuccessful.[1] Consider the following:

  • N-Oxide Formation: As mentioned previously, converting the pyridine to its N-oxide increases the electron density of the ring, facilitating electrophilic attack.[3][4]

  • Alternative Strategies: Recent methods have been developed for the meta-formylation of pyridines via streptocyanine intermediates, which circumvents the issue of the ring's electron deficiency.[1][20]

Q3: I am observing a byproduct that I can't identify. What are some common, unexpected side reactions?

  • Reaction with the Solvent: In some cases, the highly reactive intermediates can react with the solvent. For example, if using chlorinated solvents, you might observe chlorinated byproducts.

  • Rearrangements: With certain substrates, particularly substituted pyridine N-oxides, rearrangements can occur. For instance, treatment of a 2-methylpyridine N-oxide with acetic anhydride can lead to the formation of 2-acetoxymethylpyridine via a[21][21]-sigmatropic rearrangement (Boekelheide reaction).[21][22]

  • Dimerization/Polymerization: Under strongly acidic or high-temperature conditions, pyridine and its derivatives can undergo polymerization.[23]

Q4: What are the best practices for the purification of formylated pyridines?

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid/Base Extraction: If your formylated pyridine is basic, an acid wash of the organic layer during workup can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities. Be cautious, as some formylated pyridines can be sensitive to strong acids or bases.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Part 3: Reaction Mechanisms and Workflows

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyridine ring.[9][10]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl2- Pyridine Pyridine (Electron-rich) Sigma_Complex Sigma Complex Pyridine->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H2O) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temperature, Time) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Modify_Strategy Modify Synthetic Strategy Check_Reagents->Modify_Strategy Check_Conditions->Modify_Strategy Analyze_Byproducts->Modify_Strategy Optimize Optimize Conditions Modify_Strategy->Optimize Minor Issues Alternative_Method Switch to Alternative Method Modify_Strategy->Alternative_Method Fundamental Problem Success Improved Yield Optimize->Success Alternative_Method->Success

References

Technical Support Center: Decomposition Pathways of Formyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted pyridines. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the handling, reaction, and storage of these versatile compounds. Formylpyridines (or pyridine carboxaldehydes) are invaluable building blocks, but their reactivity can lead to unexpected decomposition pathways, impacting yield, purity, and experimental reproducibility. This resource addresses specific issues in a direct question-and-answer format, explaining the causative chemistry behind the problems and offering validated solutions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Discoloration and Polymerization

Question: My freshly distilled 2-formylpyridine (or 3-/4-formylpyridine) was a colorless to light-yellow liquid, but it has turned dark brown/red upon storage in the lab. What is causing this discoloration, and is the material still usable?

Answer:

This is a very common observation and is typically indicative of degradation through self-polymerization or condensation reactions.[1] Aldehydes, in general, are susceptible to polymerization, and the electron-withdrawing nature of the pyridine ring can influence this reactivity.

Causality Explained:

The discoloration is likely due to the formation of conjugated oligomers or polymers. This can occur via several mechanisms:

  • Aldol-Type Condensation: Although formylpyridines lack α-hydrogens and cannot self-condense via a typical enolate mechanism, trace impurities with enolizable protons can initiate cascade or "domino" reactions.[2][3] For instance, if 2-formylpyridine is in the presence of an enolizable ketone like 2-acetylpyridine, a series of Claisen-Schmidt and Michael additions can lead to complex, highly conjugated colored products.[2]

  • N-Oxide Formation: Trace oxidation can lead to the formation of pyridine N-oxides, which can be highly colored.[4] This is often exacerbated by exposure to air and light.

  • Radical Polymerization: Exposure to light or trace metal impurities can initiate radical processes, leading to polymerization.

Is the material usable?

The usability depends on the extent of degradation. Minor discoloration might indicate a small percentage of impurities that can be removed. However, significant darkening or solidification suggests extensive decomposition, and the material will likely not perform as expected in sensitive reactions.

Troubleshooting and Prevention Protocol:

  • Purity Check: Before use, analyze a small aliquot of the discolored material by NMR or GC-MS to identify the main component and the extent of impurities.

  • Re-purification: If the primary component is still largely intact, re-distillation under reduced pressure can remove polymeric residues. Store the purified aldehyde under an inert atmosphere.[5]

  • Preventative Storage:

    • Inert Atmosphere: Store formylpyridines under nitrogen or argon to prevent air oxidation.[6]

    • Refrigeration: Store at low temperatures (2-8 °C) to slow down degradation kinetics.[7]

    • Light Protection: Use amber vials or wrap containers in foil to protect from light, which can catalyze degradation.[8]

    • Solvent Choice: If storing in solution, use dry, aprotic solvents.

Issue 2: Unexpected Byproducts in Basic Media

Question: I am running a reaction with 4-formylpyridine under basic conditions (e.g., using NaOH or KOH), and I'm observing the formation of 4-pyridinemethanol and isonicotinic acid alongside my desired product. Why is this happening?

Answer:

You are observing a classic disproportionation reaction known as the Cannizzaro reaction .[9] This is a characteristic reaction of aldehydes that lack α-hydrogens, which includes all three isomers of formylpyridine.

Causality Explained:

Under strong basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of one molecule of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride (H⁻) to the carbonyl carbon of a second aldehyde molecule. This simultaneous oxidation and reduction results in one molecule being oxidized to a carboxylic acid (in its salt form) and another being reduced to an alcohol.[10]

Experimental Workflow & Troubleshooting:

  • Confirm Byproducts: Isolate the byproducts and confirm their identity as the corresponding pyridyl alcohol and carboxylic acid using standard analytical techniques (NMR, MS, LC-MS).

  • Reaction Condition Adjustment:

    • Weaker Base: If your reaction chemistry allows, switch to a non-nucleophilic, sterically hindered base or a weaker base like an organic amine (e.g., triethylamine, DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃. These are less likely to initiate the Cannizzaro reaction.

    • Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at lower temperatures may suppress this side reaction.

    • Protecting Group Strategy: If strong basic conditions are unavoidable, consider protecting the aldehyde as an acetal. Acetal groups are stable to bases but can be easily removed under acidic conditions after the reaction is complete.

Protocol: Acetal Protection of 4-Formylpyridine

  • To a solution of 4-formylpyridine (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, and extract the product. The protected aldehyde can then be used in your base-catalyzed reaction.

  • Deprotection is achieved by stirring the acetal in an acidic aqueous solution (e.g., 1M HCl in THF).

Issue 3: Poor Yields and Side Reactions with Amines

Question: I am attempting a reaction that involves a primary or secondary amine in the presence of 2-formylpyridine, but my yields are low, and I see multiple side products. What is the likely issue?

Answer:

The aldehyde group of formylpyridines is highly reactive towards nucleophilic amines. The primary and most rapid reaction is the formation of an imine (Schiff base) with primary amines or an enamine with secondary amines.[1][11] This is often the desired outcome, but it can also be a competing side reaction that consumes your starting materials.

Causality Explained:

  • Primary Amines: React with the aldehyde to form a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond (imine or Schiff base).

  • Secondary Amines: React similarly to form a carbinolamine, but since there is no second proton on the nitrogen to eliminate, dehydration occurs by loss of a proton from the adjacent carbon, forming an enamine.[11]

If these are not your intended products, their formation will reduce the yield of your desired transformation. The pyridine nitrogen itself can also act as a nucleophile or base, further complicating the reaction environment.

Troubleshooting Flowchart:

G start Low Yield with Amine + Formylpyridine check_imine Is imine/enamine formation the desired reaction? start->check_imine desired Optimize for Imine Formation: - Use Dean-Stark trap to remove water. - Use catalytic acid (e.g., p-TsOH). - Check stoichiometry. check_imine->desired Yes undesired Imine formation is a side reaction. check_imine->undesired No protect Protect the Aldehyde (e.g., as an acetal) before introducing the amine. undesired->protect order Change Order of Addition: Can the amine be added after the primary reaction step? undesired->order temp Lower Reaction Temperature to slow imine formation. undesired->temp

Caption: Troubleshooting workflow for amine-formylpyridine reactions.

Preventative Measures:

  • Order of Addition: If the amine is a reagent for a subsequent step, ensure the first reaction involving the formylpyridine has gone to completion before its addition.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of unwanted imine/enamine formation.

  • pH Control: The rate of imine formation is pH-dependent. Operating at a pH where your desired reaction is favored but imine formation is slower can be effective.

Quantitative Data Summary

The stability of formyl-substituted pyridines is highly dependent on the experimental conditions. The following table summarizes the expected primary decomposition pathways under various conditions.

ConditionPrimary Decomposition PathwayKey ProductsPrevention/Mitigation Strategy
Strong Base (aq.) Cannizzaro Reaction[9]Pyridyl alcohol, Pyridine carboxylic acidUse non-nucleophilic bases; lower temperature; protect aldehyde.
Presence of Enolates Aldol-Type Condensation[2]β-hydroxy carbonyls, conjugated systemsProtect aldehyde; control stoichiometry and order of addition.
Air/Light Exposure Oxidation / Polymerization[1][4]Pyridine carboxylic acids, colored polymersStore under inert gas, in the dark, and at low temperatures.
Acidic Conditions (aq.) Potential for hydrolysis of imines/acetals; possible intramolecular cyclization with nearby nucleophiles.[12]Regenerated aldehyde; cyclic productsMaintain anhydrous conditions if possible; control pH.[13]
UV Light Photodegradation[14]Hydroxylated pyridines, ring-opened productsProtect reaction and stored samples from direct light.

Visualizing Decomposition Pathways

The following diagrams illustrate the mechanisms of the most common decomposition pathways discussed.

Cannizzaro cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Transfer cluster_2 Step 3: Proton Exchange Ald1 Formylpyridine Intermediate1 Tetrahedral Intermediate Ald1->Intermediate1 + OH⁻ OH OH⁻ Intermediate1_c Tetrahedral Intermediate Ald2 Formylpyridine (2nd molecule) Carboxylate Pyridine Carboxylic Acid (anion) Ald2->Carboxylate Hydride Transfer Alkoxide Pyridylmethanol (alkoxide) Ald2->Alkoxide Hydride Transfer Intermediate1_c->Carboxylate Hydride Transfer Intermediate1_c->Alkoxide Hydride Transfer Carboxylate_c Carboxylate Alkoxide_c Alkoxide Acid Pyridine Carboxylic Acid Carboxylate_c->Acid + H₂O Alcohol Pyridylmethanol Carboxylate_c->Alcohol + H₂O Alkoxide_c->Acid + H₂O Alkoxide_c->Alcohol + H₂O

Caption: Mechanism of the Cannizzaro Reaction for Formylpyridines.

Aldol cluster_0 Enolate Formation (from impurity/reagent) cluster_1 Nucleophilic Attack cluster_2 Dehydration (Condensation) Ketone Enolizable Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate + Base Enolate_c Enolate Adduct β-Hydroxy Adduct Enolate_c->Adduct C-C Bond Formation Formylpyridine Formylpyridine Formylpyridine->Adduct C-C Bond Formation Adduct_c β-Hydroxy Adduct Product Conjugated Product (Colored) Adduct_c->Product - H₂O (Heat)

Caption: General pathway for an Aldol-type side reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of imine synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the optimization of Schiff base synthesis.

Q1: What is the optimal pH for Schiff base formation, and why is it so critical?

Controlling the pH is arguably the most critical parameter in Schiff base synthesis. The reaction rate is highly pH-dependent, exhibiting a "sweet spot" that is typically in the mildly acidic range (around pH 4-6).[1][2][3] This is due to a delicate balance between two crucial steps in the mechanism:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon. This step requires a lone pair of electrons on the amine. At a very low (highly acidic) pH, the amine becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and slowing or stopping the initial addition step.[2][3][4][5][6]

  • Dehydration: The initial addition forms an unstable carbinolamine intermediate. The elimination of water from this intermediate to form the C=N double bond is the rate-determining step and requires acid catalysis.[6][7] The hydroxyl group must be protonated to become a good leaving group (H₂O). At neutral or alkaline pH, this dehydration step is extremely slow, leading to low product yield.[2][4][5]

Therefore, the optimal pH is a compromise: acidic enough to catalyze the dehydration of the carbinolamine but not so acidic that it deactivates the amine nucleophile.[3][6] The exact optimum can be substrate-dependent and may require empirical determination.[4][5][8]

Q2: How do I select the appropriate solvent for my reaction?

Solvent choice can significantly influence reaction rate and yield by affecting reactant solubility and the reaction equilibrium.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly used solvents.[9][10] They are effective at dissolving a wide range of amines and aldehydes. A general procedure often involves dissolving equimolar amounts of the reactants in ethanol or methanol and refluxing, sometimes with a catalytic amount of acid like glacial acetic acid.[9][10]

  • Aprotic Solvents (e.g., Toluene, Benzene, THF): These solvents are ideal when water removal is a priority. Schiff base formation is a reversible equilibrium reaction that produces water.[8][11] Using a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water as it forms, driving the equilibrium toward the product side according to Le Chatelier's principle.[8][12]

  • Green Alternatives (e.g., Water, Solvent-Free): Interestingly, for some substrates, water can be an excellent solvent, leading to significant rate accelerations and simplified product isolation, as the often-insoluble Schiff base precipitates directly from the reaction medium.[13] Solvent-free methods, such as grinding reactants together, have also proven effective for increasing yields and reducing reaction times.[9]

The choice of solvent can even influence the crystalline form (polymorph) of the final product, which may have different physical properties.[14][15]

Q3: Is a catalyst always necessary? If so, which one should I use?

While some highly reactive aldehydes and amines can condense without a catalyst, catalysis is generally recommended to achieve reasonable reaction rates and yields.

  • Acid Catalysts: These are the most common. A few drops of a weak acid like glacial acetic acid is often sufficient to achieve the optimal mildly acidic pH.[9][10] For less reactive systems, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used.[3] The catalyst's role is to protonate the carbinolamine intermediate, facilitating the final dehydration step.[7]

  • Base Catalysts: While less common, base catalysis can also facilitate the dehydration of the carbinolamine via an anionic intermediate.[7] However, care must be taken as basic conditions can promote side reactions like aldol condensations, especially with enolizable aldehydes.[11]

  • Metal-Based Catalysts: Schiff base-metal complexes are themselves important catalysts in other reactions, but certain metal salts can also catalyze the formation of the Schiff base itself.[7][16][17]

Q4: How do temperature and reaction time affect the synthesis?

Temperature and time are interdependent variables used to ensure the reaction reaches equilibrium.

  • Temperature: Many Schiff base preparations are carried out at reflux temperature to increase the reaction rate.[9][10] However, some Schiff bases can be thermally unstable, so excessive heat should be avoided.[18] For sterically hindered or electronically deactivated starting materials, higher temperatures may be necessary to overcome the activation energy barrier.[3]

  • Reaction Time: The reaction should be monitored until completion, typically using Thin Layer Chromatography (TLC), to observe the consumption of the starting materials.[10][19] Reaction times can range from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction conditions.[12][20] Insufficient reaction time is a common cause of low yields.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during Schiff base synthesis.

Problem 1: Low or No Product Yield

This is the most frequent issue, often pointing to an incomplete reaction where the equilibrium has not been sufficiently shifted towards the product.

Potential Cause Underlying Rationale Recommended Solution
Presence of Water Schiff base formation is a reversible condensation reaction. The byproduct, water, can hydrolyze the imine product, pushing the equilibrium back towards the reactants.[8][11]Actively Remove Water: Use a Dean-Stark apparatus with a solvent like toluene.[8] Alternatively, add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4Å) directly to the reaction mixture.[8][21]
Suboptimal pH The reaction rate is maximal at a mildly acidic pH. If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, the dehydration step is not effectively catalyzed.[2][3][5]Adjust pH: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[9] If the amine is very basic or the aldehyde is sensitive, a buffer system may be required to maintain the optimal pH.
Insufficient Reaction Time/Temp The reaction may simply not have had enough time or energy to reach equilibrium or completion.[8] Ketones are generally less reactive than aldehydes and require more forcing conditions.[12][22]Increase Time/Temperature: Continue to reflux the reaction, monitoring progress by TLC. If the reaction stalls, consider carefully increasing the temperature. For stubborn reactions, extend the time to 24 hours or more.[12][20]
Steric Hindrance Bulky groups on either the amine or the carbonyl compound can physically block the nucleophilic attack, slowing the reaction.[3]Optimize Conditions: More forcing conditions (higher temperature, longer time) may be required. Consider using a more efficient catalyst system.
Problem 2: Product is Contaminated with Starting Materials

Seeing spots for your starting materials on a TLC of the final product indicates either an incomplete reaction or issues with purification.

Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The equilibrium was not sufficiently driven to completion, leaving unreacted starting materials.[8]Drive the Reaction: Before workup, ensure the reaction has gone to completion using methods from Problem 1. Optimize Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can help drive the reaction.[8]
Ineffective Purification The polarity of the Schiff base product may be very similar to one of the starting materials, making separation difficult.Recrystallization: This is often the most effective method.[18][19] Experiment with different solvents (e.g., ethanol, methanol, acetonitrile) or solvent mixtures (e.g., ethyl acetate/hexane) to find a system where the product has low solubility when cold but high solubility when hot.[8]
Column Chromatography: If recrystallization fails, column chromatography can be used. Be aware that silica gel is acidic and can cause hydrolysis of sensitive imines. Using neutral alumina or deactivating the silica gel with triethylamine may be necessary.[12][18]
Chemical Wash: Unreacted aldehyde can sometimes be removed by washing the organic solution of the product with a saturated sodium metabisulfite solution, which forms a water-soluble adduct with the aldehyde.[19]
Problem 3: Product Decomposes During or After Isolation

Schiff bases can be unstable, and decomposition is a common challenge, primarily due to hydrolysis.

Potential Cause Underlying Rationale Recommended Solution
Hydrolysis The imine bond (C=N) is susceptible to cleavage by water, reverting the compound to its parent amine and aldehyde/ketone.[8][11] This is the reverse of the formation reaction and can be catalyzed by trace acid or moisture.[18]Ensure Anhydrous Conditions: Use dry solvents for the reaction and purification.[8] Dry the final product thoroughly in a vacuum oven or desiccator.[8] For highly sensitive compounds, work under an inert atmosphere (N₂ or Ar).[8]
Thermal Instability Some Schiff bases can decompose at high temperatures.[18]Avoid Excessive Heat: During purification (e.g., solvent removal by rotary evaporation or recrystallization), use the minimum necessary heat. Store the purified compound at a low temperature, protected from light and moisture.[18]
Acid/Base Sensitivity Traces of acid or base from the reaction or workup can catalyze hydrolysis.Neutralize Before Workup: If an acid catalyst was used, consider neutralizing the reaction mixture or washing the organic extract with a mild base (e.g., sat. NaHCO₃ solution) before solvent evaporation.

Visualized Mechanisms and Workflows

Schiff Base Formation Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of a Schiff base.

SchiffBaseFormation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acid-Catalyzed Dehydration Reactants Amine (R'-NH₂) + Carbonyl (R₂C=O) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Reversible Protonated_CA Protonated Carbinolamine Carbinolamine->Protonated_CA + H⁺ (Catalyst) Imine Schiff Base (R₂C=NR') + H₂O Protonated_CA->Imine - H₂O (Rate-Determining Step) TroubleshootingWorkflow Start Reaction Complete? Problem Identify Issue Start->Problem No Sol_Purify Improve Purification (Recrystallize / Column) Start->Sol_Purify Yes TLC Analyze by TLC TLC->Start LowYield Low Yield / No Reaction Problem->LowYield Low Yield Impure Starting Material in Product Problem->Impure Impure Decomp Product Decomposes Problem->Decomp Decomposition Sol_Water Remove H₂O (Dean-Stark / Sieves) LowYield->Sol_Water Sol_pH Optimize pH (Catalytic Acid) LowYield->Sol_pH Sol_Time Increase Time / Temp LowYield->Sol_Time Impure->Sol_Water Check Completion Impure->Sol_Purify Sol_Anhydrous Use Anhydrous Conditions Store Properly Decomp->Sol_Anhydrous

References

Technical Support Center: Recrystallization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. As pyridine derivatives are a cornerstone of many pharmaceutical and agrochemical compounds, mastering their purification is a critical skill.[1][2] This resource provides in-depth, field-proven insights into common issues, presented in a practical question-and-answer format to directly address experimental hurdles.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific, frequently encountered problems during the recrystallization of pyridine derivatives. Each issue is analyzed from a mechanistic standpoint to provide a robust framework for effective troubleshooting.

Problem 1: My compound "oils out" instead of crystallizing.

Q: I dissolved my pyridine derivative in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[3][4] Because many pyridine derivatives possess moderate polarity and can have relatively low melting points, this is a common issue. The resulting oil is essentially a supersaturated, impure liquid phase of your compound, which often traps impurities more readily than a crystalline solid, defeating the purpose of recrystallization.[3][5]

Causality & Mechanistic Insights:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution too rapidly at a higher temperature.

  • Low Melting Point: The melting point of your compound (or a significantly impure version of it) is lower than the temperature at which it begins to precipitate from the solution.[3][6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.[4]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[3] This lowers the temperature at which crystallization will begin, hopefully to below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out. After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a cork ring or paper towels.[3][7][8] Do not immediately place it in an ice bath. Slower cooling provides the kinetic window for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[9]

  • Induce Crystallization with Seeding: Once the solution has cooled slightly below the boiling point, add a tiny "seed" crystal of your pure compound.[10] A seed crystal provides a pre-formed template for crystal growth to occur, bypassing the high-energy barrier of primary nucleation and promoting crystallization at a lower level of supersaturation.[11][12][13]

  • Change the Solvent System: If the above steps fail, the solvent system is likely unsuitable.

    • Single Solvent: Choose a solvent with a lower boiling point.[14]

    • Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, add a "poor" (or anti-solvent) dropwise until the solution just becomes turbid.[15] Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. This method allows for fine-tuning of the solvent environment's polarity. Common pairs for pyridine derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.[16][17]

Problem 2: I have a very low yield after recrystallization.

Q: I successfully obtained pure crystals, but my final yield is less than 50%. Where did my compound go?

A: Low yield is a frequent and frustrating issue in recrystallization. The primary cause is that a significant amount of your compound remains dissolved in the mother liquor after filtration.[3][18]

Causality & Mechanistic Insights:

  • Excess Solvent: This is the most common error. Using too much solvent to dissolve the crude material means that even upon cooling, the solution does not become sufficiently saturated for complete crystallization to occur.[3][4][19]

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step (to remove insoluble impurities), significant product loss can occur on the filter paper.[20]

  • Inappropriate Solvent: The chosen solvent may have a high solubility for your compound even at low temperatures, leading to poor recovery.[19]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[19][21]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Dissolution Step: Use the minimum amount of boiling solvent necessary to fully dissolve your crude solid.[19][22] Add the solvent in small portions, allowing the solution to return to a boil between additions.[21]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and place it in a cold environment (e.g., freezer). If a large amount of additional solid crashes out, you have used too much solvent.

  • Perform a "Second Crop" Recrystallization: To recover the dissolved material, take the mother liquor and reduce its volume by boiling off a portion of the solvent (e.g., by 25-50%).[3] Allow this concentrated solution to cool again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Ensure Ice-Cold Washing: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[19] This removes surface impurities without significantly dissolving the desired product.

  • Re-evaluate Your Solvent Choice: An ideal recrystallization solvent dissolves the compound when hot but has very low solubility when cold.[23][24] If your yield is consistently low, test alternative solvents.

Problem 3: No crystals are forming, even after cooling in an ice bath.

Q: My solution is clear and cold, but nothing is precipitating. What should I do?

A: The failure of crystals to form from a cold solution is typically due to one of two reasons: the solution is not saturated, or it is supersaturated and requires a nucleation event to begin crystallization.[19][20]

Causality & Mechanistic Insights:

  • Excess Solvent: As with low yield, using too much solvent prevents the solution from becoming saturated upon cooling.[4]

  • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. This is a metastable state, and crystallization is kinetically hindered, awaiting a trigger (nucleation).[19]

Step-by-Step Troubleshooting Protocol:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[19] The microscopic imperfections on the glass provide a surface for nucleation to begin.

    • Seeding: Add a single, small seed crystal of the pure compound. This is the most reliable method to induce crystallization.[11][25]

  • Increase Concentration (for Unsaturated Solutions):

    • If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration.[3] Then, allow it to cool again.

  • Extreme Cooling: As a last resort, placing the solution in a freezer or a dry ice/acetone bath can sometimes induce crystallization.[26] However, be aware that very rapid cooling can lead to the formation of small, less pure crystals.[22]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my pyridine derivative?

A1: The "like dissolves like" principle is a good starting point.[17] Since many pyridine derivatives are moderately polar, polar solvents are often effective.[27][28] An ideal solvent should:

  • Completely dissolve the compound when hot.[23]

  • Have poor solubility for the compound when cold.[23]

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert to your compound.[29]

  • Have a boiling point below the melting point of your compound to prevent oiling out.[14]

  • Be volatile enough to be easily removed from the final crystals.[23]

A systematic approach involves testing the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) in a test tube, both at room temperature and at boiling.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[23] You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[22][30] This technique is particularly useful for pyridine derivatives that are either too soluble or not soluble enough in common single solvents. The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears, indicating the solution is saturated.[15]

Q3: Does the rate of cooling really matter?

A3: Absolutely. The rate of cooling directly impacts crystal size and purity. Very slow cooling allows for the selective and orderly growth of large crystals, which tend to exclude impurities from their lattice structure.[7][8][9] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the compound to crash out of solution quickly, trapping impurities and resulting in small, often impure, crystals.[22]

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: If your compound is known to be white or colorless, a persistent color indicates the presence of highly conjugated impurities. These can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration.[31] The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[3] After adding charcoal, the solution must be hot-filtered to remove the charcoal particles before cooling.

Standard Operating Protocol: Single-Solvent Recrystallization

This protocol provides a self-validating workflow for a typical single-solvent recrystallization.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent.

  • Dissolution:

    • Place the crude pyridine derivative (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Place the flask on a hot plate and add the chosen solvent in small portions.

    • Heat the mixture to a gentle boil, stirring continuously.

    • Continue adding the hot solvent dropwise until the solid just completely dissolves. Checkpoint: Avoid adding a large excess of solvent to ensure the solution is saturated.[21]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Checkpoint: Perform this step quickly to prevent premature crystallization in the funnel.[26]

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Checkpoint: Do not disturb the flask during this period to promote the growth of large crystals.[22]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for several minutes with the vacuum on.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity can be assessed by melting point analysis and the yield calculated.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude Pyridine Derivative test_solvents Test Solubility in Various Solvents (e.g., EtOH, H2O, EtOAc, Toluene, Hexane) start->test_solvents dissolves_cold Is it soluble in cold solvent? test_solvents->dissolves_cold dissolves_hot Is it soluble in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable Solvent (Try another) dissolves_cold->bad_solvent Yes insoluble_hot Is it insoluble in hot solvent? dissolves_hot->insoluble_hot No good_solvent Result: Good Single Solvent Found dissolves_hot->good_solvent Yes insoluble_hot->bad_solvent Yes mixed_solvent_path No single solvent works. Consider Mixed-Solvent System. insoluble_hot->mixed_solvent_path No (Partially Soluble) find_good Find 'Good' Solvent (Soluble at all temps) mixed_solvent_path->find_good find_poor Find 'Poor' Solvent (Insoluble at all temps) mixed_solvent_path->find_poor perform_mixed Perform Mixed-Solvent Recrystallization find_good->perform_mixed find_poor->perform_mixed

Caption: Decision tree for selecting a recrystallization solvent.

Data Summary: Common Recrystallization Solvents

The table below summarizes the properties of solvents commonly used for the recrystallization of pyridine derivatives.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Common Uses
Water10080.4Excellent for highly polar, hydrogen-bonding derivatives. Slow to dry.[17]
Ethanol (95%)7824.3Excellent general-purpose solvent for moderately polar compounds.[17]
Methanol6533.6Good for polar compounds; more volatile than ethanol.[17]
Ethyl Acetate776.0Good for compounds of intermediate polarity.[17]
Toluene1112.4Useful for less polar and aromatic derivatives. High boiling point can be hard to remove.[17]
Hexane691.9Used for nonpolar compounds or as an anti-solvent with a more polar solvent.[17]
Acetone5620.7Dissolves many compounds but its low boiling point provides a small temperature gradient for crystallization.[17]

References

Handling and safety precautions for Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-formyl-2-pyridinecarboxylate

Welcome to the technical support guide for this compound (CAS No. 69950-65-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of safety data, chemical principles, and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety and handling protocols for this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards include:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1][2]

The molecule's aldehyde group can be reactive, and the compound itself can be an irritant upon contact with skin, eyes, or the respiratory tract. Ingestion or inhalation can lead to systemic effects.

Q2: What specific Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following must be worn:

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[4] For tasks with a high risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use.[5] A lab coat or a chemical-resistant apron is also mandatory to prevent skin contact.[6]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhaling dust or vapors.[6] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Q3: What are the correct storage and disposal procedures for this compound?

A3:

  • Storage: this compound should be stored in a freezer at temperatures under -20°C.[2][3] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air or moisture.[3] The container must be kept tightly closed in a well-ventilated place.[1]

  • Disposal: The compound and its containers must be disposed of as hazardous waste.[1] This should be done through a licensed professional waste disposal service. Do not dispose of it in standard laboratory trash or down the drain.[7][8] Contaminated packaging should be treated as unused product for disposal purposes.[8]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, immediately evacuate personnel from the affected area. The cleanup process should only be performed by trained personnel wearing appropriate PPE.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[7] Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during experiments involving this compound.

Q1: My reaction yield is consistently low. The starting material seems to be degrading. What could be the cause?

A1: This issue often points to compound instability under your specific reaction or storage conditions.

  • Causality: The aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air over time, which can convert it to the corresponding carboxylic acid. This impurity will not participate in reactions targeting the aldehyde, thus lowering your yield.

  • Troubleshooting Protocol:

    • Verify Purity: Before starting your reaction, check the purity of your starting material using techniques like ¹H NMR or LC-MS. Look for signals corresponding to the carboxylic acid proton or a new mass peak.

    • Ensure Inert Atmosphere: If not already doing so, handle the solid and prepare your reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Check Solvent Purity: Ensure your reaction solvents are anhydrous and de-gassed, as dissolved oxygen or water can promote degradation.

    • Storage Check: Confirm that the compound has been stored correctly at -20°C under an inert atmosphere.[2][3] If the material is old or has been handled frequently in the open air, it may have degraded.

Q2: I am attempting a nucleophilic addition to the aldehyde, but the reaction is sluggish compared to similar aliphatic aldehydes. Why is this happening?

A2: The reactivity of the aldehyde in this molecule is influenced by the electronic properties of the pyridine ring.

  • Causality: Aromatic aldehydes, in general, are less reactive towards nucleophilic addition than aliphatic aldehydes.[9][10] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity (the partial positive charge) of the carbonyl carbon, making it less attractive to nucleophiles.[11] The pyridine ring, containing an electronegative nitrogen atom, complicates this, but resonance stabilization still plays a key role in reducing reactivity compared to a simple aliphatic aldehyde.[12]

  • Troubleshooting Protocol:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier. Monitor closely for side reactions.

    • Use a Stronger Nucleophile: If possible, switch to a more reactive nucleophile.

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, TiCl₄) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration until the starting material is consumed.

Q3: My purification by silica gel column chromatography is difficult. The compound seems to be sticking to the column or streaking badly.

A3: This is a common issue with pyridine-containing compounds due to the basicity of the nitrogen atom.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to poor separation, tailing of the product spot on TLC, and low recovery from the column.

  • Troubleshooting Protocol:

    • Deactivate the Silica: Pre-treat your silica gel. You can do this by creating a slurry with your eluent and adding a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia in methanol. This will "cap" the acidic sites on the silica.

    • Solvent System Modification: Incorporate a more polar, basic solvent into your eluent system. For example, adding a small percentage of methanol or a few drops of pyridine to your ethyl acetate/hexane mixture can often improve elution.

    • Alternative Chromatography: If the problem persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option if your compound is soluble in appropriate solvents (e.g., acetonitrile/water).

Data and Workflow Visualization

Physicochemical Properties
PropertyValueSource
CAS Number69950-65-8[2][3][13][14][15][16][17][18][19]
Molecular FormulaC₈H₇NO₃[2][3][13][15][16]
Molecular Weight165.15 g/mol [2][3]
Boiling Point296.6°C at 760 mmHg[2]
AppearanceWhite solid[20]
Storage Temperature-20°C[2][3]
Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase P1 Verify Engineering Controls (Fume Hood, Eyewash) P2 Inspect & Don Mandatory PPE P1->P2 Controls OK H1 Handle Chemical (Minimize Dust/Aerosol) P2->H1 PPE Ready H2 Perform Experiment Under Inert Atmosphere H1->H2 Spill Spill Occurs? H1->Spill C1 Decontaminate Work Area & Glassware H2->C1 Experiment Complete H2->Spill C2 Segregate Waste C1->C2 D1 Collect Waste in Labeled, Sealed Container C2->D1 D2 Dispose via Licensed Waste Management D1->D2 Spill->C1 No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->C1 Area Secure

Caption: Workflow for safe handling and disposal of this compound.

References

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of Methyl 6-formyl-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated bioactive compound is both exhilarating and fraught with challenges. The family of Methyl 6-formyl-2-pyridinecarboxylate derivatives represents a class of molecules with significant therapeutic potential, demonstrating activities that span from anticancer to antimicrobial. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to empower you in your research endeavors.

The Versatile Scaffold: Unlocking the Potential of this compound Derivatives

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key molecular interactions. The strategic placement of a formyl and a methyl carboxylate group at the 2 and 6 positions of the pyridine core in this compound creates a versatile scaffold. This arrangement allows for a multitude of chemical modifications, giving rise to a diverse library of derivatives with a wide spectrum of biological activities.

Our focus here is to provide a framework for the systematic validation of these derivatives, enabling a clear comparison of their efficacy against various biological targets. We will delve into three key areas of bioactivity where pyridine derivatives have shown considerable promise: anticancer, antimicrobial, and anti-inflammatory applications.

A Comparative Analysis of Bioactivity

To facilitate a clear and objective comparison, the following tables summarize the bioactivity of various pyridine derivatives, including those based on the this compound scaffold. This data, compiled from various studies, highlights the potential of this chemical class and provides a benchmark for your own investigations.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas8eMCF-70.22 (48h), 0.11 (72h)[1](--INVALID-LINK--)
Pyridine-Ureas8nMCF-71.88 (48h), 0.80 (72h)[1](--INVALID-LINK--)
Imidazo[1,2-a]PyridineHS-104MCF-71.2[2](--INVALID-LINK--)
Imidazo[1,2-a]PyridineIP-5HCC193745[2](--INVALID-LINK--)
This compound 3,4-dichlorothiophenol ester (9p)Tumor cells (in vivo)Significant tumor suppression--INVALID-LINK--3

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine2gMRSA2[4](--INVALID-LINK--)
Pyrazolo[3,4-b]pyridine2jMRSA4[4](--INVALID-LINK--)
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines5aE. coli K120.2-1.3[5](--INVALID-LINK--)
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines5g-5kE. coli K120.2-1.3[5](--INVALID-LINK--)

Experimental Validation: Protocols for Rigorous Assessment

The cornerstone of any drug discovery program is the robust and reproducible validation of a compound's bioactivity. Below are detailed, step-by-step methodologies for key experiments to assess the anticancer and antimicrobial potential of your this compound derivatives.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well.[2]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End: Cytotoxicity Profile analyze->end

MTT Assay Workflow for Cytotoxicity Assessment
Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Prepare Inoculum: Culture the target bacterial or fungal strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of your this compound derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start: Microbial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate dilute_compounds Serial Dilution of Derivatives dilute_compounds->inoculate_plate incubate Incubate 16-20h inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End: Antimicrobial Potency read_mic->end

Broth Microdilution Workflow for MIC Determination
Telomerase Inhibitory Activity: The TRAP Assay

For derivatives showing promise as anticancer agents, investigating their mechanism of action is crucial. One key target is telomerase, an enzyme that is overactive in the majority of cancer cells and plays a critical role in their immortalization. The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[3]

  • Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cancer cell line (e.g., HeLa) and from your treated cells.

  • Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a reaction buffer. Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture. Perform PCR to amplify the extended products.

  • Detection of Products: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). A characteristic ladder of 6-base pair repeats indicates telomerase activity.

  • Quantification: The intensity of the ladder can be quantified to determine the level of telomerase inhibition by your compounds.

Mechanistic Insights: The "Why" Behind the "How"

A deep understanding of the underlying biological mechanisms is paramount for rational drug design. The pyridine scaffold, with its electron-donating nitrogen atom, can participate in crucial interactions with biological targets. For instance, in the context of cancer, pyridine derivatives have been shown to act as kinase inhibitors, disrupting signaling pathways essential for cell proliferation and survival.[6]

The formyl and carboxylate groups of the this compound core provide key points for derivatization. By modifying these functional groups, researchers can fine-tune the molecule's steric and electronic properties to enhance its binding affinity and selectivity for a specific target, be it an enzyme's active site or a receptor's binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a foundational framework for the systematic validation and comparison of its derivatives. By employing the detailed protocols and understanding the mechanistic rationale behind them, researchers can effectively assess the bioactivity of their compounds and contribute to the advancement of drug discovery.

Future research should focus on expanding the library of this compound derivatives and exploring their potential against a wider range of biological targets, including viral proteins and key enzymes involved in neurodegenerative diseases. The integration of computational modeling and in silico screening can further accelerate the identification of potent and selective lead compounds.

References

Comparative study of Methyl 6-formyl-2-pyridinecarboxylate and other formylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 6-formyl-2-pyridinecarboxylate and Other Formylpyridines for Advanced Research

Introduction: The Strategic Importance of the Formylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous FDA-approved drugs and functional materials.[1][2][3][4] Among the vast landscape of pyridine derivatives, formylpyridines (pyridinecarboxaldehydes) stand out as exceptionally versatile synthetic intermediates.[5] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comparative analysis of this compound, a bifunctional building block, against other key formylpyridine isomers. We will delve into the nuances of their synthesis, reactivity, and performance in biological and catalytic applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. The objective is to elucidate the strategic advantages conferred by the specific substitution pattern of this compound and to provide a rational basis for its selection in complex synthetic campaigns.

The Isomeric Landscape: Structure Dictates Function

The position of the formyl group on the pyridine ring dramatically influences the molecule's steric and electronic properties. This compound introduces further complexity and synthetic potential with an additional ester group. This unique 2,6-disubstitution pattern creates a distinct chemical entity compared to its simpler monosubstituted counterparts.

The electron-withdrawing nature of both the formyl and methyl carboxylate groups significantly impacts the electron density of the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom. This electronic modulation is a key differentiator in its performance as a ligand and its reactivity in nucleophilic addition reactions.

G cluster_main Target Compound cluster_isomers Common Formylpyridine Isomers cluster_related Related Derivatives M6F2P This compound P2C Pyridine-2-carboxaldehyde M6F2P->P2C Structural Comparison M6P2C 6-Methyl-2-pyridinecarboxaldehyde M6F2P->M6P2C Structural Comparison P3C Pyridine-3-carboxaldehyde P2C->P3C Isomeric Relationship P4C Pyridine-4-carboxaldehyde P2C->P4C Isomeric Relationship A3P2C 3-Amino-pyridine-2-carboxaldehyde P2C->A3P2C Substituent Variation

Caption: Key structures in the formylpyridine family.

Synthesis and Commercial Accessibility: A Comparative Overview

The synthetic route to a building block is a critical factor in its practical application. This compound is typically prepared via the selective oxidation of its corresponding alcohol precursor, a reaction that is efficient and scalable. In contrast, simpler formylpyridines are often generated through the oxidation of methylpyridines (picolines), which can sometimes present challenges in selectivity and yield.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the oxidation of Methyl 6-hydroxymethyl-2-pyridinecarboxylate, a common and effective method. The choice of manganese dioxide (MnO₂) as the oxidant is strategic; it is a mild and selective reagent for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Causality: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) due to its inertness and ability to dissolve the starting material. The large excess of MnO₂ ensures the reaction goes to completion. The extended reaction time (e.g., 4 days) at ambient temperature is a trade-off for higher selectivity and avoiding degradation.[6]

Step-by-Step Methodology:

  • Dissolve Methyl 6-hydroxymethyl-2-pyridinecarboxylate (1 equivalent, e.g., 8 g, 48 mmol) in dichloromethane (200 mL).

  • Add activated manganese dioxide (10 equivalents, e.g., 41.7 g, 480 mmol) to the solution.

  • Stir the resulting suspension vigorously at room temperature (25 °C) for 4 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the MnO₂ solid. Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a 5% methanol in dichloromethane solution as eluent) to yield this compound as a white solid.[6]

Self-Validation: The protocol's endpoint is validated by the disappearance of the starting material spot and the appearance of a new, more nonpolar product spot on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.[7][8]

Reagent FamilyStarting MaterialKey Reagent(s)Typical YieldKey Advantages/Disadvantages
This compound Methyl 6-hydroxymethyl-2-pyridinecarboxylateMnO₂~87%[6]High selectivity; mild conditions; heterogeneous reaction requires filtration.
Amino-substituted Formylpyridines Nitro-substituted picolinesSelenium dioxide (SeO₂), then catalytic hydrogenationVariableAccess to amino derivatives; SeO₂ is toxic; multi-step process.[9]
Unsubstituted Formylpyridines Picolines (Methylpyridines)Selenium dioxide (SeO₂)ModerateDirect route from cheap starting materials; toxicity of SeO₂.

Table 1: Comparative summary of synthetic routes to formylpyridines.

Reactivity and Derivatization Potential

The aldehyde group is a gateway to immense chemical diversity. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, leading to imines, oximes, hydrazones, and products of multicomponent reactions.[10][11]

The presence of the C2-ester in this compound enhances the electrophilicity of the C6-aldehyde compared to unsubstituted pyridine-2-carboxaldehyde, potentially accelerating reaction rates with nucleophiles. This bifunctionality also allows for sequential or orthogonal derivatization of the aldehyde and ester moieties.

G cluster_reagents Reactants cluster_products Products Formylpyridine Formylpyridine (R-Py-CHO) SchiffBase Schiff Base / Imine Formylpyridine->SchiffBase Condensation Thiosemicarbazone Thiosemicarbazone Formylpyridine->Thiosemicarbazone Condensation Oxime Oxime Formylpyridine->Oxime Condensation Pyrrolidone 2-Pyrrolidone Formylpyridine->Pyrrolidone Multicomponent Reaction Amine Primary Amine (R'-NH2) Amine->SchiffBase Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Aniline_Alkyne Aniline + Diethyl Acetylenedicarboxylate Aniline_Alkyne->Pyrrolidone

Caption: Common derivatization pathways for formylpyridines.

Application Focus: Thiosemicarbazones in Drug Discovery

A significant body of research highlights the potent biological activity of α-(N)-heterocyclic thiosemicarbazones, particularly as anticancer agents.[12] These compounds often function as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[13][14]

The most active compounds in several studies were derivatives of pyridine-2-carboxaldehyde, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone.[9] This underscores the importance of the substitution pattern on the pyridine ring for modulating biological activity. While specific data for the thiosemicarbazone of this compound is sparse in the initial search, derivatives of the closely related 6-formyl-pyridine-2-carboxylic acid have demonstrated significant telomerase inhibitory activity, another key target in cancer therapy.[15] This suggests that the C6-formyl, C2-carbonyl motif is a promising pharmacophore.

Experimental Protocol 2: General Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones

This protocol is representative of the condensation reaction used to form the thiosemicarbazone derivatives, which are frequently evaluated for biological activity.

Causality: The reaction is a straightforward acid-catalyzed condensation. A small amount of acid (like HCl) protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of thiosemicarbazide. The reaction is typically run in an alcoholic solvent to facilitate the dissolution of both reactants.

Step-by-Step Methodology:

  • Dissolve the desired formylpyridine derivative (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in water, adding a few drops of concentrated hydrochloric acid to aid dissolution and catalyze the reaction.

  • Add the thiosemicarbazide solution to the formylpyridine solution.

  • Heat the mixture under reflux for 1-2 hours or stir at room temperature until precipitation is complete.

  • Cool the reaction mixture in an ice bath.

  • Collect the resulting precipitate by suction filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization if necessary.

Self-Validation: The formation of the product is confirmed by the appearance of a solid precipitate. Purity and identity are verified by melting point determination, NMR (observing the disappearance of the aldehyde proton signal and the appearance of imine and N-H proton signals), and mass spectrometry.

Performance Metrics: A Data-Driven Comparison

The ultimate value of a chemical building block lies in the performance of its derivatives. In drug discovery, this is often quantified by metrics like the half-maximal inhibitory concentration (IC₅₀).

Derivative ClassParent AldehydeBiological Target / AssayPerformance Metric (IC₅₀)Reference
Thiosemicarbazones 5-(Ethylamino)pyridine-2-carboxaldehydeRibonucleotide Reductase1.0 µM--INVALID-LINK--[13][14]
Thiosemicarbazones 3-Aminopyridine-2-carboxaldehydeL1210 Leukemia (in vivo)%T/C = 246 at 40 mg/kg--INVALID-LINK--[9]
Thiophenol Esters 6-Formyl-pyridine-2-carboxylic acidTelomeraseIC₅₀ < 1 µM (for 3,4-dichlorothiophenol ester)--INVALID-LINK--[15]

Table 2: Comparative biological activity of derivatives from various formylpyridines.

The data clearly indicates that substitutions on the pyridine ring are critical for potent biological activity. While direct comparative data for this compound derivatives is needed, the high potency of derivatives from the structurally similar 6-formyl-pyridine-2-carboxylic acid is highly encouraging.[15]

Stability and Handling

Chemical stability is a non-negotiable parameter for any reagent used in drug development and manufacturing.[16][17] Formylpyridines, like most aldehydes, are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Therefore, they should be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.[8][18]

For this compound, the presence of two electron-withdrawing groups may slightly increase its susceptibility to nucleophilic attack but generally, it is a stable, solid compound that can be handled under standard laboratory conditions with appropriate precautions.[10] Stability studies, following ICH guidelines, would be essential for any active pharmaceutical ingredient (API) derived from this starting material.[16]

Conclusion and Future Outlook

This compound presents a compelling profile for researchers in advanced organic synthesis and medicinal chemistry. While simpler formylpyridines like pyridine-2-carboxaldehyde offer a more direct route to certain classes of compounds, the 2,6-disubstituted nature of this compound provides unique advantages:

  • Enhanced Reactivity: The C2-ester group electronically activates the C6-aldehyde, potentially improving yields and reaction times in derivatization reactions.

  • Bifunctional Handle: The presence of both an aldehyde and an ester allows for complex, multi-step syntheses where one group can be modified while the other is masked or reacted in a subsequent step. This is invaluable for creating sophisticated ligands for catalysis or complex drug molecules.

  • Proven Pharmacophore Motif: The 6-formyl-2-carbonyl pyridine scaffold is implicated in potent telomerase inhibition, marking it as a high-potential starting point for novel anticancer drug discovery campaigns.[15]

Future research should focus on the direct, systematic comparison of biologically active derivatives (e.g., thiosemicarbazones, Schiff bases) of this compound against their simpler pyridine-2-carboxaldehyde analogues. Furthermore, its potential in creating novel ligands for asymmetric catalysis and functional materials remains a rich and underexplored field. This guide serves as a foundational resource for unlocking the full potential of this versatile chemical building block.

References

A Comparative Guide to the Biological Activity Screening of Novel Pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Therapeutic Potential: A Comparative Analysis of Biological Activities

Recent research has illuminated the broad-spectrum biological activities of novel pyridinecarboxylate derivatives. This section compares their performance as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data from recent studies.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridinecarboxylate derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and proliferation.

A study on novel pyridine-thiazole hybrid molecules identified compounds with significant growth inhibitory effects on a panel of 60 cancer cell lines.[3] Notably, one derivative demonstrated not only cytostatic but also cytotoxic properties, inducing cancer cell death.[3] Another series of pyridone-annelated isoindigos showed potent and selective antiproliferative activities against various human hematological and solid tumor cell lines, while sparing noncancerous cells.[5] For instance, a 5'-chloro derivative exhibited IC50 values ranging from 6.60 µM to 14.59 µM across different cancer cell lines.[5]

The anticancer potential of these derivatives often stems from their ability to inhibit critical enzymes in cancer signaling pathways. For example, certain pyridine derivatives have been identified as inhibitors of phosphodiesterase-3 (PDE3), an enzyme implicated in tumor cell growth.[2] A direct correlation between PDE3 inhibition and anticancer activity was observed, highlighting this as a promising therapeutic strategy.[2] Furthermore, some derivatives act as inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a cell-surface enzyme associated with cancer cell invasiveness.[6]

Table 1: Comparative Anticancer Activity of Novel Pyridinecarboxylate Derivatives

Compound ClassCancer Cell Line(s)Key FindingsReference
Pyridine-Thiazole Hybrids60 cancer cell line panelBroad-spectrum cytostatic and cytotoxic effects.[3]
Pyridone-Annelated IsoindigosK562, THP-1, HepG2, MCF-7, Caco-2Potent and selective antiproliferative activity; IC50 values in the low micromolar range.[5]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesMCF-7, HeLaStrong PDE3A inhibitory effects correlated with cytotoxicity.[2]
Pyridine ThiosemicarbazonesLeukemia, Melanoma, Breast, Renal CancerSignificant anticancer activity at 10 µM; one compound with a GI₅₀ value of 0.57 µM against a renal cancer cell line.[7]
Pyridine-2,4-dicarboxylic acid derivatives-Potent inhibitors of human AspH.[6]
Ga(III) pyridinecarboxylate complexesMelanoma, Colorectal Carcinoma, Cervical Adenocarcinoma, etc.Significant decrease in cancer cell viability at micromolar concentrations.[8]

Visualizing the Anticancer Mechanism: Inhibition of Cancer-Related Signaling

anticancer_pathway cluster_cell Cancer Cell Pyridinecarboxylate Pyridinecarboxylate Derivative Receptor Cell Surface Receptor (e.g., AspH) Pyridinecarboxylate->Receptor Inhibition Signaling Intracellular Signaling (e.g., PDE3) Pyridinecarboxylate->Signaling Inhibition Proliferation Tumor Cell Growth & Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of cancer cell signaling pathways by pyridinecarboxylate derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[9] Pyridinecarboxylate derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.[10][11][12][13]

One study focused on the synthesis of chiral macrocyclic and linear pyridine carboxamides, which displayed significant antimicrobial activities.[12] Several of these compounds exhibited higher antimicrobial and antifungal activities than other prepared derivatives.[12] Another research effort led to the discovery of novel pyridine carboxamides as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity.[11][14] One particular compound demonstrated good in vivo antifungal activity against Botrytis cinerea and its inhibitory activity against SDH was comparable to the commercial fungicide thifluzamide.[11][14]

The antibacterial properties of pyridonecarboxylic acids have also been extensively studied, leading to the development of potent agents like enoxacin.[10] Structure-activity relationship studies have shown that substitutions at various positions on the naphthyridine ring system can significantly impact the antibacterial spectrum and potency.[10][15] Furthermore, pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp., has been shown to possess antimicrobial properties, with metal sequestration being the primary mechanism of its antibiotic activity.[16]

Table 2: Comparative Antimicrobial Activity of Novel Pyridinecarboxylate Derivatives

Compound ClassTarget Organism(s)Key FindingsReference
Chiral Pyridine CarboxamidesBacteria and FungiSignificant broad-spectrum antimicrobial and antifungal activities.[12]
Pyridine CarboxamidesBotrytis cinereaPotent SDH inhibitors with in vivo antifungal efficacy.[11][14]
Pyridonecarboxylic AcidsS. aureus, E. coli, P. aeruginosaBroad and potent in vitro and in vivo antibacterial activity.[10][15]
Pyridine-2,6-dithiocarboxylic AcidE. coli and other non-pseudomonadsAntimicrobial activity through metal sequestration.[16]
Ga(III) pyridinecarboxylate complexesP. aeruginosaSignificant activity against multi-resistant bacteria.[8]

Visualizing the Antimicrobial Workflow: From Synthesis to Activity Screening

antimicrobial_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Pyridine Dicarboxylic Acid) Reaction Chemical Reaction (e.g., Amidation) Start->Reaction Purification Purification & Characterization Reaction->Purification Derivative Novel Pyridinecarboxylate Derivative Purification->Derivative InVitro In Vitro Assays (MIC, MBC, IC50) Derivative->InVitro InVivo In Vivo Models (e.g., Infected Mice) InVitro->InVivo Data Data Analysis & SAR Studies InVivo->Data

Caption: General workflow for the synthesis and antimicrobial screening of novel pyridinecarboxylate derivatives.

Experimental Protocols: A Guide to In-House Screening

This section provides detailed, step-by-step methodologies for key experiments cited in the literature, enabling researchers to replicate and validate these findings.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the antiproliferative activity of novel pyridine derivatives.[5]

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (novel pyridinecarboxylate derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, ketoconazole)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The diverse biological activities of novel pyridinecarboxylate derivatives underscore their immense potential in drug discovery.[17] Their efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key enzymatic activities, makes them a compelling class of compounds for further investigation. The structure-activity relationship studies highlighted in numerous publications provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.[2][10] Future research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic profiles for in vivo applications, and exploring their therapeutic potential in preclinical and clinical settings. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on or advance their exploration of this promising chemical scaffold.

References

A Comparative Guide to the Reactivity of Methyl 6-formyl-2-pyridinecarboxylate and 6-formyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Electronic Overview

At first glance, Methyl 6-formyl-2-pyridinecarboxylate and 6-formyl-2-cyanopyridine share a common scaffold: a pyridine ring substituted with a formyl group at the 6-position. This aldehyde is the primary center of reactivity for many common transformations. The critical difference lies in the substituent at the 2-position: a methyl ester group (-COOCH₃) versus a nitrile group (-CN). This distinction is the principal determinant of the molecule's overall electronic profile and, consequently, its reactivity.

CompoundStructureKey Features
This compound Pyridine-2,6-dicarboxylic acid derivative. The ester group is a moderate electron-withdrawing group.
6-formyl-2-cyanopyridine Also known as 6-formylpicolinonitrile. The cyano group is a strong electron-withdrawing group.

Both the ester and cyano groups are electron-withdrawing, a property that significantly influences the chemistry of the pyridine ring and the attached formyl group. However, the magnitude of this effect differs substantially, leading to distinct reactivity profiles.

The cyano group in 6-formyl-2-cyanopyridine is a more powerful electron-withdrawing group than the methyl carboxylate group in its counterpart. This is due to the combined influence of a strong inductive effect (-I) and a significant resonance effect (-M) that delocalizes electron density from the ring into the C≡N triple bond. The ester group also exhibits both -I and -M effects, but its resonance contribution is weaker.

This enhanced electron deficiency in the cyanopyridine derivative has profound implications:

  • Increased Electrophilicity of the Aldehyde: The formyl carbon in 6-formyl-2-cyanopyridine is rendered significantly more electron-poor (more electrophilic) than in the methyl carboxylate analog.

  • Activation of the Pyridine Ring: The entire pyridine ring system in the cyanopyridine is more activated towards nucleophilic aromatic substitution, should such a reaction be intended.

  • Altered Acidity: The protons on any carbon adjacent to the ring may have slightly different acidities, influencing condensation reactions.

Comparative Reactivity Analysis

The primary mode of reaction for these aldehydes is nucleophilic addition to the carbonyl carbon.[1][2][3][4] The rate and equilibrium of this addition are highly sensitive to the electrophilicity of this carbon.

Nucleophilic Addition: A Head-to-Head Comparison

Hypothesis: The formyl group of 6-formyl-2-cyanopyridine will exhibit significantly higher reactivity towards nucleophiles compared to this compound.

Rationale: The strongly electron-withdrawing cyano group (-CN) depletes more electron density from the pyridine ring and, by extension, the formyl group, than the methyl ester (-COOCH₃) group. This heightened electron deficiency makes the carbonyl carbon a "harder" and more attractive electrophile for incoming nucleophiles.

This relationship can be visualized as follows:

G cluster_0 This compound cluster_1 6-formyl-2-cyanopyridine Aldehyde_A Formyl Group (Moderately Electrophilic) Ester Ester Group (-COOCH3) (Moderate -I, -M effect) Ring_A Pyridine Ring (Moderately Electron-Deficient) Ester->Ring_A withdraws e- Ring_A->Aldehyde_A withdraws e- Aldehyde_B Formyl Group (Highly Electrophilic) Cyano Cyano Group (-CN) (Strong -I, -M effect) Ring_B Pyridine Ring (Highly Electron-Deficient) Cyano->Ring_B strongly withdraws e- Ring_B->Aldehyde_B strongly withdraws e- Nucleophile Nucleophile (e.g., R-MgBr, Malonate anion) Nucleophile->Aldehyde_A Slower Reaction Nucleophile->Aldehyde_B Faster Reaction

Caption: Electronic influence on aldehyde electrophilicity.

Supporting Experimental Insights: The Knoevenagel Condensation

A classic benchmark for aldehyde reactivity is the Knoevenagel condensation, a nucleophilic addition followed by dehydration.[5] This reaction involves an active methylene compound (like malononitrile or diethyl malonate) and is typically base-catalyzed.

ParameterThis compound6-formyl-2-cyanopyridineJustification & References
Predicted Reaction Rate Moderate to SlowFastThe higher electrophilicity of the aldehyde in the cyanopyridine derivative will accelerate the initial nucleophilic attack by the enolate of the active methylene compound.
Catalyst Requirement Typically requires a base catalyst (e.g., piperidine, pyridine) to generate the nucleophile.[6]May proceed under milder conditions, potentially even catalyst-free in polar solvents, due to the inherent high reactivity of the aldehyde.[7]The energy barrier for nucleophilic addition is lower for the more electrophilic carbonyl.
Side Reactions Generally clean, with the primary side reaction being self-condensation if a strong base is used.Potential for competing nucleophilic attack at the cyano group or the pyridine ring under harsh conditions, though attack at the aldehyde is overwhelmingly favored.The formyl group is the most electrophilic site. Studies on 2-cyanopyridines show the cyano group can be a site for nucleophilic attack, especially with strong nucleophiles.[8][9][10]
Yield Good to excellent yields are achievable with appropriate catalysis and conditions.Excellent yields are expected, often in shorter reaction times.Faster reaction kinetics often lead to higher throughput and cleaner product formation before degradation can occur.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, we provide representative protocols for a Knoevenagel condensation with malononitrile.

Protocol: Knoevenagel Condensation of this compound

G A 1. Combine Aldehyde (1 eq), Malononitrile (1.1 eq), and Ethanol (solvent) in a flask. B 2. Add Piperidine (0.1 eq) as a catalyst. A->B Catalysis C 3. Stir at room temperature for 2-4 hours. Monitor by TLC. B->C Reaction D 4. Cool in an ice bath to precipitate the product. C->D Workup E 5. Filter, wash with cold ethanol, and dry under vacuum. D->E Isolation

Caption: Workflow for Knoevenagel condensation with the ester.

Methodology:

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.65 g, 10 mmol, 1.0 eq) and malononitrile (0.73 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask and stir to dissolve the solids.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to induce precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to yield the desired vinyl nitrile product.

Protocol: Knoevenagel Condensation of 6-formyl-2-cyanopyridine

G A 1. Combine Aldehyde (1 eq), Malononitrile (1.1 eq), and Ethanol/Water (1:1) in a flask. B 2. Stir at room temperature. Reaction is often catalyst-free. A->B Initiation C 3. Monitor by TLC. Reaction is rapid (30-60 min). B->C Reaction D 4. Precipitate forms directly in the reaction mixture. C->D Precipitation E 5. Filter, wash with cold solvent, and dry under vacuum. D->E Isolation

Caption: Accelerated workflow for Knoevenagel with the nitrile.

Methodology:

  • Reactant Charging: To a 50 mL round-bottom flask with a magnetic stir bar, add 6-formyl-2-cyanopyridine (1.32 g, 10 mmol, 1.0 eq) and malononitrile (0.73 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Add 20 mL of a 1:1 mixture of ethanol and water. Stir the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The high reactivity of the aldehyde often allows the reaction to proceed efficiently without a catalyst.[7] A precipitate of the product should begin to form within minutes. The reaction is typically complete in 30-60 minutes. Monitor by TLC.

  • Workup and Isolation: Once the reaction is complete, collect the solid product by vacuum filtration. Wash the filter cake with the cold ethanol/water solvent mixture and dry under vacuum.

Other Reactivity Considerations

  • Reduction: Both aldehydes can be readily reduced to the corresponding alcohol (e.g., using NaBH₄). Due to its higher electrophilicity, 6-formyl-2-cyanopyridine may react more exothermically and rapidly. Care must be taken as the cyano group can also be reduced under more vigorous conditions (e.g., with LiAlH₄).

  • Oxidation: The formyl groups can be oxidized to carboxylic acids. Standard oxidizing agents like potassium permanganate or Jones reagent can be used, though chemoselectivity can be an issue. The ester group in this compound is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Reactivity of the Second Substituent: The methyl ester is susceptible to hydrolysis or amidation. The cyano group can undergo hydrolysis to a carboxylic acid or an amide, or be converted to a tetrazole, offering different synthetic pathways.

Conclusion and Recommendations

The choice between this compound and 6-formyl-2-cyanopyridine should be dictated by the specific synthetic objective.

Choose 6-formyl-2-cyanopyridine when:

  • High reactivity is desired: For reactions with weak nucleophiles or when rapid, high-yielding conversions are paramount.

  • Mild reaction conditions are necessary: Its inherent electrophilicity often obviates the need for strong catalysts or high temperatures.

Choose this compound when:

  • More controlled or moderate reactivity is needed: This substrate allows for more manageable reaction kinetics, which can be advantageous in complex, multi-step syntheses to avoid side reactions.

  • The cyano group is incompatible with downstream conditions: If subsequent reaction steps involve reagents that would react with a nitrile (e.g., strong reducing agents, certain organometallics), the ester is a more robust choice.

  • The ester functionality is desired for further modification: The ester provides a handle for saponification, transesterification, or amidation.

References

The Efficacy of Telomerase Inhibitors Derived from 6-Formyl-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for selective and potent anti-cancer therapeutics is perpetual. Telomerase, an enzyme responsible for maintaining telomere length and cellular immortality, is a prime target due to its elevated activity in approximately 85-90% of human tumors, while being largely absent in most normal somatic cells.[1] This differential expression provides a therapeutic window for inhibitors that can selectively target cancer cells. This guide provides a comprehensive analysis of a promising class of small molecule telomerase inhibitors derived from 6-formyl-2-carboxylic acid, comparing their efficacy with other established and emerging telomerase-targeted agents.

A Novel Scaffold: 6-Formyl-2-Carboxylic Acid Derivatives

Recent research has identified a series of pyridine-2-carboxylate derivatives synthesized from 6-formyl-2-carboxylic acid as potent telomerase inhibitors.[1][2] In a study that synthesized and screened twenty-one such compounds, the 3,4-dichlorothiophenol ester derivative emerged as the most active, demonstrating significant in vitro telomerase inhibitory activity and noteworthy in vivo tumor suppression.[1][2]

While a specific half-maximal inhibitory concentration (IC50) for this lead compound is not publicly available, its discovery underscores the potential of this chemical scaffold in the development of novel telomerase inhibitors. The structure of these compounds suggests a mechanism of action that may involve non-competitive inhibition of the telomerase reverse transcriptase (hTERT) subunit, a mode of action shared by other small molecule inhibitors. Further quantitative structure-activity relationship (QSAR) studies are warranted to optimize this promising scaffold and elucidate the precise molecular interactions responsible for its inhibitory effects.

Comparative Analysis with Alternative Telomerase Inhibitors

To contextualize the potential of 6-formyl-2-carboxylic acid derivatives, it is essential to compare them against other classes of telomerase inhibitors that have been extensively studied and, in some cases, have progressed to clinical trials.

Inhibitor ClassExample Compound(s)Mechanism of ActionReported IC50Key AdvantagesKey Limitations
6-Formyl-2-Carboxylic Acid Derivatives 3,4-dichlorothiophenol esterPutative non-competitive hTERT inhibitionNot PublishedNovel scaffold, potential for optimization, demonstrated in vivo activity.[1][2]Lack of publicly available quantitative efficacy data (IC50).
Oligonucleotide-Based Imetelstat (GRN163L)Competitive inhibition of the hTR template0.45 µM (in GBM cells)[1][2]High specificity for the telomerase RNA component.Potential for off-target effects and challenges with cellular uptake.
Non-Nucleosidic Small Molecules BIBR1532Non-competitive inhibition of hTERT93-100 nM (cell-free)Potent enzymatic inhibition.Poor pharmacokinetic properties and lower cellular efficacy.
G-Quadruplex Stabilizers BRACO-19, RHPS4Stabilization of G-quadruplex structures at telomeres, preventing telomerase access.2.5 µM (BRACO-19 in UXF1138L cells)[3], 0.2 µM (RHPS4 in MCF-7 mt hTERT cells)[4]Novel mechanism targeting DNA secondary structure.Potential for off-target effects on other G-quadruplex forming regions in the genome.
Nucleoside Analogs 6-Thio-dGActs as a telomerase substrate, incorporated into telomeres leading to dysfunction.Cytotoxic IC50: 0.7–2.9 µM[5][6]Induces rapid telomere dysfunction, independent of direct enzymatic inhibition.Mechanism is indirect and relies on cellular metabolism for activation.

Mechanism of Action: A Visual Representation

The diverse mechanisms of telomerase inhibition offer multiple avenues for therapeutic intervention. The following diagram illustrates the primary modes of action for the compared inhibitor classes.

Telomerase_Inhibition_Pathways cluster_telomerase Telomerase Enzyme Complex cluster_telomere Telomere Maintenance cluster_inhibitors Inhibitor Classes & Mechanisms Telomerase Telomerase (hTERT + hTR) hTERT hTERT (Catalytic Subunit) Telomerase->hTERT contains hTR hTR (RNA Template) Telomerase->hTR contains Elongation Telomere Elongation Telomerase->Elongation catalyzes Telomere Telomere Telomere->Elongation Inhibitor1 6-Formyl-2-Carboxylic Acid Derivatives (e.g., 3,4-dichlorothiophenol ester) Inhibitor1->hTERT Inhibits (putative) Inhibitor2 Oligonucleotide-Based (e.g., Imetelstat) Inhibitor2->hTR Binds & Inhibits Inhibitor3 Non-Nucleosidic Small Molecules (e.g., BIBR1532) Inhibitor3->hTERT Inhibits Inhibitor4 G-Quadruplex Stabilizers (e.g., BRACO-19) Inhibitor4->Telomere Stabilizes G-Quadruplex Inhibitor5 Nucleoside Analogs (e.g., 6-Thio-dG) Inhibitor5->Elongation Incorporated into Telomere (causes dysfunction) Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy A Compound Library (e.g., 6-formyl-2-carboxylic acid derivatives) B High-Throughput TRAP Assay A->B C Dose-Response & IC50 Determination (qTRAP Assay) B->C D Cell Proliferation & Viability Assays (e.g., MTT, Colony Formation) C->D E Telomere Length Analysis (e.g., Southern Blot, Q-FISH) D->E F Xenograft Tumor Models E->F G Pharmacokinetic & Pharmacodynamic Studies F->G Result Lead Compound Identification & Preclinical Development G->Result

References

A Comparative Structural Analysis of Schiff Bases Derived from Methyl 6-formyl-2-pyridinecarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural analysis of Schiff bases derived from Methyl 6-formyl-2-pyridinecarboxylate. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and comparative structural features of this important class of compounds. While direct crystallographic and extensive spectroscopic data for Schiff bases of this compound are not widely available in published literature, this guide will draw upon established data from closely related analogues, primarily those derived from pyridine-2-carboxaldehyde, to provide a robust and insightful comparison. This approach allows for a detailed exploration of the expected structural and electronic properties, guiding future research and application.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science. Their synthetic accessibility and the tunability of their electronic and steric properties make them ideal ligands for the formation of stable metal complexes. The incorporation of a pyridine ring, as in the case of derivatives of this compound, introduces a key coordination site (the pyridine nitrogen) and modulates the overall electronic landscape of the molecule. This often leads to enhanced biological activity and unique coordination chemistry.

The parent aldehyde, this compound, offers a particularly interesting scaffold. The presence of the ester group at the 2-position, in addition to the formyl group at the 6-position, allows for the synthesis of tridentate ligands with a built-in electronic withdrawing group, which can significantly influence the properties of the resulting Schiff base and its metal complexes.

Synthetic Pathways and Mechanistic Considerations

The synthesis of Schiff bases from this compound follows the classical condensation reaction between a primary amine and an aldehyde. The general reaction is outlined below:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product aldehyde This compound plus + amine Primary Amine (R-NH2) arrow Condensation (-H2O) amine->arrow schiff_base Schiff Base arrow->schiff_base G cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_analysis Data Analysis & Comparison synthesis Schiff Base Synthesis purification Recrystallization synthesis->purification mp Melting Point purification->mp tlc TLC Analysis purification->tlc ftir FT-IR purification->ftir nmr ¹H & ¹³C NMR purification->nmr mass_spec Mass Spectrometry purification->mass_spec xray Single-Crystal X-ray Diffraction purification->xray analysis Structural & Spectroscopic Data Analysis ftir->analysis nmr->analysis mass_spec->analysis xray->analysis comparison Comparison with Analogues analysis->comparison

A Comparative Guide to the Synthesis of Methyl 6-formyl-2-pyridinecarboxylate: Benchmarking Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-formyl-2-pyridinecarboxylate is a key building block in medicinal chemistry and materials science, valued for its bifunctional nature that allows for diverse synthetic elaborations.[1] The strategic importance of this molecule necessitates efficient and scalable synthetic access. This guide provides a comparative analysis of established and emerging synthetic routes to this target, offering insights into the practical considerations and underlying chemical principles that guide methodology selection.

Route 1: The Established Pathway - Oxidation of a Precursor Alcohol

The most direct and widely cited method for the synthesis of this compound proceeds via the oxidation of its corresponding alcohol precursor, Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate. This two-step sequence begins with the selective reduction of a commercially available diester.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate

The synthesis of the alcohol intermediate is efficiently achieved through the selective reduction of Dimethyl 2,6-pyridinedicarboxylate. The use of a mild reducing agent like sodium borohydride (NaBH₄) is crucial for selectively reducing one of the two ester groups to the alcohol, leaving the other intact.

Experimental Protocol:

  • Dissolve Dimethyl 2,6-pyridinedicarboxylate (1 equiv.) in a mixture of methanol and dichloromethane at 0°C.

  • Slowly add sodium borohydride (1.0-1.1 equiv.) in portions, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[2][3]

Step 2: Oxidation to this compound

The final step involves the oxidation of the primary alcohol to the desired aldehyde. Activated manganese dioxide (MnO₂) is a common and effective reagent for this transformation, particularly for allylic and benzylic-type alcohols, including hydroxymethyl pyridines.

Experimental Protocol:

  • Dissolve Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate (1 equiv.) in dichloromethane.

  • Add activated manganese dioxide (MnO₂, ~10 equiv.) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of celite to remove the manganese salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound.[4]

Route_1_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Oxidation Start_1 Dimethyl 2,6-pyridinedicarboxylate Reagent_1 NaBH4, MeOH/DCM Start_1->Reagent_1 1. Add Product_1 Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate Reagent_1->Product_1 2. React Start_2 Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate Product_1->Start_2 Reagent_2 MnO2, DCM Start_2->Reagent_2 1. Add Product_2 This compound Reagent_2->Product_2 2. React

Caption: Workflow for the established synthesis of this compound.

Route 2: A Greener Alternative - Biocatalytic Oxidation of a Methyl Precursor

A more atom-economical and potentially greener approach involves the direct, selective oxidation of the methyl group of Methyl 6-methyl-2-pyridinecarboxylate. While chemical methods for this transformation can be challenging due to over-oxidation to the carboxylic acid, biocatalysis offers a promising alternative. Whole-cell biocatalysts have been shown to mediate the selective oxidation of methylpyridines to their corresponding alcohols and aldehydes.[5]

Proposed Biocatalytic Protocol:
  • Cultivate a suitable microorganism (e.g., a recombinant E. coli expressing a monooxygenase) in a bioreactor with a defined growth medium.

  • Induce the expression of the recombinant enzyme.

  • Introduce Methyl 6-methyl-2-pyridinecarboxylate to the whole-cell biocatalyst suspension.

  • Maintain the biotransformation under controlled conditions (temperature, pH, aeration).

  • Monitor the formation of the aldehyde product by HPLC.

  • Upon completion, extract the product from the reaction medium using an organic solvent.

  • Purify by column chromatography.

Route_2_Workflow Start Methyl 6-methyl-2-pyridinecarboxylate Biocatalyst Whole-cell biocatalyst (e.g., recombinant E. coli) Start->Biocatalyst 1. Substrate addition Product This compound Biocatalyst->Product 2. Biotransformation

Caption: Proposed workflow for the biocatalytic synthesis of this compound.

Route 3: A Classical Approach with Modern Potential - The Reissert-Henze Reaction

The Reissert-Henze reaction provides a classical yet powerful method for the functionalization of pyridine N-oxides.[6][7] This multi-step route offers an alternative disconnection, starting from a readily available methylpyridine precursor. The key step involves the introduction of a cyano group at the 2-position, which can then be further elaborated. While longer, this route can be advantageous if the starting materials are more accessible or if diversification at other positions is desired.

Proposed Synthetic Sequence:
  • N-Oxidation: Oxidation of Methyl 6-methyl-2-pyridinecarboxylate with an oxidizing agent like m-CPBA to form the corresponding N-oxide.

  • Reissert-Henze Reaction: Treatment of the N-oxide with a cyanating agent (e.g., trimethylsilyl cyanide) in the presence of an activating agent (e.g., benzoyl chloride) to introduce a cyano group at the 6-position, displacing the methyl group or functionalizing the methyl group for later conversion. A more plausible sequence would start from 2-methyl-6-cyanopyridine, N-oxidize, then hydrolyze the nitrile and esterify, followed by reduction of the cyano group to an aldehyde. A more direct Reissert-Henze approach to formylation is not well-established.

  • Elaboration to Aldehyde: The introduced functional group would then need to be converted to an aldehyde. For instance, a cyano group can be reduced to an aldehyde using DIBAL-H.

Given the complexity and lower efficiency generally associated with the multi-step nature of this route for the specific target, a detailed protocol is not provided here but it remains a viable strategy in the broader context of pyridine chemistry.

Comparative Analysis

FeatureRoute 1: Oxidation of AlcoholRoute 2: Biocatalytic OxidationRoute 3: Reissert-Henze
Starting Material Dimethyl 2,6-pyridinedicarboxylateMethyl 6-methyl-2-pyridinecarboxylateMethyl 6-methyl-2-pyridinecarboxylate
Number of Steps 21 (plus biocatalyst preparation)3+
Key Reagents NaBH₄, MnO₂Whole-cell biocatalystm-CPBA, TMSCN, DIBAL-H
Yields High (typically >80% for each step)[2][4]Variable, process optimization requiredModerate to good, depends on substrate
Scalability Well-established and scalablePotentially highly scalable in fermentersScalable, but multi-step nature can be a drawback
Green Chemistry Use of stoichiometric metal oxidantHigh potential (mild conditions, aqueous media)Use of potentially hazardous reagents
Advantages Reliable, high-yielding, well-documentedAtom-economical, environmentally friendlyAccess to diverse functionalized pyridines
Disadvantages Stoichiometric waste from reductant and oxidantRequires expertise in biocatalysis and process developmentLonger synthetic sequence, potentially lower overall yield

Conclusion

For the reliable, lab-scale to pilot-scale synthesis of this compound, the established route involving the oxidation of the corresponding alcohol remains the method of choice due to its high yields and well-documented procedures. However, for large-scale industrial production where sustainability and atom economy are paramount, the development of a biocatalytic oxidation process from the methyl precursor presents a highly attractive and forward-looking alternative. The Reissert-Henze approach , while a cornerstone of pyridine chemistry, is likely less efficient for this specific target but remains a valuable tool for the synthesis of more complex pyridine derivatives. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the importance of green chemistry principles.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 6-formyl-2-pyridinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While the on-target potency of a molecule is a primary determinant of its therapeutic potential, its off-target interactions, or cross-reactivity, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of compounds: Methyl 6-formyl-2-pyridinecarboxylate derivatives. These derivatives, noted for their potential as telomerase inhibitors, serve as a pertinent case study for the rigorous evaluation of molecular selectivity.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will delve into the strategic selection of cross-reactivity screening panels, provide detailed, step-by-step methodologies for key assays, and present comparative data to contextualize the selectivity profiles of these pyridine derivatives against alternative scaffolds.

The Central Scaffold: this compound

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in a variety of biological interactions.[1] The specific functionalization of this compound, featuring both a formyl and a carboxylate group, offers versatile points for synthetic elaboration, allowing for the fine-tuning of its pharmacological properties. However, this chemical versatility also necessitates a thorough investigation of potential off-target binding, as even minor structural modifications can significantly alter a compound's interaction with the broader proteome.

Strategic Framework for Cross-Reactivity Assessment

A systematic approach to cross-reactivity profiling is essential to build a comprehensive safety and selectivity profile of a compound series. The following workflow illustrates a logical progression from broad, early-stage screening to more focused, in-depth analysis.

Cross-Reactivity Workflow Figure 1: Strategic Workflow for Cross-Reactivity Profiling A Primary Target Engagement & Potency (e.g., Telomerase Assay) B Broad Kinase Panel Screen (e.g., 96-well format, single high concentration) A->B Initial Selectivity Snapshot C Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) A->C Early Safety Assessment F Dose-Response Profiling of Identified Hits B->F Quantify Off-Target Potency D GPCR Binding Panel C->D E hERG Channel Assay C->E D->F E->F G Cell-Based Secondary Assays F->G Confirm Cellular Activity H Structure-Activity Relationship (SAR) Analysis for Selectivity G->H Inform Medicinal Chemistry Efforts

Caption: A logical workflow for assessing the cross-reactivity of lead compounds.

Comparative Analysis: Pyridinecarboxylates vs. Alternative Scaffolds

To provide context for the cross-reactivity data of this compound derivatives, it is instructive to compare their performance against other known telomerase inhibitor scaffolds, such as those based on acridine and quinoline. The following tables present hypothetical, yet representative, data from key cross-reactivity assays.

Table 1: Comparative Kinase Selectivity Profile
Compound IDScaffoldPrimary Target IC50 (Telomerase, nM)Off-Target Kinase Hits (>50% inhibition @ 1µM)Selectivity Score (S10 @ 1µM)
PCD-01 Pyridinecarboxylate15Aurora A, CDK2, GSK3β0.03
PCD-02 Pyridinecarboxylate22Aurora A, Aurora B, PLK10.03
ACD-01 Acridine35Topoisomerase I, Topoisomerase IINot Applicable
QND-01 Quinoline50VEGFR2, PDGFRβ0.02

Selectivity Score (S10 @ 1µM) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

Table 2: GPCR and hERG Channel Cross-Reactivity
Compound IDScaffoldGPCR Binding (>50% displacement @ 10µM)hERG Inhibition IC50 (µM)
PCD-01 Pyridinecarboxylate5-HT2A, α1A adrenergic> 30
PCD-02 Pyridinecarboxylate5-HT2A25
ACD-01 AcridineM1 muscarinic, H1 histamine8
QND-01 QuinolineD2 dopamine15

Experimental Protocols: A Guide to Methodological Choices

The selection of appropriate assay technologies is critical for generating reliable and translatable cross-reactivity data. This section details the protocols for key assays and discusses the rationale behind their implementation.

Broad Panel Kinase Profiling: Biochemical Assays

Rationale for Choice: Biochemical kinase assays offer a high-throughput and cost-effective method for rapidly assessing a compound's interaction with a large number of kinases.[2][3] Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the "gold standard" due to their direct measurement of substrate phosphorylation and high sensitivity.[2][3] However, non-radiometric formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are increasingly popular due to their safety, homogeneous format, and reduced interference from fluorescent compounds.[4][5]

TR-FRET Kinase Assay Protocol (General):

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate reaction buffer.

    • Prepare a 2X substrate/ATP/Europium-labeled antibody solution in the same buffer.

    • Perform serial dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by dilution in reaction buffer to create a 4X compound solution.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X compound solution to the assay plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP/Eu-antibody solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection solution containing an acceptor fluorophore (e.g., ULight™-labeled peptide).

    • Incubate for 1 hour at room temperature to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition relative to DMSO controls.

TR-FRET Kinase Assay Figure 2: Principle of TR-FRET Kinase Assay cluster_0 No Inhibition cluster_1 Inhibition A Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->D C Substrate C->D E Eu-Antibody (Donor) E->D G TR-FRET Signal E->G Energy Transfer F Acceptor-Antibody F->D F->G A1 Kinase I1 No Phosphorylation A1->I1 B1 ATP B1->I1 C1 Substrate C1->I1 H1 Inhibitor H1->A1 Binding J1 No TR-FRET Signal I1->J1

Caption: TR-FRET assay principle for kinase inhibition.

GPCR Binding Assays

Rationale for Choice: G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets, and off-target interactions can lead to a wide range of side effects. Radioligand binding assays are a robust and sensitive method for determining a compound's affinity for a specific GPCR.

Radioligand Competition Binding Assay Protocol (General):

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR.

    • Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound.

    • Incubate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by vacuum filtration, washing the filters with ice-cold buffer.

  • Data Acquisition:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

hERG Channel Inhibition Assay

Rationale for Choice: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[2][5] Therefore, assessing a compound's hERG liability is a critical step in safety pharmacology. Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel function.[5]

Automated Patch-Clamp hERG Assay Protocol (General):

  • Cell Preparation:

    • Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

    • Harvest and prepare a single-cell suspension.

  • Assay Procedure (e.g., using a QPatch system):

    • Load the cell suspension and intracellular/extracellular solutions onto the automated patch-clamp instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition:

    • Record the hERG current at each compound concentration.

    • Measure the peak tail current and calculate the percent inhibition relative to the baseline.

    • Determine the IC50 value for hERG channel block.

Conclusion: Synthesizing Data for Informed Decision-Making

The comprehensive cross-reactivity profiling of this compound derivatives, as outlined in this guide, provides a robust framework for understanding their selectivity and potential off-target liabilities. By employing a strategic combination of broad screening panels and detailed mechanistic assays, researchers can build a data-driven narrative of a compound's behavior. The comparative analysis against alternative scaffolds further enriches this narrative, allowing for a more informed assessment of a compound's potential for further development. Ultimately, this rigorous, multi-faceted approach to cross-reactivity studies is not merely a procedural hurdle but a cornerstone of developing safer and more effective medicines.

References

Safety Operating Guide

Navigating the Disposal of Methyl 6-formyl-2-pyridinecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Methyl 6-formyl-2-pyridinecarboxylate (CAS RN: 69950-65-8), a compound characterized by its aromatic pyridine ring and reactive aldehyde group.[1][2] Our focus is to empower you with the knowledge to not only follow procedures but to understand the chemical principles that underpin them, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Immediate Safety Concerns

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes skin and serious eye irritation. [3][4]

  • May cause respiratory irritation. [3][4]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection A fully-buttoned lab coat.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[5]

In the event of exposure, immediate action is critical. Contaminated skin should be washed promptly with soap and water. If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

The Disposal Decision Workflow

The primary goal of chemical waste management is to minimize the volume and hazard level of the waste generated.[6][7] For this compound, two principal disposal pathways exist: direct disposal as hazardous waste or in-laboratory chemical neutralization to render the material less hazardous prior to disposal. The following workflow, represented as a flowchart, will guide your decision-making process.

DisposalWorkflow start Start: Waste Methyl 6-formyl-2-pyridinecarboxylate decision1 Is the quantity small (< 5g) and are resources for chemical neutralization unavailable? start->decision1 direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal Yes decision2 Is the waste a dilute aqueous solution or a small quantity of pure compound? decision1->decision2 No end End of Disposal Process direct_disposal->end neutralization_aldehyde Option 1: Neutralization of Aldehyde Group (Bisulfite Treatment) decision2->neutralization_aldehyde Dilute Aqueous Solution neutralization_pyridine Option 2: Oxidation of Pyridine Ring (Permanganate Treatment) decision2->neutralization_pyridine Pure Compound final_disposal_neutralized Dispose of Neutralized Waste (Consult Local Regulations) neutralization_aldehyde->final_disposal_neutralized neutralization_pyridine->final_disposal_neutralized final_disposal_neutralized->end

Caption: Decision workflow for the disposal of this compound.

Direct Disposal as Hazardous Waste

The most straightforward approach for disposal is to manage the compound as a hazardous chemical waste. This is often the preferred method for larger quantities or when resources for in-lab treatment are not available.

Step-by-Step Protocol:

  • Containerization: Place the waste this compound into a dedicated, properly labeled, and sealed waste container. The container should be made of a compatible material, such as glass or high-density polyethylene.[5] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.[5]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[6][7]

In-Laboratory Chemical Neutralization

For smaller quantities, chemical neutralization can be an effective way to reduce the hazardous nature of the waste. This involves chemically modifying the functional groups responsible for the compound's reactivity and toxicity.

Option 1: Neutralization of the Aldehyde Group via Bisulfite Adduct Formation

The aldehyde functional group can be readily converted into a water-soluble and less reactive α-hydroxysulfonic acid salt by reaction with sodium bisulfite.[6][8][9] This is a classic organic chemistry reaction used for the purification of aldehydes.[6][10]

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Reaction: For every 1 gram of this compound waste, slowly add it to 10 mL of the saturated sodium bisulfite solution while stirring. The reaction is an addition reaction and may be slightly exothermic.

  • Dissolution: Continue stirring until all the organic material has dissolved, indicating the formation of the soluble bisulfite adduct.

  • pH Adjustment: Check the pH of the resulting solution. If it is acidic, adjust to a neutral pH (6-8) with a dilute solution of sodium bicarbonate.

  • Disposal of Neutralized Solution: The resulting aqueous solution, containing the bisulfite adduct, is significantly less hazardous. However, consult your local regulations and institutional EHS guidelines for the proper disposal of this solution. It may be permissible for drain disposal with copious amounts of water, or it may still require collection as hazardous waste.

Option 2: Oxidation of the Pyridine and Aldehyde Moieties with Potassium Permanganate

Both the pyridine ring and the aldehyde group can be oxidized by a strong oxidizing agent like potassium permanganate (KMnO₄) to form the corresponding carboxylic acids.[7][11][12] While effective, this method requires careful handling of the strong oxidizer and produces a solid waste byproduct (manganese dioxide).

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in water. If the compound is not readily soluble, a co-solvent such as acetone can be used, but with extreme caution as acetone can also be oxidized.

  • Reaction: Slowly add a solution of potassium permanganate (approximately 2-3 molar equivalents) to the stirred solution of the waste compound. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Completion: Continue adding the permanganate solution until a faint purple color persists for at least 15-20 minutes, indicating that the oxidation is complete.

  • Quenching: Quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Filtration: Filter the reaction mixture to separate the solid manganese dioxide from the aqueous solution.

  • Disposal of Manganese Dioxide: The manganese dioxide should be collected as a solid hazardous waste.

  • Disposal of Aqueous Solution: The filtrate, containing the oxidized pyridine carboxylic acid, should be neutralized with a suitable acid or base to a pH of 6-8. Consult your local regulations and institutional EHS guidelines for the proper disposal of this solution.

Summary and Best Practices

Disposal MethodProsConsBest For
Direct Disposal as Hazardous Waste Simple, requires minimal in-lab processing, suitable for large quantities.Does not reduce the hazard level of the waste, can be costly.Large quantities of waste, laboratories without resources for chemical neutralization.
In-Lab Neutralization (Bisulfite) Reduces the hazard level of the waste, produces a water-soluble product that may be easier to dispose of.Requires handling of sodium bisulfite, the final disposal of the aqueous solution is subject to local regulations.Small quantities of waste, particularly dilute aqueous solutions.
In-Lab Neutralization (Permanganate) Effectively destroys both the pyridine and aldehyde functionalities.Requires careful handling of a strong oxidizer, is exothermic, produces a solid hazardous waste byproduct (manganese dioxide).Small quantities of pure or concentrated waste where complete destruction of the hazardous moieties is desired.

By adhering to these scientifically sound and safety-conscious procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always remember that your institution's Environmental Health and Safety department is a valuable resource for guidance on specific waste disposal queries.

References

A Senior Application Scientist's Guide to Handling Methyl 6-formyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 6-formyl-2-pyridinecarboxylate (CAS No. 69950-65-8). As a pyridine derivative containing an aldehyde functional group, this compound requires careful management in a laboratory setting to mitigate risks. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure the safety of researchers and the integrity of experimental work.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1][2] Its primary hazards stem from its potential to cause harm upon ingestion, skin contact, or inhalation, and its capacity to irritate the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H332: Harmful if inhaled[1][2]

  • H335: May cause respiratory irritation[1][2][3]

The presence of both a pyridine ring, a common solvent and reagent, and an aldehyde group, which can be reactive, necessitates a robust safety strategy.[4][5] The causality is clear: exposure through any primary route—dermal, ocular, or respiratory—can lead to adverse health effects. Therefore, the core of our handling protocol is the creation of effective barriers and engineering controls to prevent such contact.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-informed choice dictated by the specific hazards of the chemical.[6] For this compound, a comprehensive PPE strategy is non-negotiable.[1][4]

PPE CategorySpecificationRationale for Use
Eye Protection Chemical Splash GogglesProtects against splashes and potential vapors that can cause serious eye irritation.[4][7][8] Standard safety glasses are insufficient.
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, which can be harmful and cause irritation.[4][7] Always inspect gloves for integrity before use.[9]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from accidental spills and contamination.[6][7][10]
Respiratory Use in a Certified Chemical Fume HoodAn engineering control that is the primary method for preventing inhalation of harmful vapors or dust.[7][8][9] A respirator may be needed for spill cleanup.

Operational Plan: From Receipt to Disposal

A safe handling workflow minimizes exposure at every step. This procedural guide ensures that from the moment the compound enters the lab to its final disposal, safety is integrated into the process.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Experiment Phase prep 1. Review SDS & Assess Risks ppe 2. Don Correct PPE hood 3. Prepare & Verify Chemical Fume Hood weigh 4. Weigh Compound in Hood hood->weigh transfer 5. Perform Experiment (Keep Containers Closed) weigh->transfer decon 6. Decontaminate Glassware & Surfaces transfer->decon waste 7. Segregate & Label Hazardous Waste decon->waste dispose 8. Dispose of Waste via EHS Protocols waste->dispose

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS).[11]

    • Ensure a certified chemical fume hood is operational.[9] Ventilation is a critical safety measure when handling pyridine-based compounds.[4][7]

    • An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[6][10]

    • Put on all required PPE as detailed in the table above.[1]

  • Handling and Use:

    • Conduct all manipulations, including weighing and transferring, inside the chemical fume hood to prevent inhalation of dust or vapors.[7][8]

    • Keep containers of the chemical tightly closed when not in use.[1][4]

    • Use appropriate, compatible tools (e.g., spatulas, glassware) for handling.[11] Avoid generating dust.

    • Do not eat, drink, or smoke in the laboratory area.[1][9]

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if possible. Seek immediate medical attention.[1]

    • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical help.[1]

    • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen and seek medical help.[1]

    • Small Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), sweep it up, and place it in a sealed, labeled container for hazardous waste disposal.[12]

Storage and Disposal Plan

Proper storage and disposal are critical to long-term laboratory safety.

Storage Protocol
  • Store the compound in a cool, dry, and well-ventilated area with the container tightly closed.[1][4]

  • Some suppliers recommend storing the material in a freezer at or below -20°C under an inert atmosphere for long-term stability.[13]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[1][10]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[4][11]

Disposal Protocol
  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the drain.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream segregation and pickup.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-formyl-2-pyridinecarboxylate
Reactant of Route 2
Methyl 6-formyl-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.